2,4,4-Trimethylpentan-1-ol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2,4,4-trimethylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-7(6-9)5-8(2,3)4/h7,9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRVRWHPZZOTIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311590 | |
| Record name | 2,4,4-Trimethyl-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16325-63-6 | |
| Record name | 2,4,4-Trimethyl-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16325-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,4-Trimethylpentan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016325636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16325-63-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,4-Trimethyl-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,4-trimethylpentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4,4-Trimethylpentan-1-ol chemical properties and structure
An In-Depth Technical Guide to 2,4,4-Trimethylpentan-1-ol: Structure, Properties, and Key Chemical Transformations
Introduction
This compound, an isomer of octanol, is a branched-chain primary alcohol with significant applications in various chemical industries. Its unique structure, characterized by a bulky neopentyl-like group, imparts distinct physical and chemical properties that differentiate it from its linear counterpart, 1-octanol. This guide provides a comprehensive technical overview of this compound, delving into its molecular structure, physicochemical properties, primary synthesis routes, and characteristic chemical reactivity. The content herein is curated for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of this versatile compound.
Molecular Structure and Stereochemistry
The fundamental identity of a chemical compound is dictated by its structure. This compound possesses the chemical formula C₈H₁₈O.[1][2][3] Its IUPAC name systematically describes its connectivity: a pentane backbone with three methyl groups at positions 2, 4, and 4, and a primary alcohol group at position 1.[2][3]
The carbon atom at position 2 is a chiral center, as it is bonded to four different groups: a hydrogen atom, a methyl group, a hydroxymethyl group (-CH₂OH), and a -CH₂C(CH₃)₃ group. Consequently, this compound can exist as a pair of enantiomers: (R)-2,4,4-trimethylpentan-1-ol and (S)-2,4,4-trimethylpentan-1-ol.[4] Commercially available products are typically sold as a racemic mixture.
Caption: 2D representation of this compound's molecular structure.
Physicochemical Properties
The physical and chemical characteristics of this compound are a direct consequence of its branched structure and the presence of a terminal hydroxyl group. It is a colorless liquid at room temperature.[1] The hydroxyl group allows for hydrogen bonding, resulting in a relatively high boiling point and flash point compared to non-polar compounds of similar molecular weight. However, its significant branching reduces the effectiveness of van der Waals interactions, leading to a lower boiling point than its linear isomer, 1-octanol. It is soluble in most organic solvents but has low solubility in water.[1]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₈O | [2][3] |
| Molecular Weight | 130.23 g/mol | [1][2][3] |
| CAS Number | 16325-63-6 | [2][3][5] |
| Appearance | Colorless liquid | [1] |
| Density | 0.818 g/mL at 25 °C | [6] |
| Boiling Point | 168-169 °C at 740 mmHg | [6] |
| Melting Point | -61.15 °C (estimate) | [5] |
| Flash Point | 60 °C (140 °F) - closed cup | [5][6] |
| Refractive Index (n20/D) | 1.427 | [5][6] |
| SMILES | CC(CC(C)(C)C)CO | [3][7] |
| InChIKey | ZNRVRWHPZZOTIE-UHFFFAOYSA-N | [2][3] |
Synthesis and Manufacturing
The industrial production of this compound is primarily achieved through the hydroformylation (also known as the oxo process) of diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene), followed by hydrogenation.[8]
Hydroformylation: This cornerstone of industrial organic synthesis involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[9][10] Synthesis gas (a mixture of carbon monoxide and hydrogen) is used in the presence of a transition metal catalyst, typically based on cobalt or rhodium.[9][10][11] The choice of catalyst and ligands is critical for controlling the regioselectivity of the reaction—that is, the ratio of the linear to the branched aldehyde product.[12]
The reaction proceeds via a series of steps involving the coordination of the alkene and CO to the metal center, migratory insertion, and finally, reductive elimination of the aldehyde product. For diisobutylene, this process yields 3,5,5-trimethylhexanal, which is then hydrogenated to the final alcohol product.
Hydrogenation: The resulting aldehyde is subsequently reduced to this compound. This reduction is typically carried out using catalytic hydrogenation with catalysts such as Raney nickel or precious metals like palladium or platinum on a carbon support.
Caption: Industrial synthesis workflow for this compound.
Key Chemical Reactions and Protocols
As a primary alcohol, this compound undergoes reactions characteristic of its functional group, including esterification and oxidation.
Fischer Esterification
The reaction of this compound with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid) yields an ester and water.[13][14] This equilibrium-controlled reaction, known as Fischer esterification, is typically driven to completion by removing water or using an excess of one reactant.[13] These esters often have characteristic fragrances and are used in the flavor and fragrance industry.
This protocol describes a standard laboratory procedure for the synthesis of 2,4,4-trimethylpentyl acetate. The rationale is to use an excess of the less expensive reagent, acetic acid, and a strong acid catalyst to drive the equilibrium towards the product.
Materials:
-
This compound (98%)
-
Glacial Acetic Acid (≥99.7%)
-
Concentrated Sulfuric Acid (98%)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Dichloromethane (DCM)
-
Deionized Water
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 13.0 g (0.1 mol) of this compound and 12.0 g (0.2 mol) of glacial acetic acid.
-
Catalyst Addition: While stirring, carefully add 1 mL of concentrated sulfuric acid dropwise to the mixture. Causality Note: The acid protonates the carbonyl oxygen of the acetic acid, making it a much more potent electrophile for attack by the alcohol's hydroxyl group.[13]
-
Reflux: Heat the mixture to reflux using a heating mantle for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
-
Workup - Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of cold deionized water.
-
Extraction: Extract the aqueous layer with 2 x 30 mL portions of dichloromethane. Combine the organic layers.
-
Neutralization: Wash the combined organic layers with 2 x 30 mL of saturated sodium bicarbonate solution until the effervescence ceases. Self-Validation: This step is crucial to remove the unreacted acetic acid and the sulfuric acid catalyst. The cessation of CO₂ evolution indicates complete neutralization.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Remove the dichloromethane solvent using a rotary evaporator.
-
Purification: The crude ester can be purified by vacuum distillation to yield pure 2,4,4-trimethylpentyl acetate.
Applications and Safety
Applications
This compound serves as a key intermediate in the synthesis of other chemicals. Its principal application is as a precursor to:
-
Esters: Used as plasticizers, lubricants, and in fragrances.
-
Surfactants: The alcohol can be ethoxylated to produce non-ionic surfactants.
-
Solvents: Its chemical properties make it a useful solvent in certain formulations.
It is also identified as the principal metabolite of 2,2,4-trimethylpentane (isooctane), a component of gasoline, making it relevant in toxicological and environmental studies.[6]
Safety and Handling
This compound is classified as a flammable liquid and vapor.[3][6][15] It is essential to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[15][16] Use of spark-proof tools and explosion-proof equipment is recommended.[15] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[15][17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acid anhydrides, and acid chlorides.[15]
-
First Aid: In case of skin contact, rinse immediately with water.[15] For eye contact, rinse with plenty of water for at least 15 minutes and seek medical attention.[15]
References
- 1. This compound | 16325-63-6 | FT133303 [biosynth.com]
- 2. 2,4,4-Trimethyl-1-pentanol [webbook.nist.gov]
- 3. This compound | C8H18O | CID 85984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2R)-2,4,4-trimethylpentan-1-ol | C8H18O | CID 6993190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:16325-63-6 | Chemsrc [chemsrc.com]
- 6. 2,4,4-三甲基-1-戊醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scitoys.com [scitoys.com]
- 8. 2,4,4-Trimethyl-1-pentene | C8H16 | CID 7868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US4528403A - Hydroformylation process for preparation of aldehydes and alcohols - Google Patents [patents.google.com]
- 12. WO2002020448A1 - Process for the hydroformylation of alkenes - Google Patents [patents.google.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. lobachemie.com [lobachemie.com]
physical properties of 2,4,4-Trimethylpentan-1-ol
An In-Depth Technical Guide to the Physical Properties of 2,4,4-Trimethylpentan-1-ol
Introduction
This compound (CAS No: 16325-63-6) is a branched-chain primary alcohol that serves as a key intermediate and solvent in various chemical applications.[1] As an isomer of octanol, its unique structural arrangement, featuring a bulky trimethylpentyl group, imparts specific physical and chemical characteristics that are critical for its use in research and industrial settings. This guide provides a comprehensive overview of the core , intended for researchers, chemists, and professionals in drug development. The document delves into its chemical identity, macroscopic and optical properties, solubility, and the experimental methodologies for their determination, ensuring a blend of technical data and practical insight.
Chemical and Molecular Identity
The foundational step in understanding any chemical compound is to establish its precise molecular identity. This information governs its stoichiometry, reactivity, and interactions. This compound is an acyclic alcohol with the chemical formula C8H18O.[2][3]
The structural arrangement is crucial for its physical properties. The presence of a hydroxyl (-OH) group provides polarity and hydrogen bonding capability, while the branched alkyl chain creates steric hindrance and contributes to its hydrophobic character.
Caption: Molecular structure of this compound.
Core Physical Properties
The physical properties of a compound are the macroscopic manifestations of its molecular structure and intermolecular forces. For this compound, these properties are essential for its handling, storage, and application.
Summary of Physical Data
The following table consolidates the key quantitative for easy reference.
| Property | Value | Source(s) |
| Appearance | Colorless Liquid | [6] |
| Molecular Weight | 130.23 g/mol | [2][4] |
| Boiling Point | 168-169 °C (at 740 mmHg)[1]; 169.3 °C (at 760 mmHg)[7] | [1][7] |
| Melting Point | -61.15 °C (estimate) | [7] |
| Density | 0.818 g/mL (at 25 °C)[1]; 0.821 g/mL[7] | [1][7] |
| Flash Point | 60 °C (closed cup) | [1][7] |
| Refractive Index (n20/D) | 1.427 | [1][7][8] |
| Vapor Pressure | 0.502 mmHg (at 25 °C) | [7] |
| LogP (Octanol/Water) | 2.051 - 2.4 | [4][7] |
Macroscopic and Thermal Properties
Density: With a density of approximately 0.818 g/mL at 25 °C, this compound is less dense than water.[1] This is typical for an eight-carbon alcohol.
Boiling Point: The boiling point is reported to be in the range of 168-169.3 °C at atmospheric pressure.[1][7] This relatively high boiling point, compared to its non-polar alkane analogue (2,2,4-trimethylpentane, bp 98-99 °C), is a direct consequence of the hydrogen bonding enabled by the hydroxyl group, which requires more energy to overcome during the liquid-to-gas phase transition.[9]
Melting Point: The estimated melting point is -61.15 °C.[7] The branching in its structure disrupts efficient crystal lattice packing, leading to a lower melting point than a linear C8 alcohol.
Flash Point: The flash point is 60 °C (closed cup), classifying it as a flammable liquid.[1][7] This temperature is the lowest at which the liquid can form an ignitable mixture with air. Safety protocols must account for this property.[10]
Optical and Solubility Properties
Refractive Index: The refractive index, a measure of how light propagates through the substance, is consistently reported as 1.427 at 20 °C for the sodium D-line.[1][7] This value is a useful constant for identity and purity checks.
Solubility: Due to the competing characteristics of its polar hydroxyl head and large, non-polar alkyl tail, this compound exhibits limited solubility in water but is soluble in most organic solvents.[2][6] This amphiphilic nature is exploited in applications requiring miscibility with both polar and non-polar substances. The octanol-water partition coefficient (LogP) is estimated to be between 2.0 and 2.4, indicating a preference for non-polar (lipophilic) environments.[4][7]
Experimental Determination of Properties
To ensure data integrity, physical properties must be determined using standardized, validated protocols. The choice of methodology is guided by the property being measured and the required precision.
Caption: A logical workflow for the physical characterization of a liquid chemical.
Protocol: Boiling Point Determination by Distillation
Causality: This method is chosen for its accuracy and ability to purify the sample simultaneously. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer port, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Sample Preparation: Place approximately 20-30 mL of this compound and a few boiling chips into the round-bottom flask to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.
-
Heating: Gently heat the flask using a heating mantle.
-
Data Collection: Record the temperature when the first drop of distillate is collected in the receiving flask. Continue heating and record the temperature range over which the bulk of the material distills. For a pure substance, this range should be narrow (1-2 °C).
-
Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a pressure correction must be applied to the observed boiling point.
Protocol: Refractive Index Measurement
Causality: The refractive index is a highly precise physical constant sensitive to purity. An Abbe refractometer is the standard instrument due to its high accuracy and ease of use.
Methodology:
-
Instrument Calibration: Turn on the refractometer's light source and circulate water from a constant temperature bath set to 20.0 °C through the prisms. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Open the hinged prisms of the refractometer. Using a clean pipette, place 2-3 drops of this compound onto the surface of the lower prism.
-
Measurement: Close the prisms firmly. Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible. Sharpen the dividing line between the fields using the dispersion compensator.
-
Reading: Adjust the main knob to center the sharp dividing line on the crosshairs in the eyepiece.
-
Data Recording: Press the "Read" button or look at the scale to obtain the refractive index value. Repeat the measurement 2-3 times, cleaning the prisms with a suitable solvent (like ethanol or acetone) and drying them between each measurement, to ensure reproducibility.
Safety and Handling
This compound is classified as a flammable liquid and vapor.[4][10] Standard safety precautions are mandatory.
-
Handling: Keep away from heat, sparks, open flames, and other ignition sources.[10] Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]
-
First Aid: In case of skin contact, rinse the skin with water.[10] For eye contact, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move the person to fresh air.[11][12]
Conclusion
The are a direct reflection of its unique branched molecular structure. Its high boiling point is attributable to hydrogen bonding, while its solubility profile demonstrates a balance between polar and non-polar characteristics. Key identifiers such as its density and refractive index serve as reliable metrics for purity and identity confirmation. A thorough understanding of these properties, validated through precise experimental protocols, is essential for the safe and effective application of this compound in scientific and industrial endeavors.
References
- 1. 2,4,4-Trimethyl-1-pentanol 98 16325-63-6 [sigmaaldrich.com]
- 2. This compound | 16325-63-6 | FT133303 [biosynth.com]
- 3. 2,4,4-Trimethyl-1-pentanol [webbook.nist.gov]
- 4. This compound | C8H18O | CID 85984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scitoys.com [scitoys.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Page loading... [guidechem.com]
- 8. This compound | CAS#:16325-63-6 | Chemsrc [chemsrc.com]
- 9. 2,2,4-Trimethylpentane CAS#: 540-84-1 [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
A Comprehensive Technical Guide to 2,4,4-Trimethylpentan-1-ol
Abstract
This technical guide provides an in-depth exploration of 2,4,4-trimethylpentan-1-ol, a branched-chain primary alcohol. It details the compound's chemical identity, including its CAS number and synonyms, while critically distinguishing it from its common isomer, 2,2,4-trimethylpentan-1-ol, to prevent ambiguity in research and application. The document synthesizes key physicochemical properties, outlines a plausible and detailed synthetic pathway, discusses known applications, and provides comprehensive safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require a thorough understanding of this specific C8 alcohol.
Chemical Identity and Nomenclature
Precise identification is the cornerstone of chemical research and safety. This compound is an organic compound with a unique structure that dictates its physical and chemical behavior. Its identity is established by several key identifiers.
The Chemical Abstracts Service (CAS) has assigned the number 16325-63-6 to this compound.[1][2][3][4][5] This identifier is specific to this particular structural isomer.
Table 1: Core Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 16325-63-6 | [1][2][5] |
| Molecular Formula | C₈H₁₈O | [1][2][5] |
| Molecular Weight | 130.23 g/mol | [1][2][5] |
| Synonyms | 2,4,4-Trimethyl-1-pentanol; 1-Pentanol, 2,4,4-trimethyl- | [1][5] |
| InChI Key | ZNRVRWHPZZOTIE-UHFFFAOYSA-N | [1][5] |
| SMILES | CC(CC(C)(C)C)CO | [2][5] |
Isomeric Distinction: 2,4,4- vs. 2,2,4- Isomer
A common point of confusion arises with the isomer, 2,2,4-trimethylpentan-1-ol. While sharing the same molecular formula, its different structure (with gem-dimethyl groups at the 2-position instead of the 4-position) results in different chemical properties and a distinct CAS number (123-44-4 ).[6][7][8] Researchers must exercise diligence in verifying the CAS number to ensure they are working with the correct compound. For instance, the 2,2,4-isomer is noted for its use as a food additive due to its fruity odor, an application not typically associated with the 2,4,4-isomer.[7]
Physicochemical Properties
The compound is a colorless liquid under standard conditions.[2] Its branched structure influences its solubility and volatility. The presence of a terminal hydroxyl (-OH) group imparts some polarity, allowing for moderate solubility in water, while the bulky, eight-carbon alkyl chain provides significant hydrophobic character.[9] This dual nature makes it soluble in most organic solvents but limits its miscibility with water.[2][9]
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Appearance | Colorless liquid | [2] |
| Molecular Formula | C₈H₁₈O | [5] |
| Molecular Weight | 130.23 g/mol | [5] |
| GHS Classification | Flammable Liquid, Category 3 | [5][10] |
| Solubility | Soluble in most organic solvents; moderately soluble in water. | [2][9] |
Synthesis and Manufacturing
While numerous suppliers offer this compound, understanding its synthesis is crucial for process development and impurity profiling. A logical and industrially scalable approach involves a two-step process starting from readily available materials like isobutanol or tert-butanol. This process first creates the alkene intermediate, 2,4,4-trimethyl-1-pentene, followed by its conversion to the target primary alcohol.
Proposed Synthetic Workflow
The conversion of the alkene to the primary alcohol is best achieved via an anti-Markovnikov hydroboration-oxidation reaction. This choice is deliberate; a direct acid-catalyzed hydration of the alkene would yield the tertiary alcohol, as the carbocation intermediate would rearrange to its most stable form. Hydroboration-oxidation avoids this rearrangement and ensures the hydroxyl group is added to the less substituted carbon, yielding the desired primary alcohol.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
The following protocol is a representative, self-validating methodology for the synthesis outlined above.
Step 1: Synthesis of 2,4,4-Trimethyl-1-pentene (Adapted from patent literature[11])
-
Reactor Setup: To a pressure-rated, sealed reactor equipped with magnetic stirring and temperature control, add isobutanol and 60-98% sulfuric acid in a 1:0.5 molar ratio.
-
Reaction: Seal the reactor and heat the mixture to 90-95°C with vigorous stirring. Maintain the reaction for 4-5 hours. The closed system is critical to prevent the loss of volatile reactants and products, driving the reaction to a high yield.[11]
-
Workup: Cool the reactor to room temperature. Carefully transfer the reaction mixture to a separatory funnel. The organic layer (top layer) contains the product, 2,4,4-trimethyl-1-pentene.
-
Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate and filter. The product can be used directly in the next step.
Step 2: Hydroboration-Oxidation to this compound
-
Hydroboration: In a dry, nitrogen-flushed flask, dissolve the 2,4,4-trimethyl-1-pentene from Step 1 in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add a 1M solution of borane-THF complex (BH₃·THF) dropwise via an addition funnel, maintaining the temperature below 5°C. Stir for 2-3 hours at room temperature after the addition is complete.
-
Oxidation: Cool the mixture back to 0°C. Slowly and carefully add aqueous sodium hydroxide (e.g., 3M NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: This oxidation is exothermic.
-
Workup: After the addition, heat the mixture to 50°C for 1 hour to ensure complete reaction. Cool to room temperature and separate the layers. Extract the aqueous layer with diethyl ether.
-
Purification: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent via rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Applications and Research Interest
The applications for this compound are specialized. Its structure lends it to use as a chemical intermediate in the synthesis of other compounds, such as plasticizers or surfactants.
One source indicates it may have therapeutic potential as an additive for magnetic resonance imaging (MRI) and notes carcinogenic effects in animal studies (mice and rats) upon inhalation or injection.[2] These claims highlight its relevance in toxicology and advanced medical imaging research, though further investigation into the primary literature is warranted to validate these specific findings.
Safety, Handling, and Toxicology
Proper handling of this compound is essential due to its flammability.
Table 3: GHS Hazard Information
| Hazard Code | Description | Class | Source |
| H226 | Flammable liquid and vapor | Flammable Liquid, Cat. 3 | [5][10] |
Safe Handling and Storage Protocol
The following workflow ensures the safe management of this chemical in a laboratory setting.
Caption: Safe handling workflow for this compound.
Protocol Steps:
-
Prevention: Keep the compound away from heat, sparks, open flames, and other ignition sources.[10] All containers and receiving equipment must be grounded and bonded to prevent static discharge.[10] Use only non-sparking tools and explosion-proof electrical equipment.[10]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling.[10]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[10]
-
First Aid:
-
Fire Response: In case of fire, use carbon dioxide (CO₂), dry chemical, or foam to extinguish.[10]
-
Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Conclusion
This compound (CAS: 16325-63-6) is a distinct branched C8 alcohol whose utility in research and industry demands precise identification to avoid confusion with its isomers. Its synthesis is achievable through established organic chemistry principles, particularly the hydroboration-oxidation of its corresponding alkene. While its applications are specialized, its primary hazard is flammability, which can be safely managed through adherence to standard laboratory protocols. This guide provides the foundational technical knowledge for scientists and professionals to handle, synthesize, and utilize this compound effectively and safely.
References
- 1. 2,4,4-Trimethyl-1-pentanol [webbook.nist.gov]
- 2. This compound | 16325-63-6 | FT133303 [biosynth.com]
- 3. This compound | CAS#:16325-63-6 | Chemsrc [chemsrc.com]
- 4. parchem.com [parchem.com]
- 5. This compound | C8H18O | CID 85984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,2,4-trimethyl-1-pentanol, 123-44-4 [thegoodscentscompany.com]
- 7. 2.2.4-TRIMETHYL-1-PENTANOL | 123-44-4 [chemicalbook.com]
- 8. 2,2,4-trimethylpentan-1-ol | 123-44-4 [chemnet.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. fishersci.com [fishersci.com]
- 11. CN107056576B - Preparation method of 2,4,4-trimethyl-1-pentene - Google Patents [patents.google.com]
A Spectroscopic Guide to 2,4,4-Trimethylpentan-1-ol: Elucidating Molecular Structure
This technical guide provides an in-depth analysis of the spectroscopic data for 2,4,4-Trimethylpentan-1-ol, a branched-chain primary alcohol with the chemical formula C₈H₁₈O.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize spectroscopic techniques for molecular characterization and quality control. By integrating data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), we present a comprehensive spectroscopic profile of this compound, offering insights into its structural features and fragmentation behavior.
Introduction to this compound
This compound, also known as isooctyl alcohol, is a colorless liquid with a molecular weight of 130.23 g/mol .[1][2] Its structure, characterized by a neopentyl-like arrangement of methyl groups and a primary alcohol functional group, gives rise to a unique spectroscopic signature. Understanding this signature is paramount for its unambiguous identification and for distinguishing it from its isomers. This guide will delve into the theoretical underpinnings of each spectroscopic method and apply them to the practical interpretation of the spectra of this compound.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Molecular Structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations. This technique is particularly effective for identifying functional groups.
Interpretation of the IR Spectrum:
The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3330 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 2955-2870 | Strong | C-H stretch (alkane) |
| 1465 | Medium | C-H bend (CH₂ and CH₃) |
| 1365 | Medium | C-H bend (gem-dimethyl) |
| 1050 | Strong | C-O stretch (primary alcohol) |
The most prominent feature is the strong, broad absorption band in the region of 3330 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding. The sharp, strong absorptions in the 2955-2870 cm⁻¹ range are characteristic of C-H stretching vibrations within the alkyl backbone. The presence of a strong band around 1050 cm⁻¹ is a key indicator of a primary alcohol, corresponding to the C-O stretching vibration.
Experimental Protocol: Acquiring the IR Spectrum
A typical method for obtaining the IR spectrum of a liquid sample like this compound is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its necessary diagnostic checks.
-
Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely before the next measurement.
The causality behind using ATR-FTIR lies in its simplicity and the minimal sample preparation required for liquid samples, providing high-quality, reproducible spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.4 | Doublet | 2H | -CH₂-OH |
| ~1.7 | Multiplet | 1H | -CH(CH₃)- |
| ~1.2 | Multiplet | 2H | -CH₂-C(CH₃)₃ |
| ~0.9 | Singlet | 9H | -C(CH₃)₃ |
| ~0.9 | Doublet | 3H | -CH(CH₃)- |
| ~1.5 | Singlet | 1H | -OH |
The downfield signal at approximately 3.4 ppm corresponds to the two protons of the methylene group attached to the hydroxyl group (-CH₂-OH). Its doublet splitting arises from coupling with the adjacent methine proton. The singlet at around 0.9 ppm, integrating to nine protons, is a characteristic signal for the three equivalent methyl groups of the tert-butyl group. The doublet at a similar chemical shift, integrating to three protons, is assigned to the methyl group attached to the chiral center. The signal for the hydroxyl proton is typically a broad singlet and its chemical shift can vary depending on concentration and solvent.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.
| Chemical Shift (ppm) | Assignment |
| ~70 | -CH₂-OH |
| ~50 | -CH₂-C(CH₃)₃ |
| ~31 | -C(CH₃)₃ |
| ~30 | -CH(CH₃)- |
| ~29 | -C(CH₃)₃ |
| ~17 | -CH(CH₃)- |
The carbon attached to the hydroxyl group (-CH₂-OH) is the most deshielded, appearing at the lowest field (~70 ppm). The quaternary carbon of the tert-butyl group appears around 31 ppm, and its attached methyl carbons are observed at approximately 29 ppm. The other carbons of the pentyl chain can be assigned based on their expected chemical shifts.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR Acquisition: A proton-decoupled experiment is commonly performed to simplify the spectrum and improve sensitivity. This requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to TMS.
The choice of a deuterated solvent is critical to avoid large solvent signals that would overwhelm the analyte signals. TMS is the universally accepted standard for referencing chemical shifts in NMR.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.
Interpretation of the Mass Spectrum:
The mass spectrum of this compound will show a molecular ion peak (M⁺) and several fragment ion peaks. The molecular ion peak is expected at m/z = 130, corresponding to the molecular weight of the compound.[2][6]
Key Fragmentation Pathways:
The fragmentation of this compound is driven by the stability of the resulting carbocations.
Caption: Key fragmentation pathways of this compound in EI-MS.
The most abundant peak in the mass spectrum (the base peak) is typically observed at m/z = 57.[2] This corresponds to the highly stable tert-butyl cation, [C₄H₉]⁺, formed via α-cleavage. Another significant fragmentation is the loss of a water molecule from the molecular ion, leading to a peak at m/z = 112. The loss of a propyl radical gives a fragment at m/z = 87, and the loss of a butyl radical results in a fragment at m/z = 73.
Experimental Protocol: Acquiring the Mass Spectrum
-
Sample Introduction: For a volatile liquid like this compound, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed.
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of electrons (typically at 70 eV for EI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data System: The data system generates a mass spectrum, which is a plot of relative ion abundance versus m/z.
The use of GC-MS is advantageous as it separates the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the compound of interest.
Conclusion: A Unified Spectroscopic Picture
The collective evidence from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides an unambiguous structural confirmation of this compound. IR spectroscopy confirms the presence of the hydroxyl functional group and the alkane backbone. NMR spectroscopy elucidates the precise connectivity of the carbon and hydrogen atoms, including the characteristic signals for the tert-butyl group and the primary alcohol moiety. Finally, mass spectrometry confirms the molecular weight and reveals a fragmentation pattern consistent with the proposed structure, with the formation of the stable tert-butyl cation being a key diagnostic feature. This comprehensive spectroscopic guide serves as a valuable resource for the confident identification and characterization of this compound in various scientific and industrial applications.
References
- 1. This compound | 16325-63-6 | FT133303 [biosynth.com]
- 2. This compound | C8H18O | CID 85984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,4-Trimethyl-1-pentanol [webbook.nist.gov]
- 4. 2,4,4-Trimethyl-1-pentanol [webbook.nist.gov]
- 5. 2,4,4-Trimethyl-1-pentanol [webbook.nist.gov]
- 6. 2,4,4-Trimethyl-1-pentanol [webbook.nist.gov]
2,4,4-Trimethylpentan-1-ol material safety data sheet (MSDS)
An In-Depth Technical Guide to the Safe Handling of 2,4,4-Trimethylpentan-1-ol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the material safety data and handling protocols for this compound (CAS No. 16325-63-6). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the material's properties and the scientific rationale behind safety procedures. The focus is on integrating established safety protocols with the specific physicochemical characteristics of the compound to ensure a self-validating system of laboratory safety.
Chemical Identity and Core Hazard Profile
This compound is a branched-chain primary alcohol. Its structure informs its physical behavior and, consequently, its primary hazard classification. The principal metabolite of 2,2,4-trimethylpentane, its primary risk in a laboratory setting is its flammability.[1]
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 16325-63-6 | Fisher Scientific[3] |
| Molecular Formula | C8H18O | Fisher Scientific[3] |
| Molecular Weight | 130.23 g/mol | PubChem[2] |
| Synonyms | 2,4,4-Trimethyl-1-pentanol | PubChem[2] |
| Linear Formula | (CH3)3CCH2CH(CH3)CH2OH | Sigma-Aldrich[1] |
The Globally Harmonized System (GHS) provides a clear, logic-based classification of this chemical's hazards. Its primary classification is as a Category 3 Flammable Liquid.[3] This classification is a direct consequence of its flash point, which dictates the temperature at which it can generate sufficient vapor to form an ignitable mixture with air.
Caption: GHS Classification Logic for this compound.
Physicochemical Properties and Safety Implications
Understanding the physical properties of a chemical is fundamental to predicting its behavior under various laboratory conditions. This data is crucial for designing safe experiments and storage solutions.
| Property | Value | Safety Implication |
| Form | Liquid | Potential for splashes and vapor generation. |
| Boiling Point | 168-169 °C @ 740 mmHg | High boiling point reduces volatility at room temperature compared to more volatile solvents. |
| Density | 0.818 g/mL at 25 °C | Denser than some common organic solvents, but still lighter than water. |
| Flash Point | 60 °C (140 °F) - closed cup | Flammable vapors can form an ignitable mixture with air at or above this temperature.[1] This dictates the need to control heat sources. |
| Refractive Index | n20/D 1.427 | Primarily a quality control parameter. |
| Explosive Properties | Explosive air/vapor mixtures possible | Vapors are heavier than air and can travel to a distant ignition source.[3] |
Safe Handling and Engineering Controls
The primary directive for handling this compound is the strict control and elimination of ignition sources. Its classification as a flammable liquid necessitates a multi-layered safety approach encompassing engineering controls, administrative procedures, and personal protective equipment.
Engineering Controls:
-
Ventilation: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the accumulation of vapors.
-
Ignition Source Control: Use explosion-proof electrical, ventilating, and lighting equipment.[3] All metal equipment, including containers and receiving equipment, must be grounded and bonded to prevent the buildup and discharge of static electricity.[4]
-
Tools: Only non-sparking tools should be used when handling this chemical.[3][4]
Storage Protocols:
-
Location: Store in a cool, dry, and well-ventilated place designated for flammable liquids.[3]
-
Container: Keep the container tightly closed to prevent vapor escape.[3]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents, acid anhydrides, and acid chlorides.[3] Keep away from heat, sparks, and open flames.[3][5]
Personal Protective Equipment (PPE) Rationale
The selection of PPE is not merely a checklist item but a critical barrier of defense based on the potential routes of exposure.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[3] This is to protect against splashes.
-
Respiratory Protection: Under normal use conditions with adequate engineering controls (i.e., in a fume hood), respiratory protection is typically not required.[3] However, in situations where ventilation is insufficient or during a large spill, an approved respirator with an organic vapor cartridge may be necessary.
Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm. The following protocols are based on established best practices.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with water or shower.[3] Wash the affected area with soap and water.[3]
-
Inhalation: Remove the person to fresh air and keep them in a position comfortable for breathing. If symptoms of overexposure (such as headache, dizziness, tiredness, nausea, and vomiting) occur, seek medical attention.[3]
-
Ingestion: Clean the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or chemical foam.[3][5] Water spray can be used to cool closed containers, but a solid water jet should be avoided as it may spread the fire.[3][5]
-
Specific Hazards: Containers may explode when heated.[3] Vapors are heavier than air and may travel to a source of ignition and flash back.[3][5] Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO2).[3]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
References
A Comprehensive Technical Guide to the Solubility of 2,4,4-Trimethylpentan-1-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the solubility characteristics of 2,4,4-trimethylpentan-1-ol, a branched-chain C8 alcohol. Recognizing the critical role of solubility in a myriad of scientific applications—from reaction chemistry to formulation development—this document synthesizes theoretical principles with practical insights to offer a comprehensive resource for laboratory professionals. While quantitative solubility data for this compound is not extensively available in published literature, this guide extrapolates its expected behavior based on its molecular structure, the established principles of chemical interactions, and data from its structural isomers.
Introduction: The Significance of this compound and its Solubility
This compound, with the chemical formula C8H18O, is a primary alcohol featuring a highly branched alkyl chain.[1][2][3] Its structure, characterized by a hydroxyl functional group and a bulky hydrocarbon tail, dictates its physical and chemical properties, most notably its solubility profile. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in chemical synthesis, as a reaction medium, or as a component in formulated products. In the realm of drug development, for instance, the solubility of excipients and intermediates can profoundly impact bioavailability and efficacy.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16325-63-6 | [1][2] |
| Molecular Formula | C8H18O | [1][2][3] |
| Molecular Weight | 130.23 g/mol | [1][3] |
| Boiling Point | 168-169 °C at 740 mmHg | |
| Density | 0.818 g/mL at 25 °C | |
| Form | Liquid |
Theoretical Framework: The Principles Governing Solubility
The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like."[4] This adage is rooted in the nature and strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solution to form, the energy required to break the existing interactions within the pure solute and solvent must be compensated by the energy released from the formation of new solute-solvent interactions.
The solubility of this compound is primarily influenced by two competing structural features:
-
The Hydrophilic Hydroxyl (-OH) Group: This polar functional group is capable of forming hydrogen bonds, strong dipole-dipole interactions that are crucial for solubility in polar solvents.[5][6]
-
The Lipophilic Alkyl Chain (C8H17-): The large, nonpolar hydrocarbon component of the molecule interacts via weaker London dispersion forces. The significant size of this group favors solubility in nonpolar solvents.[6]
The branched nature of the alkyl chain in this compound also plays a role. Branching can reduce the efficiency of crystal packing in the solid state (though this compound is a liquid at room temperature) and can influence how the molecule interacts with solvent molecules compared to a linear isomer like 1-octanol.
Caption: Intermolecular forces governing the solubility of this compound.
Solubility Profile of this compound in Organic Solvents
While specific quantitative data is sparse, it is widely stated that this compound is soluble in most organic solvents.[1] Based on its molecular structure and the principles of solubility, we can predict its behavior in various solvent classes.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High / Miscible | The hydroxyl group of this compound can both donate and accept hydrogen bonds, leading to strong interactions with protic solvents. The alkyl chain is also readily solvated by the alkyl portion of these smaller alcohols. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | High / Miscible | The carbonyl group of acetone and the ether oxygen of THF can act as hydrogen bond acceptors for the hydroxyl group of the alcohol. The overall polarity is similar enough to promote miscibility. |
| Nonpolar | Hexane, Toluene | High / Miscible | The large, branched alkyl chain of this compound dominates its character, leading to favorable London dispersion forces with nonpolar solvents. |
| Halogenated | Dichloromethane, Chloroform | High / Miscible | These solvents have a moderate polarity and can interact favorably with both the polar and nonpolar portions of the alcohol molecule. |
A structural isomer, 2,2,4-trimethyl-1-pentanol, is described as being soluble in alcohol and having an estimated water solubility of 1716 mg/L, indicating limited but present aqueous solubility.[7] It is reasonable to infer that this compound would exhibit similar behavior. The general trend for alcohols is that as the carbon chain length increases, solubility in water decreases, while solubility in nonpolar organic solvents increases.[5][6]
Experimental Determination of Solubility: A Practical Workflow
For applications requiring precise solubility data, experimental determination is necessary. The following outlines a standard laboratory procedure for quantitatively assessing the solubility of this compound.
Protocol: Isothermal Equilibrium Method
-
Preparation of Saturated Solution:
-
In a series of sealed, temperature-controlled vials, add an excess amount of this compound to a known volume of the desired organic solvent.
-
Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the same constant temperature for several hours to permit the undissolved solute to settle.
-
Carefully extract a known volume of the clear, supernatant liquid (the saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.
-
-
Quantification:
-
Determine the concentration of this compound in the extracted aliquot. Common analytical techniques include:
-
Gas Chromatography (GC): A robust method for volatile and semi-volatile compounds. A calibration curve is prepared using standards of known concentrations.
-
Gravimetric Analysis: The solvent from a known volume of the saturated solution is evaporated, and the mass of the remaining solute is measured. This is suitable for non-volatile solutes but may be challenging for this compound due to its boiling point.
-
-
-
Data Reporting:
-
Express the solubility in standard units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).
-
References
- 1. This compound | 16325-63-6 | FT133303 [biosynth.com]
- 2. 2,4,4-Trimethyl-1-pentanol [webbook.nist.gov]
- 3. This compound | C8H18O | CID 85984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2,2,4-trimethyl-1-pentanol, 123-44-4 [thegoodscentscompany.com]
A Comprehensive Technical Guide to the Synthesis of 2,4,4-Trimethylpentan-1-ol from Isobutylene
Executive Summary
This technical guide provides a detailed, two-step synthetic pathway for the production of 2,4,4-trimethylpentan-1-ol, a branched primary alcohol, starting from the readily available C4 feedstock, isobutylene. The synthesis avoids the common pitfall of hydroformylation, which would yield a C9 alcohol, and instead employs a regioselective approach. The first step involves the acid-catalyzed dimerization of isobutylene to produce a mixture of C8 olefins, collectively known as isooctene. The second, crucial step is the anti-Markovnikov hydroboration-oxidation of the isooctene mixture, which selectively converts the terminal alkene isomer, 2,4,4-trimethyl-1-pentene, into the desired primary alcohol, this compound. This guide offers in-depth mechanistic insights, detailed experimental protocols, and summaries of key process parameters for researchers and chemical development professionals.
Introduction
This compound is a C8 branched-chain primary alcohol.[1] Its unique structure, featuring significant steric hindrance around the alkyl backbone, imparts distinct physicochemical properties that make it a valuable intermediate in the synthesis of specialized esters, lubricants, and polymers. Isobutylene, a major byproduct of refinery catalytic cracking and steam cracking, serves as an economical and abundant starting material for this synthesis. This guide delineates a robust and regioselective laboratory-scale synthesis from isobutylene.
Overall Synthetic Strategy
The conversion of isobutylene to this compound is efficiently achieved in two principal stages. This strategy is predicated on precise control of skeletal construction followed by regioselective functionalization.
-
Step 1: Dimerization. Two molecules of isobutylene are coupled via acid catalysis to form a C8 olefin mixture known as isooctene or diisobutylene (DIB). This mixture primarily consists of two isomers: 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.[2]
-
Step 2: Hydroboration-Oxidation. The isooctene mixture undergoes an anti-Markovnikov hydration. The hydroboration step selectively targets the terminal double bond of 2,4,4-trimethyl-1-pentene, followed by oxidation to yield the primary alcohol, this compound.[3]
The overall workflow is visualized below.
Caption: Overall synthetic workflow from isobutylene to this compound.
Step 1: Dimerization of Isobutylene to Isooctene
The initial step involves the selective dimerization of isobutylene, a process widely used industrially to produce high-octane gasoline components.[4][5] For the purpose of this synthesis, the key objective is to maximize the yield of C8 dimers while minimizing the formation of higher oligomers (trimers, tetramers).
Mechanistic Principles
The dimerization is an acid-catalyzed electrophilic addition reaction. The mechanism proceeds via the formation of a tert-butyl carbocation, the most stable C4 carbocation.
-
Protonation: A proton from the acid catalyst adds to the isobutylene double bond to form a tert-butyl carbocation.
-
Electrophilic Attack: The newly formed carbocation acts as an electrophile and attacks the double bond of a second isobutylene molecule. This forms a dimeric C8 carbocation.
-
Deprotonation: The C8 carbocation eliminates a proton to regenerate the catalyst and form the final isooctene products. The position of deprotonation determines the resulting isomer, leading primarily to 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.
Caption: Simplified mechanism for the acid-catalyzed dimerization of isobutylene.
Catalytic Systems
While various acid catalysts can be used, solid acid catalysts are preferred for their ease of separation and reduced corrosion.[6]
-
Acidic Ion-Exchange Resins: Macroporous sulfonic acid resins like Amberlyst-15 are highly effective and widely used.[7] They provide high isobutylene conversion and good selectivity to dimers.[7]
-
Zeolites: Certain zeolites with appropriate pore size and acidity can also catalyze the reaction, offering high stability.[2]
-
Selectivity Enhancers: To suppress the formation of trimers and other oligomers, polar compounds like tert-Butyl Alcohol (TBA) or MTBE can be added to the feed.[6][7] These molecules compete for active sites on the catalyst, moderating its activity and improving selectivity for the desired C8 products.[6]
Experimental Protocol: Laboratory Scale Dimerization
This protocol describes the batch-wise dimerization of isobutylene using Amberlyst-15 resin.
Materials & Equipment:
-
High-pressure stainless-steel autoclave (e.g., Parr reactor) with magnetic stirring, temperature control, and a gas inlet/outlet.
-
Lecture bottle of isobutylene.
-
Amberlyst-15 catalyst, dried at 80°C under vacuum for 12 hours.
-
tert-Butyl Alcohol (TBA), anhydrous.
-
Heptane (solvent), anhydrous.
-
Standard glassware for workup.
Procedure:
-
Catalyst Loading: To the clean, dry reactor vessel, add Amberlyst-15 catalyst (approx. 5% by weight of the expected isobutylene).
-
Solvent Addition: Add anhydrous heptane and TBA (e.g., 1-5% w/w of heptane).
-
Sealing and Purging: Seal the reactor. Purge the system with nitrogen gas three times to remove air.
-
Reactant Introduction: Cool the reactor to below -7°C (boiling point of isobutylene). Carefully condense a known mass of liquid isobutylene into the reactor.
-
Reaction: Seal the reactor completely. Begin stirring and heat the reactor to the desired temperature (e.g., 60-80°C). The pressure will rise as the isobutylene vaporizes and reacts.
-
Monitoring: Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 2-4 hours.
-
Cooling and Depressurization: Cool the reactor to room temperature. Carefully vent any unreacted isobutylene through a cold trap or scrubber.
-
Workup: Open the reactor and filter to remove the catalyst resin. The resulting solution contains the isooctene isomers in heptane. The solvent can be removed by simple distillation, followed by fractional distillation of the residue to isolate the C8 fraction.
Process Parameters & Optimization
| Parameter | Typical Range | Effect on Process | Causality & Field Insights |
| Temperature | 50 - 90 °C | Higher temperature increases reaction rate but can decrease selectivity to dimers.[7] | The dimerization is exothermic. Excessive temperature favors the formation of more stable, higher oligomers and can lead to catalyst degradation. A balance must be struck for optimal dimer yield. |
| Pressure | 5 - 20 bar (autogenous) | Sufficient to maintain the reactants in the liquid phase. | Liquid-phase operation maximizes the concentration of isobutylene at the catalyst surface, enhancing reaction rates. |
| Catalyst Loading | 2 - 10 wt% | Higher loading increases conversion but can complicate thermal management. | Ensures a sufficient number of active sites are available for the reaction to proceed at a practical rate. |
| Selectivator (TBA) | 1 - 5 wt% | Increases selectivity to dimers by inhibiting oligomerization.[6] | The polar alcohol reversibly adsorbs onto the catalyst's acidic sites, moderating their strength and sterically hindering the approach of bulkier C8 olefins required for trimer formation. |
Step 2: Hydroboration-Oxidation of Isooctene
This step is the core of the regioselective synthesis, converting the terminal alkene (2,4,4-trimethyl-1-pentene) into the desired primary alcohol. The hydroboration-oxidation sequence is a cornerstone of organic synthesis for achieving anti-Markovnikov hydration of alkenes.[3][8]
Mechanistic Principles
The reaction proceeds in two distinct stages:
-
Hydroboration: Borane (BH₃) adds across the double bond. Due to steric hindrance from the bulky tert-butyl group and the electronic preference of the reaction, the boron atom adds to the less substituted carbon (C1) of the double bond, while a hydrogen atom adds to the more substituted carbon (C2).[9] This is a concerted, syn-addition process. The reaction proceeds until all three B-H bonds have reacted, forming a trialkylborane intermediate.
-
Oxidation: The trialkylborane is not isolated. It is treated in situ with an oxidizing agent, typically hydrogen peroxide in the presence of a base (e.g., NaOH).[9] This process cleaves the carbon-boron bond and replaces it with a carbon-oxygen bond, occurring with retention of stereochemistry.[9] The final product after workup is the primary alcohol.
Caption: Workflow for the hydroboration-oxidation of the key isooctene isomer.
Reagents
-
Borane Source: Diborane (B₂H₆) is a toxic gas. For laboratory use, it is almost always handled as a stabilized complex. The most common is Borane-tetrahydrofuran complex (BH₃•THF), a commercially available solution.
-
Sterically Hindered Boranes: For substrates with multiple double bonds, more selective reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) can be used to react exclusively with the least sterically hindered terminal alkene.[10]
-
Oxidizing Agent: A solution of hydrogen peroxide (H₂O₂) is the standard oxidant.
-
Base: An aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used to facilitate the oxidation step.
Experimental Protocol: Laboratory Scale Hydroboration-Oxidation
WARNING: Borane reagents are air and moisture sensitive and should be handled under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques. Hydrogen peroxide is a strong oxidizer.
Materials & Equipment:
-
Two-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer.
-
Inert atmosphere setup (Nitrogen/Argon manifold).
-
Syringes for liquid transfer.
-
Isooctene mixture from Step 1.
-
Borane-THF complex solution (1.0 M).
-
Tetrahydrofuran (THF), anhydrous.
-
3 M aqueous Sodium Hydroxide (NaOH).
-
30% aqueous Hydrogen Peroxide (H₂O₂).
-
Diethyl ether for extraction.
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of nitrogen.
-
Hydroboration: Place the isooctene mixture dissolved in anhydrous THF into the reaction flask. Cool the flask in an ice bath (0°C).
-
Borane Addition: Add the 1.0 M BH₃•THF solution dropwise via the dropping funnel or syringe over 30-60 minutes. Maintain the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours to ensure the complete formation of the trialkylborane.
-
Oxidation Setup: Cool the flask back to 0°C in an ice bath.
-
Base Addition: Slowly and carefully add the 3 M NaOH solution.
-
Peroxide Addition: Add the 30% H₂O₂ solution dropwise, ensuring the internal temperature does not rise excessively (maintain < 40°C). This step is highly exothermic.
-
Reaction: After the peroxide addition, heat the mixture to gentle reflux (approx. 50°C) for 1 hour to complete the oxidation.
-
Workup: Cool the reaction mixture to room temperature. Separate the organic (THF) layer. Extract the aqueous layer twice with diethyl ether.
-
Purification: Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Process Parameters & Optimization
| Parameter | Typical Condition | Effect on Process | Causality & Field Insights |
| Stoichiometry | ~1.1 eq. BH₃ per alkene | Ensures complete conversion of the alkene. | A slight excess of the borane reagent is used to drive the reaction to completion. The stoichiometry is based on B-H bonds (1 BH₃ reacts with 3 alkenes). |
| Temperature | 0°C to RT (Hydroboration) | Controls reaction rate and prevents side reactions. | Low temperature during borane addition is critical for selectivity and safety. The subsequent warming to room temperature ensures the reaction goes to completion. |
| Solvent | Anhydrous THF | Solubilizes reactants and stabilizes the borane reagent. | Ethereal solvents like THF are essential as they form a stable complex with borane, making it easier and safer to handle than gaseous diborane. The solvent must be anhydrous to prevent quenching of the borane. |
| Oxidation Temp. | 0°C to 50°C | Controls the exothermic oxidation step. | The reaction of the trialkylborane with alkaline peroxide is highly exothermic. Slow, controlled addition at low temperature is a critical safety and process control measure. |
Purification and Characterization
Purification Techniques
-
Fractional Distillation: This is the primary method for purifying both the intermediate isooctene and the final this compound product. Given the different boiling points of the isooctene isomers and the final alcohol, careful fractional distillation under atmospheric or reduced pressure is effective for achieving high purity.
Analytical Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): Essential for determining the isomeric purity of the isooctene mixture and for confirming the purity of the final alcohol product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to definitively confirm the chemical structure of the final product, this compound, by analyzing chemical shifts, integration, and coupling patterns.
-
Infrared (IR) Spectroscopy: Useful for monitoring the reaction progress. The disappearance of the C=C stretch (around 1640 cm⁻¹) from the starting material and the appearance of a broad O-H stretch (around 3300 cm⁻¹) confirms the formation of the alcohol.[11]
Conclusion
The synthesis of this compound from isobutylene is a robust two-stage process that highlights fundamental principles of organic chemistry. The initial acid-catalyzed dimerization effectively builds the required C8 carbon skeleton. The subsequent hydroboration-oxidation reaction provides a powerful and highly regioselective method for introducing a primary hydroxyl group in an anti-Markovnikov fashion, a transformation that is critical for achieving the target structure. By carefully controlling the parameters of each step, from catalyst selection in the dimerization to reagent stoichiometry and temperature in the hydroboration-oxidation, high yields and purities of the final product can be reliably achieved.
References
- 1. scitoys.com [scitoys.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 4. imarcgroup.com [imarcgroup.com]
- 5. neste.com [neste.com]
- 6. researchgate.net [researchgate.net]
- 7. The feasibility study of the octane-enhancing process: isobutylene dimerization using C4 mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. d-nb.info [d-nb.info]
- 11. 2,4,4-Trimethyl-1-pentanol [webbook.nist.gov]
An In-Depth Technical Guide to 2,4,4-Trimethylpentan-1-ol: From Discovery to Modern Applications
Abstract
This technical guide provides a comprehensive overview of 2,4,4-trimethylpentan-1-ol, a branched-chain primary alcohol with significant, albeit niche, industrial and research applications. This document delves into the historical context of its synthesis, detailed physicochemical properties, spectroscopic characterization, and established synthetic protocols. Furthermore, it explores the current understanding of its toxicological profile and potential applications, offering a valuable resource for researchers, chemists, and professionals in drug development and materials science.
Introduction: Unveiling a Structurally Intriguing Octanol Isomer
This compound, an isomer of octanol, is a colorless liquid characterized by its bulky neopentyl-like structure.[1][2] This structural feature, with a quaternary carbon atom at position 4, imparts unique physical and chemical properties that distinguish it from its linear and less-branched counterparts. While not as commercially prominent as other octanol isomers, its specific attributes have carved out a space for it in various chemical syntheses and potentially in specialized applications. This guide aims to consolidate the available technical information on this compound, providing a foundational understanding for scientists and researchers.
A Historical Perspective on the Synthesis of Branched-Chain Alcohols
The synthesis of complex organic molecules has been a central theme in organic chemistry since the 19th century. Early work focused on the isolation of naturally occurring alcohols and the development of fundamental reactions to create new carbon-carbon bonds. While a definitive first synthesis of this compound is not prominently documented in readily available historical literature, its synthesis is intrinsically linked to the broader development of methods for creating branched-chain hydrocarbons and alcohols.
The advent of the Grignard reaction in the early 20th century provided a powerful tool for the construction of complex alcohols from carbonyl compounds and organomagnesium halides.[3] Similarly, the development of organolithium reagents offered another versatile method for nucleophilic additions to form alcohols.[4]
A pivotal industrial process that enabled the large-scale production of precursors for branched-chain alcohols is the hydroformylation (or oxo) process , discovered in 1938.[5] This reaction adds a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond, converting alkenes into aldehydes, which can then be readily reduced to alcohols.[6][7] The feedstock for this compound is typically diisobutylene , a dimer of isobutylene.[8] Diisobutylene itself is a mixture of isomers, primarily 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.[8]
Physicochemical and Spectroscopic Characterization
A thorough understanding of a compound's physical and spectroscopic properties is paramount for its identification, purification, and application.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O | [1] |
| Molecular Weight | 130.23 g/mol | [1] |
| CAS Number | 16325-63-6 | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 165-168 °C | |
| Melting Point | -70 °C | |
| Density | 0.834 g/mL at 20 °C | |
| Solubility | Insoluble in water; Soluble in most organic solvents | [1] |
Spectroscopic Data
Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of organic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule and their connectivity. Key expected signals would include a doublet for the methyl group at C2, a multiplet for the proton at C2, a complex pattern for the methylene group at C3, a singlet for the nine equivalent protons of the tert-butyl group at C4, and a doublet for the methylene protons of the primary alcohol at C1, which would couple with the proton at C2. The hydroxyl proton would appear as a broad singlet, the position of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. For this compound, eight distinct carbon signals are expected, corresponding to the eight carbon atoms in its unique branched structure.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in a molecule. The most characteristic absorption for this compound is a broad band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol group. Strong C-H stretching absorptions would also be observed just below 3000 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 130. Common fragmentation patterns would include the loss of a water molecule (M-18), and cleavage of the carbon-carbon bonds, particularly the loss of a tert-butyl group (m/z 57).
Synthesis Methodologies
The synthesis of this compound can be approached through several established organic chemistry reactions. The choice of method often depends on the desired scale, available starting materials, and required purity.
Industrial Synthesis: Hydroformylation of Diisobutylene
The most common industrial route to produce isooctanols is the hydroformylation of diisobutylene followed by hydrogenation.[5]
Workflow for the Industrial Synthesis of this compound.
Experimental Protocol: A Representative Two-Step Synthesis
Step 1: Hydroformylation of Diisobutylene
-
Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls is charged with diisobutylene and a suitable solvent (e.g., toluene).
-
Catalyst Introduction: A rhodium-based catalyst, such as Rh(CO)₂(acac), and a phosphine ligand (e.g., triphenylphosphine) are added to the reactor under an inert atmosphere.
-
Reaction Conditions: The reactor is pressurized with a mixture of carbon monoxide and hydrogen (syngas, typically 1:1 to 1:2 ratio) to a pressure of 20-100 atm. The mixture is heated to 80-150 °C with vigorous stirring.
-
Monitoring and Work-up: The reaction is monitored by gas chromatography (GC) for the consumption of diisobutylene and the formation of the corresponding aldehyde. Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is typically separated for recycling, and the crude aldehyde is isolated.
Step 2: Hydrogenation of 2,4,4-Trimethylpentanal
-
Reactor Setup: The crude 2,4,4-trimethylpentanal from the previous step is transferred to a hydrogenation reactor.
-
Catalyst Addition: A hydrogenation catalyst, such as Raney nickel or palladium on carbon, is added to the aldehyde.
-
Reaction Conditions: The reactor is pressurized with hydrogen gas (10-50 atm) and heated to 100-180 °C.
-
Purification: After the reaction is complete (monitored by GC), the catalyst is filtered off, and the resulting this compound is purified by fractional distillation.
Laboratory-Scale Synthesis: Grignard and Organolithium Reactions
For smaller-scale laboratory preparations, Grignard and organolithium reagents offer a more controlled and versatile approach.
Grignard/Organolithium Synthesis of this compound.
Experimental Protocol: Grignard Synthesis
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of tert-butyl chloride in anhydrous ether is added dropwise to initiate the formation of tert-butylmagnesium chloride. The reaction is typically initiated with a small crystal of iodine.
-
Reaction with Epoxide: The Grignard reagent is cooled in an ice bath, and a solution of propylene oxide in anhydrous ether is added dropwise. The reaction is highly exothermic and should be carefully controlled.
-
Work-up and Purification: After the addition is complete, the reaction is stirred at room temperature until completion. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude this compound is purified by distillation.
Toxicology and Safety
The toxicological profile of this compound is not as extensively studied as that of its parent alkane, 2,2,4-trimethylpentane (isooctane). However, studies on isooctane provide some insights, as its metabolites include trimethylpentanol isomers.
2,2,4-Trimethylpentane has been shown to cause nephrotoxicity in male rats, a phenomenon linked to the accumulation of α2u-globulin in the kidneys.[9] One of the major metabolites found in the kidneys of male rats exposed to 2,2,4-trimethylpentane is 2,4,4-trimethyl-2-pentanol.[9] This suggests that this compound could potentially exhibit similar toxicological properties, although specific studies on the 1-ol isomer are needed for a conclusive assessment.
As with all organic solvents, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area. It is a flammable liquid and should be kept away from ignition sources.[2]
Applications and Future Directions
The applications of this compound are primarily as an intermediate in chemical synthesis. Its branched structure can be exploited to introduce steric bulk into molecules, which can be desirable in the synthesis of specialty chemicals, lubricants, and polymers.
The intriguing, yet currently unsubstantiated, mention of its use as an additive for magnetic resonance imaging (MRI) warrants further investigation.[1] MRI contrast agents typically rely on paramagnetic metal ions to enhance the relaxation of water protons.[10][11] If an organic molecule like this compound were to have such properties, it would represent a significant departure from conventional contrast agent design. It is more plausible that it could serve as a component in the formulation of a contrast agent delivery system, but dedicated research is needed to clarify this potential application.
In the context of drug development, branched-chain alcohols can be used as starting materials or intermediates for the synthesis of more complex pharmaceutical ingredients. The unique steric and electronic properties of the 2,4,4-trimethylpentyl group could be utilized to modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule.
Conclusion
This compound is a structurally distinct branched-chain alcohol with a foundation in established industrial and laboratory synthesis methods. While its history is not as well-documented as some commodity chemicals, its synthesis is a practical application of fundamental organic reactions. Its physicochemical and spectroscopic properties are well-defined, providing a solid basis for its use in research and development. Although its toxicological profile requires more specific investigation, data from related compounds suggest areas for careful consideration. The potential for novel applications, particularly in the realm of materials science and potentially in biomedical imaging, remains an area ripe for exploration. This guide serves as a comprehensive starting point for any scientist or researcher interested in understanding and utilizing this unique chemical entity.
References
- 1. This compound | 16325-63-6 | FT133303 [biosynth.com]
- 2. This compound | C8H18O | CID 85984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. il.mahidol.ac.th [il.mahidol.ac.th]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Green Process Design for Reductive Hydroformylation of Renewable Olefin Cuts for Drop‐In Diesel Fuels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 9. 2,2,4-Trimethylpentane-induced nephrotoxicity. I. Metabolic disposition of TMP in male and female Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications for Transition Metal Chemistry in Contrast Enhanced Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
theoretical studies of 2,4,4-Trimethylpentan-1-ol molecular geometry
An In-depth Technical Guide to the Theoretical Study of 2,4,4-Trimethylpentan-1-ol Molecular Geometry
Abstract
The three-dimensional structure of a molecule is fundamental to its chemical behavior, physical properties, and interactions. For a molecule such as this compound, a branched-chain alcohol, its significant conformational flexibility presents a complex energy landscape. Understanding the stable geometries and the energetic barriers between them is crucial for applications ranging from solvent property prediction to its potential role as a precursor in chemical synthesis. This guide details a robust, multi-step computational protocol for the comprehensive theoretical study of the molecular geometry of this compound. We present a hierarchical approach that combines the strengths of Molecular Mechanics (MM) for broad conformational searching with the accuracy of Density Functional Theory (DFT) for the precise characterization of stable conformers. This document serves as a methodological blueprint for researchers, providing not only step-by-step protocols but also the scientific rationale behind the selection of computational methods, ensuring a self-validating and trustworthy workflow.
Introduction: The Significance of Molecular Geometry
This compound (C8H18O) is a primary alcohol characterized by a sterically hindered alkyl backbone.[1][2] Its structure features multiple rotatable single bonds and bulky tert-butyl and isobutyl-like groups, which dictate a complex conformational space. The precise arrangement of atoms—its molecular geometry—governs key properties such as dipole moment, polarizability, and steric accessibility. These, in turn, influence macroscopic properties like boiling point, viscosity, and miscibility, as well as its reactivity and potential interactions in biological systems.
A theoretical approach is indispensable for mapping the potential energy surface of such a flexible molecule. Experimental methods like X-ray crystallography are not feasible for this non-crystalline compound, and while spectroscopic methods like IR and NMR provide valuable data, they represent an ensemble average of conformations.[1][3] Computational chemistry offers a powerful lens to isolate, characterize, and rank the stability of individual conformers, providing a level of detail that is experimentally inaccessible.
The Theoretical Framework: A Dual-Methodology Approach
To achieve both efficiency and accuracy, a hierarchical computational strategy is employed. This involves an initial broad exploration of the conformational space using Molecular Mechanics (MM), followed by high-accuracy refinement of the most promising candidates using Quantum Mechanics (QM).
Rationale for Method Selection
-
Molecular Mechanics (MM) for Conformational Searching: MM methods utilize classical physics-based force fields to calculate molecular energy.[4][5] They are computationally inexpensive, making them ideal for rapidly evaluating thousands of potential conformations. Force fields like OPLS-AA (All-Atom Optimized Potentials for Liquid Simulations) and TraPPE (Transferable Potentials for Phase Equilibria) are well-parameterized for alkanes and alcohols and have demonstrated reliability in predicting properties of branched hydrocarbons.[4][6] This step is crucial for ensuring that the global energy minimum and all significant low-energy conformers are identified.
-
Density Functional Theory (DFT) for Geometry Optimization and Analysis: DFT is a quantum mechanical method that provides a much more accurate description of electron distribution and, consequently, molecular geometry and energy.[7][8] By applying DFT calculations to the low-energy conformers identified by MM, we can obtain highly reliable geometric parameters (bond lengths, angles, dihedrals) and relative energies. A functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a Pople-style basis set such as 6-311++G(d,p) offers a well-vetted balance of accuracy and computational cost for organic molecules.[9][10] The inclusion of diffuse functions (++) and polarization functions (d,p) is critical for accurately describing non-covalent interactions and the polar hydroxyl group.
This dual approach is trustworthy because it leverages the strengths of each method. MM casts a wide net to ensure no important conformation is missed, while DFT provides the high-fidelity analysis necessary for quantitative accuracy.
Experimental Protocol: A Step-by-Step Computational Workflow
This section outlines the detailed methodology for the theoretical characterization of this compound.
Workflow for Conformational Search and Geometry Optimization
The overall workflow is designed to systematically identify and refine the stable geometries of the molecule.
Caption: Workflow for Conformational Analysis.
Protocol 1: Molecular Mechanics Conformational Search
-
Structure Generation: Generate an initial 3D structure of this compound from its IUPAC name or SMILES string (CC(CC(C)(C)C)CO) using software like Avogadro or GaussView.[11]
-
Force Field Application: Assign an appropriate molecular mechanics force field, such as OPLS-AA, to the structure. This defines the potential energy functions for bonds, angles, dihedrals, and non-bonded interactions.
-
Conformational Search Execution: Perform a conformational search. A mixed systematic and stochastic approach is often effective.
-
Identify the key rotatable bonds: C1-C2, C2-C3, and C2-O.
-
Systematically rotate these bonds (e.g., in 60° increments) to generate a base set of conformers.[12]
-
For each base conformer, run a short molecular dynamics simulation at an elevated temperature (e.g., 500 K) followed by energy minimization to explore local minima.
-
-
Energy Minimization and Clustering: Perform a full energy minimization on all generated structures. Group the resulting conformers by structure and rank them based on their final steric energy.
Protocol 2: DFT Geometry Optimization and Frequency Calculation
-
Selection of Candidates: From the ranked list of MM conformers, select all unique structures within a defined energy window (e.g., 15 kJ/mol) of the lowest energy structure.
-
DFT Input Preparation: For each candidate structure, prepare an input file for a quantum chemistry package (e.g., Gaussian, ORCA).
-
Geometry Optimization: Perform a full geometry optimization without constraints using a DFT method.
-
Recommended Method: B3LYP functional with the 6-311++G(d,p) basis set.[9]
-
Convergence Criteria: Use tight convergence criteria to ensure a precise final geometry.
-
-
Frequency Calculation: Upon successful optimization, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Purpose: This step is crucial for two reasons:
-
It confirms that the optimized structure is a true local minimum on the potential energy surface, which is verified by the absence of any imaginary frequencies.
-
It provides theoretical vibrational frequencies and IR intensities that can be compared with experimental spectra for validation.[10]
-
-
-
Final Energy Calculation: The electronic energy from the frequency calculation output, corrected by the zero-point vibrational energy (ZPVE), gives the final, accurate energy of the conformer.
Data Presentation and Validation
The results of the computational study should be presented clearly and validated against known experimental data where possible.
Summarizing Quantitative Data
The key quantitative data for the most stable conformers should be summarized in a table for easy comparison.
| Conformer ID | Relative Energy (kJ/mol) | Key Dihedral Angle (°) | Dipole Moment (Debye) |
| Conf-1 (Global Min) | 0.00 | -178.5 (anti) | 1.85 |
| Conf-2 | 2.54 | 65.2 (gauche) | 1.79 |
| Conf-3 | 3.11 | 68.9 (gauche) | 1.92 |
| ... (other conformers) | ... | ... | ... |
| Hypothetical data shown for illustrative purposes. The key dihedral angle could be O-C1-C2-C3. |
Validation Framework
The trustworthiness of the theoretical model is established by comparing its predictions with experimental observations. The calculated vibrational spectrum is a primary source for this validation.
Caption: Theoretical and Experimental Validation Loop.
A Boltzmann-averaged theoretical IR spectrum can be generated from the calculated frequencies and intensities of all stable conformers. This averaged spectrum should show good agreement with the experimental gas-phase IR spectrum available from sources like the NIST Chemistry WebBook.[1][3] Key vibrational modes to compare include the O-H stretch (~3600 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), and the C-O stretch (~1050 cm⁻¹). A strong correlation validates the accuracy of the chosen DFT method and lends high confidence to the predicted geometries.
Conclusion
The theoretical determination of the molecular geometry of this compound is a non-trivial task that requires a methodologically sound and robust computational strategy. The hierarchical approach detailed in this guide—combining broad conformational searching with Molecular Mechanics and high-accuracy refinement with Density Functional Theory—provides a reliable pathway to characterizing the molecule's potential energy surface. By following these self-validating protocols, researchers can obtain a comprehensive understanding of the stable conformers, their relative energies, and their key structural properties. This fundamental knowledge is a critical prerequisite for accurately predicting the molecule's behavior and for its rational application in chemical and pharmaceutical sciences.
References
- 1. 2,4,4-Trimethyl-1-pentanol [webbook.nist.gov]
- 2. This compound | C8H18O | CID 85984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,4-Trimethyl-1-pentanol [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Force Fields for the Prediction of Thermophysical Properties of Long Linear and Branched Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Computer Modelling of properties of alcohols | The Infrared and Raman Discussion Group [irdg.org]
- 11. PubChemLite - this compound (C8H18O) [pubchemlite.lcsb.uni.lu]
- 12. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Methodological & Application
synthesis of 2,4,4-Trimethylpentan-1-ol via hydroformylation
Application Note & Protocol
Topic: Synthesis of 2,4,4-Trimethylpentan-1-ol via Hydroformylation of 2,4,4-Trimethyl-1-pentene
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of this compound, a C9 oxo alcohol. The synthesis is achieved through a two-step process commencing with the hydroformylation of 2,4,4-trimethyl-1-pentene (an isomer of diisobutylene), followed by the hydrogenation of the resulting aldehyde. We detail a laboratory-scale protocol utilizing a rhodium-based catalyst system for the hydroformylation step, which is favored for its high selectivity and milder reaction conditions compared to traditional cobalt-based methods.[1] This note elucidates the underlying reaction mechanisms, provides detailed, step-by-step experimental procedures, and offers insights into process optimization and safety considerations.
Introduction & Scientific Background
This compound is part of the isononyl alcohol (INA) family, which are crucial intermediates in the chemical industry.[2] These C9 alcohols are precursors for the production of high-performance plasticizers, such as diisononyl phthalate (DINP), surfactants, and lubricants.[2][3][4] The primary industrial route to these alcohols is the "oxo process" or hydroformylation.[5][6]
Hydroformylation is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[7][8] This reaction is catalyzed by transition metal complexes, most commonly cobalt or rhodium.[9] The overall transformation is highly atom-economical and converts simple alkenes into more functionalized aldehydes. These aldehydes are then typically hydrogenated to the corresponding alcohols.[10]
Reaction Scheme:
The synthesis proceeds in two main stages:
-
Hydroformylation: 2,4,4-trimethyl-1-pentene reacts with synthesis gas (a mixture of CO and H₂) in the presence of a rhodium catalyst to form 2,4,4-trimethylpentanal.
-
Hydrogenation: The resulting aldehyde is reduced to the primary alcohol, this compound.
For the substrate, 2,4,4-trimethyl-1-pentene, the significant steric hindrance around the double bond strongly directs the formyl group addition to the terminal carbon, yielding the desired linear aldehyde with high regioselectivity. This is a key advantage for producing the primary alcohol.
Catalytic Mechanism: Rhodium-Catalyzed Hydroformylation
The catalytic cycle for rhodium-catalyzed hydroformylation, particularly with phosphine ligands, is well-established.[11][12] The process begins with a coordinatively unsaturated rhodium hydride species which enters the catalytic cycle.
The key steps are:
-
Olefin Coordination: The alkene (2,4,4-trimethyl-1-pentene) coordinates to the rhodium center.
-
Migratory Insertion: The hydride migrates to the alkene, forming a rhodium-alkyl intermediate. This step determines the regioselectivity.
-
CO Coordination & Insertion: A molecule of carbon monoxide coordinates to the metal and subsequently inserts into the rhodium-carbon bond, forming an acyl complex.
-
Oxidative Addition & Reductive Elimination: Hydrogen gas adds to the rhodium center. The final aldehyde product is then formed via reductive elimination, regenerating the active catalyst.[12]
Caption: Rhodium-catalyzed hydroformylation cycle.
Experimental Protocol
This protocol is designed for laboratory-scale synthesis and prioritizes safety and accessibility. It is divided into the hydroformylation reaction and the subsequent hydrogenation/purification.
Overall Experimental Workflow
The entire process from setup to final product analysis follows a clear sequence.
Caption: Overall workflow for the synthesis of this compound.
Part A: Hydroformylation of 2,4,4-Trimethyl-1-pentene
Materials & Reagents:
-
2,4,4-Trimethyl-1-pentene (Diisobutylene), >98% purity
-
Dicarbonylacetylacetonatorhodium(I) [Rh(acac)(CO)₂] (Catalyst precursor)
-
Triphenylphosphine (PPh₃) (Ligand)
-
Toluene, anhydrous (Solvent)
-
Synthesis Gas (Syngas, 1:1 mixture of CO:H₂)
-
High-pressure autoclave (e.g., Parr reactor) with magnetic stirring, gas inlet, pressure gauge, and temperature control.
Safety Precautions:
-
Carbon Monoxide (CO) is highly toxic. All operations involving CO must be performed in a well-ventilated fume hood with a CO detector.
-
Hydrogen (H₂) is extremely flammable. Ensure there are no ignition sources.
-
High-pressure reactors must be operated by trained personnel and behind a safety shield. Always perform a leak test with an inert gas (N₂) before introducing flammable or toxic gases.
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere (N₂ or Ar), add Rh(acac)(CO)₂ (e.g., 0.01 mmol) and triphenylphosphine (e.g., 0.2 mmol, 20 equivalents to Rh) to a small Schlenk flask. Add 10 mL of anhydrous toluene to dissolve the solids. The excess phosphine ligand helps stabilize the catalyst and improve selectivity.[9]
-
Reactor Charging: Open the high-pressure autoclave. To the reactor vessel, add a stir bar, 2,4,4-trimethyl-1-pentene (e.g., 10 mmol), and 40 mL of anhydrous toluene.
-
Catalyst Transfer: Transfer the prepared catalyst solution from the Schlenk flask to the reactor vessel via a cannula.
-
Assembly & Purging: Seal the autoclave securely. Purge the reactor 3-4 times with N₂ to remove all air, then purge 2-3 times with syngas.
-
Pressurization & Reaction: Pressurize the reactor with the 1:1 CO:H₂ syngas mixture to the desired pressure (e.g., 20-40 bar). Begin vigorous stirring.[13]
-
Heating: Heat the reactor to the target temperature (e.g., 80-100 °C). The reaction is typically monitored by the pressure drop as the syngas is consumed. Maintain a constant pressure by feeding more syngas if necessary.
-
Reaction Completion: After the reaction time (e.g., 4-12 hours) or when gas uptake ceases, stop the heating and allow the reactor to cool to room temperature.
-
Work-up: Carefully vent the excess syngas in a fume hood. Open the reactor and transfer the reaction mixture to a round-bottom flask. Remove the toluene solvent under reduced pressure using a rotary evaporator. The resulting crude oil is primarily 2,4,4-trimethylpentanal and is used directly in the next step.
Part B: Hydrogenation and Purification
Materials & Reagents:
-
Crude 2,4,4-trimethylpentanal (from Part A)
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Diethyl ether or Ethyl acetate (for extraction)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reduction: Dissolve the crude aldehyde in methanol (e.g., 50 mL) in a round-bottom flask and cool the solution in an ice bath (0 °C).
-
Slowly add sodium borohydride (NaBH₄) (e.g., 1.5 equivalents relative to the starting alkene) in small portions. The addition is exothermic. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitor by TLC or GC).
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling stops and the solution is acidic (pH ~2).
-
Solvent Removal: Remove most of the methanol using a rotary evaporator.
-
Extraction: Add deionized water and diethyl ether to the residue and transfer to a separatory funnel. Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude alcohol by vacuum distillation to obtain the final product as a colorless liquid.[14][15]
Data Summary and Expected Results
The following table summarizes typical parameters and expected outcomes for the rhodium-catalyzed hydroformylation step.
| Parameter | Typical Value | Rationale / Expected Outcome |
| Substrate:Catalyst Ratio | 1000:1 to 5000:1 | High turnover numbers are expected with rhodium catalysts. |
| Ligand:Rhodium Ratio | 10:1 to 50:1 | Excess phosphine ligand enhances catalyst stability and selectivity.[9] |
| Temperature | 80 - 120 °C | Balances reaction rate against potential side reactions or catalyst degradation.[7] |
| Syngas Pressure (1:1) | 20 - 50 bar | Sufficient pressure is needed to ensure high concentrations of CO and H₂ in the solution phase.[13] |
| Conversion | >95% | 2,4,4-trimethyl-1-pentene should be efficiently converted. |
| Selectivity | >98% to aldehyde | Rhodium catalysts are highly selective for hydroformylation over alkene hydrogenation. |
| Regioselectivity | >99% linear aldehyde | Steric hindrance of the substrate strongly favors terminal formylation. |
| Overall Yield | 75 - 90% (after both steps) | Represents a robust and efficient laboratory synthesis. |
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.[16][17]
References
- 1. matthey.com [matthey.com]
- 2. Isononanol (INA) - Evonik Industries [c4-chemicals.evonik.com]
- 3. Isononyl alcohol - Wikipedia [en.wikipedia.org]
- 4. INA│NAN YA │Isononanol [npc.com.tw]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hydroformylation - Wikipedia [en.wikipedia.org]
- 8. Hydroformylation [chemeurope.com]
- 9. Hydroformylation | PDF [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. WO2018210720A1 - Hydroformylation method for the large-scale production of aldehydes and/or alcohols - Google Patents [patents.google.com]
- 15. US3232998A - Purification of alcohols - Google Patents [patents.google.com]
- 16. This compound | C8H18O | CID 85984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2,4,4-Trimethyl-1-pentanol [webbook.nist.gov]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,4,4-Trimethylpentan-1-ol
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of 2,4,4-trimethylpentan-1-ol, a branched primary alcohol with applications in various fields of chemical research and development. We present a detailed, field-proven protocol centered on the robust and reliable reduction of 2,4,4-trimethylpentanoic acid using lithium aluminum hydride (LiAlH₄). This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and safety considerations. In-depth discussions on alternative synthetic strategies, including hydroformylation and Grignard reactions, are also provided to offer a broader perspective on the synthesis of this valuable compound.
Introduction
This compound (iso-octanol) is a C8 branched-chain primary alcohol. Its unique structural features, including a neopentyl-like moiety, impart specific physical and chemical properties that are of interest in the synthesis of specialty chemicals, surfactants, and as a non-polar solvent. The controlled synthesis of this alcohol in a laboratory setting is crucial for accessing its derivatives and exploring its potential applications.
This application note focuses on a highly reliable and scalable laboratory method: the reduction of 2,4,4-trimethylpentanoic acid. This approach is favored for its high yield, predictability, and the commercial availability of the necessary reagents. We will also briefly explore two other common synthetic routes, hydroformylation and Grignard synthesis, to provide a comparative overview.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several established organic transformations. The choice of method often depends on the available starting materials, desired scale, and the specific equipment in the laboratory.
-
Reduction of 2,4,4-Trimethylpentanoic Acid: This is a classic and highly effective method for preparing primary alcohols. The carboxylic acid is reduced using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄).[1][2][3] This method is generally high-yielding and the reaction conditions are well-established.
-
Hydroformylation of Diisobutylene: Also known as the "oxo process," this industrial method involves the reaction of an alkene (in this case, diisobutylene, which is a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene) with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a metal catalyst, typically rhodium or cobalt.[4][5] The initial product is an aldehyde, which is subsequently hydrogenated to the alcohol. While highly efficient on a large scale, this method often requires high pressures and specialized equipment, making it less common for typical laboratory-scale synthesis.
-
Grignard Synthesis: The reaction of a Grignard reagent with formaldehyde is a fundamental method for the preparation of primary alcohols.[6][7] In this case, the synthesis would involve the preparation of a 2,4,4-trimethylpentylmagnesium halide, followed by its reaction with formaldehyde. While conceptually straightforward, the synthesis and handling of the specific Grignard reagent may present challenges.
This guide will provide a detailed protocol for the most accessible and reliable of these methods: the reduction of 2,4,4-trimethylpentanoic acid.
Featured Protocol: Reduction of 2,4,4-Trimethylpentanoic Acid
This protocol is divided into two main stages: the synthesis of the precursor carboxylic acid and its subsequent reduction to the target alcohol.
Stage 1: Synthesis of 2,4,4-Trimethylpentanoic Acid
A plausible laboratory-scale synthesis of 2,4,4-trimethylpentanoic acid involves the acid-catalyzed rearrangement and oxidation of a suitable precursor. A reported method utilizes the reaction of 2,4-dimethyl-3-pentanol with formic acid and sulfuric acid.[8]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles | Notes |
| 2,4-Dimethyl-3-pentanol | 116.20 | 29.0 | 0.25 | |
| Formic acid (98%) | 46.03 | 46.0 | 1.0 | Corrosive, handle with care |
| Concentrated Sulfuric Acid | 98.08 | 270 mL | - | Highly corrosive, handle with care |
| Ice | 18.02 | ~1 kg | - | For quenching the reaction |
| Hexanes | - | ~700 mL | - | For extraction |
| Potassium Hydroxide (2N) | 56.11 | ~400 mL | - | For extraction |
| Saturated Sodium Chloride Solution | - | As needed | - | For washing |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | For drying |
Step-by-Step Protocol:
-
Reaction Setup: In a fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Initial Charge: To the flask, add 3 mL of 98% formic acid and 270 mL of concentrated sulfuric acid. Begin stirring and cool the mixture to below 10 °C.
-
Addition of Reactant: In a separate beaker, dissolve 29 g (0.25 mol) of 2,4-dimethyl-3-pentanol in 46 g (1.0 mol) of 98% formic acid. Transfer this solution to the dropping funnel.
-
Controlled Addition: Add the solution from the dropping funnel dropwise to the rapidly stirred acid mixture over a period of approximately 1 hour, ensuring the reaction temperature is maintained between 10-20 °C. Vigorous foaming will occur.
-
Reaction Completion: After the addition is complete, continue stirring for an additional hour at 10-20 °C.
-
Quenching: Carefully pour the reaction mixture onto approximately 1 kg of ice in a large beaker with stirring.
-
Extraction (Organic Phase): Transfer the resulting solution to a large separatory funnel and extract with hexanes (3 x 200 mL).
-
Extraction (Aqueous Phase): Combine the organic phases and extract with 2N potassium hydroxide solution (2 x 200 mL), adding some ice to control the exotherm.
-
Washing: Wash the combined aqueous extracts with hexanes (100 mL).
-
Acidification and Product Extraction: Acidify the aqueous phase to pH 2 with concentrated HCl. Extract the product with hexanes (3 x 200 mL).
-
Drying and Concentration: Combine the final organic extracts, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent under reduced pressure.
-
Purification: Purify the residual oil by vacuum distillation to yield 2,4,4-trimethylpentanoic acid.
Stage 2: Reduction of 2,4,4-Trimethylpentanoic Acid to this compound
The reduction of the carboxylic acid to the primary alcohol is achieved using lithium aluminum hydride in an anhydrous ether solvent.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles | Notes |
| 2,4,4-Trimethylpentanoic acid | 144.21 | 14.4 | 0.1 | From Stage 1 or commercially sourced |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 4.2 | 0.11 | Moisture-sensitive and pyrophoric, handle with extreme care |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | ~300 mL | - | Dry and free of peroxides |
| Water | 18.02 | ~12.6 mL | - | For Fieser workup |
| 15% Sodium Hydroxide Solution | 40.00 | ~4.2 mL | - | For Fieser workup |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | For drying |
Step-by-Step Protocol:
-
Reaction Setup: In a fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride). Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere.
-
LiAlH₄ Suspension: Carefully add 4.2 g (0.11 mol) of lithium aluminum hydride to 150 mL of anhydrous diethyl ether in the reaction flask. Stir to form a suspension.
-
Substrate Solution: Dissolve 14.4 g (0.1 mol) of 2,4,4-trimethylpentanoic acid in 100 mL of anhydrous diethyl ether and place this solution in the dropping funnel.
-
Controlled Addition: Add the carboxylic acid solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. The reaction is exothermic. If the reflux becomes too vigorous, cool the flask with a water bath.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC if desired).
-
Work-up (Fieser Method): [9][10][11] Cool the reaction mixture to 0 °C in an ice bath. CAUTION: This procedure must be performed slowly and carefully as it generates hydrogen gas.
-
Slowly and dropwise, add 4.2 mL of water.
-
Next, slowly add 4.2 mL of 15% aqueous sodium hydroxide solution.
-
Finally, slowly add 12.6 mL of water.
-
-
Filtration: Stir the resulting granular precipitate for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite or a sintered glass funnel. Wash the precipitate thoroughly with several portions of diethyl ether.
-
Drying and Concentration: Combine the filtrate and the ether washings. Dry the combined organic solution over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | Colorless liquid |
| Molecular Formula | C₈H₁₈O[12] |
| Molar Mass | 130.23 g/mol [12] |
| Boiling Point | ~169 °C at 760 mmHg |
| ¹H NMR (CDCl₃, ppm) | δ ~3.4 (d, 2H, -CH₂OH), ~1.7 (m, 1H, -CH-), ~1.2 (m, 2H, -CH₂-), ~0.9 (s, 9H, -C(CH₃)₃), ~0.85 (d, 3H, -CH(CH₃)-) (Predicted values, actual shifts may vary) |
| ¹³C NMR (CDCl₃, ppm) | δ ~70 (-CH₂OH), ~45 (-CH₂-), ~35 (-CH-), ~31 (-C(CH₃)₃), ~30 (-C(CH₃)₃), ~18 (-CH(CH₃)-) (Predicted values, actual shifts may vary) |
| IR (neat, cm⁻¹) | ~3330 (broad, O-H stretch), ~2950 (C-H stretch), ~1040 (C-O stretch)[13] |
Safety Precautions
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive with water and protic solvents, releasing flammable hydrogen gas. It is also pyrophoric and can ignite upon contact with air, especially when finely divided. Handle LiAlH₄ in a fume hood under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Strong Acids: Concentrated sulfuric acid and formic acid are highly corrosive. Handle with extreme care, using appropriate PPE.
-
Anhydrous Ethers: Diethyl ether is highly flammable and can form explosive peroxides upon standing. Use in a well-ventilated fume hood, away from ignition sources. Ensure the ether used is peroxide-free.
-
Work-up Procedure: The quenching of LiAlH₄ reactions is highly exothermic and releases hydrogen gas. Perform this step slowly and with adequate cooling.
Visualizing the Workflow
Synthesis of 2,4,4-Trimethylpentanoic Acid
Caption: Workflow for the synthesis of 2,4,4-trimethylpentanoic acid.
Reduction to this compound
Caption: Workflow for the reduction to this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hydroformylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. prepchem.com [prepchem.com]
- 9. Workup [chem.rochester.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C8H18O | CID 85984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2,4,4-Trimethyl-1-pentanol [webbook.nist.gov]
GC-MS analysis protocol for 2,4,4-Trimethylpentan-1-ol
Application Note: A-0024
Quantitative Analysis of 2,4,4-Trimethylpentan-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
This compound is a branched-chain primary alcohol with applications as a chemical intermediate and potential use in various industrial formulations.[1][2][3] Its structural isomers and potential impurities necessitate a robust and selective analytical method for accurate quantification and purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled separation efficiency and definitive identification, making it the gold standard for analyzing volatile and semi-volatile organic compounds like this compound.[4][5][6]
This application note provides a comprehensive, step-by-step protocol for the GC-MS analysis of this compound. The methodology is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind each procedural step to ensure scientific integrity and reproducibility.
Principle of the Method
Gas chromatography separates volatile components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[5][7] As the sample travels through the column, compounds with higher affinity for the stationary phase move slower, resulting in separation. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule's mass-to-charge ratio (m/z), allows for unequivocal identification and quantification.
Experimental Protocol
Materials and Reagents
-
Analyte Standard: this compound (≥98% purity)
-
Solvent: Dichloromethane or Hexane (GC grade or higher)
-
Internal Standard (Optional but Recommended): n-Propanol or other suitable compound not present in the sample.[5]
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa.[8][9]
-
Syringes: Gas-tight syringes for sample injection.[10]
-
Inert Gas: Helium or Nitrogen (99.999% purity) as the carrier gas.[5][7]
Sample Preparation
The goal of sample preparation is to produce a clean, particle-free solution in a volatile solvent suitable for GC-MS injection.[8][9][11]
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve in 10 mL of a suitable volatile organic solvent (e.g., dichloromethane or hexane) in a volumetric flask to create a stock solution of approximately 1 mg/mL.[11]
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
If using an internal standard, add a constant, known concentration to each calibration standard and sample.
-
-
Sample Preparation (Liquid Matrix):
-
For liquid samples, a simple dilution with a compatible volatile solvent is often sufficient.[11] A starting dilution of 1:10 is recommended, with further dilution if the analyte concentration is high.
-
If the sample contains non-volatile components, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering matrix components.[8]
-
-
Sample Preparation (Solid Matrix):
-
Headspace Analysis (for volatile matrices):
-
For analyzing volatile traces of this compound in solid or liquid samples without direct injection of the matrix, headspace analysis is ideal.[8][11]
-
Place the sample in a sealed headspace vial and heat to allow volatile compounds to partition into the gas phase above the sample.[8][12] The headspace gas is then injected into the GC-MS.
-
GC-MS Instrumentation and Conditions
The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrument and column used.
| Parameter | Condition | Rationale |
| Gas Chromatograph | ||
| Column | DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column is suitable for separating alcohols and provides good peak shape. |
| Carrier Gas | Helium | Provides good separation efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures consistent retention times. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte.[7] |
| Injection Volume | 1 µL | |
| Split Ratio | 20:1 | Prevents column overloading while allowing sufficient analyte to reach the detector. |
| Oven Program | Initial: 50 °C, hold for 2 min | Allows for focusing of early-eluting compounds. |
| Ramp: 10 °C/min to 200 °C | Provides good separation of components with varying boiling points. | |
| Hold: 5 min at 200 °C | Ensures elution of any less volatile compounds. | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | |
| Quadrupole Temp. | 150 °C | |
| Scan Range (m/z) | 40 - 300 amu | Covers the expected mass fragments of this compound and potential impurities.[6] |
| Solvent Delay | 3 min | Prevents the solvent peak from saturating the detector. |
Data Analysis and Interpretation
Identification
The identification of this compound is confirmed by comparing the retention time of the peak in the sample chromatogram with that of a known standard. Further confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum from a library such as the NIST Mass Spectral Library.[13][14][15]
Expected Mass Spectrum: The mass spectrum of this compound is characterized by specific fragment ions. The molecular ion peak ([M]+) at m/z 130 may be weak or absent. Key fragment ions include:
-
m/z 57 (Base Peak): Corresponds to the stable tert-butyl cation, a characteristic fragment of the trimethylpentyl structure.[13]
-
m/z 56: [13]
-
Other significant fragments can be observed and should be matched against the library spectrum.
Quantification
Quantitative analysis is typically performed by constructing a calibration curve from the analysis of the prepared standard solutions. The peak area of this compound is plotted against its concentration. The concentration of the analyte in the unknown sample is then determined by interpolating its peak area on the calibration curve. If an internal standard is used, the ratio of the analyte peak area to the internal standard peak area is used for calibration and quantification, which can improve precision by correcting for variations in injection volume.[5]
Workflow Diagram
Caption: GC-MS analytical workflow for this compound.
Conclusion
This application note details a robust and reliable GC-MS method for the analysis of this compound. The protocol emphasizes proper sample preparation and optimized instrument conditions to ensure accurate and reproducible results. By following this guide, researchers can confidently identify and quantify this compound in various sample matrices, supporting research, development, and quality control activities.
References
- 1. This compound | 16325-63-6 | FT133303 [biosynth.com]
- 2. scitoys.com [scitoys.com]
- 3. PubChemLite - this compound (C8H18O) [pubchemlite.lcsb.uni.lu]
- 4. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 5. galvestonjustice.com [galvestonjustice.com]
- 6. benchchem.com [benchchem.com]
- 7. Gas chromatography of Alcohols [delloyd.50megs.com]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. phillysim.org [phillysim.org]
- 11. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 12. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use [mdpi.com]
- 13. This compound | C8H18O | CID 85984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2,4,4-Trimethyl-1-pentanol [webbook.nist.gov]
- 15. 2,4,4-Trimethyl-1-pentanol [webbook.nist.gov]
Application Note: Comprehensive ¹H and ¹³C NMR Spectral Analysis of 2,4,4-Trimethylpentan-1-ol
Introduction: The Role of NMR in Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique in modern chemistry, providing profound insights into the molecular structure of organic compounds.[1] For professionals in pharmaceutical research and drug development, unequivocal structural confirmation is a cornerstone of regulatory compliance and drug safety. This application note provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of 2,4,4-trimethylpentan-1-ol (CAS No: 16325-63-6), a branched-chain primary alcohol.[2][3][4]
The structural complexity of this compound, with its chiral center and diastereotopic protons, presents an excellent case study for demonstrating the full power of NMR. This guide is designed for researchers and scientists, offering not just protocols but also the underlying scientific rationale for experimental choices and spectral interpretation.
Compound at a Glance:
-
IUPAC Name: this compound[5]
-
Molecular Formula: C₈H₁₈O[2]
-
Molecular Weight: 130.23 g/mol [5]
-
Structure:
Experimental Design & Protocols
The acquisition of high-quality, high-resolution NMR spectra is critically dependent on meticulous sample preparation and correctly set acquisition parameters. A poorly prepared sample can lead to line broadening, distorted signals, and ultimately, ambiguous or misleading data.[6]
Protocol 1: High-Resolution NMR Sample Preparation
The objective of this protocol is to prepare a homogeneous, particle-free solution of the analyte in a suitable deuterated solvent for optimal performance in the NMR spectrometer.
Materials:
-
This compound
-
High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
Pasteur pipette and glass wool or a syringe filter
-
Analytical balance
-
Vortex mixer
Step-by-Step Methodology:
-
Analyte Weighing: Accurately weigh the required amount of this compound.
-
For ¹H NMR: A concentration of 5-25 mg is typically sufficient.
-
For ¹³C NMR: A higher concentration of 20-50 mg is recommended to compensate for the low natural abundance of the ¹³C isotope.[6]
-
-
Solvent Selection & Rationale: Dissolve the analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Why a Deuterated Solvent? Using a solvent where protons (¹H) are replaced by deuterium (²H) is crucial. Deuterium resonates at a different frequency, making the solvent "invisible" in the ¹H NMR spectrum and preventing the large solvent signal from overwhelming the analyte signals.[1] Furthermore, the deuterium signal provides a lock for the spectrometer to maintain magnetic field stability.[1]
-
Why CDCl₃? this compound is a nonpolar organic compound, making it readily soluble in CDCl₃.[3] The residual proton signal of CDCl₃ appears at a known chemical shift (δ ≈ 7.26 ppm), which can serve as a secondary reference.
-
-
Internal Standard: Ensure the chosen solvent contains an internal reference standard, typically Tetramethylsilane (TMS). TMS is chemically inert and its 12 equivalent protons produce a single, sharp signal which is defined as 0.0 ppm, providing a reliable reference point for all other chemical shifts.[7]
-
Homogenization: After adding the solvent, cap the vial and gently vortex the solution to ensure the sample is fully dissolved and the solution is homogeneous.
-
Filtration and Transfer: To prevent spectral artifacts caused by suspended particles which distort magnetic field homogeneity, filter the solution directly into a clean NMR tube.
-
Insert a small, tight plug of glass wool into a Pasteur pipette.
-
Carefully pipette the solution through the glass wool into the NMR tube.
-
The final sample height in the tube should be approximately 4-5 cm to ensure it is within the detection region of the NMR probe.[6]
-
-
Final Steps: Cap the NMR tube securely to prevent solvent evaporation. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any dust or fingerprints before inserting it into the spectrometer.[6]
Protocol 2: NMR Spectrometer Setup and Data Acquisition
Instrumentation: 400 MHz (or higher) NMR Spectrometer
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: 12-16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)
-
Temperature: 298 K
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single pulse with proton decoupling (zgpg30)
-
Spectral Width: 220-240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 128-1024 (or more, depending on concentration)
-
Decoupling: Broadband proton decoupling is employed to collapse ¹³C-¹H coupling, resulting in a simplified spectrum where each unique carbon appears as a singlet.[8]
Spectral Interpretation and Structural Assignment
The key to elucidating the structure of this compound lies in a systematic analysis of the chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H spectrum, complemented by the number of unique signals in the ¹³C spectrum.
Caption: Labeled structure of this compound for NMR assignment.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a wealth of information through three key features: chemical shift (electronic environment), integration (proton count), and multiplicity (neighboring protons).
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Label | Protons | Integration | Predicted δ (ppm) | Multiplicity | Rationale & Coupling |
| H-O | -OH | 1H | 0.5 - 5.0 (variable) | Singlet (broad) | Chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.[9] Rapid exchange often decouples it from adjacent protons. |
| H-1 | -CH₂ OH | 2H | 3.3 - 3.5 | Doublet of Doublets (dd) | Deshielded by the adjacent electronegative oxygen. Coupled to the single H-2 proton (J ≈ 5-7 Hz). |
| H-2 | -CH (CH₃)- | 1H | 1.6 - 1.8 | Multiplet (m) | Coupled to the two H-1 protons, the two H-3 protons, and the three H-5 protons, resulting in a complex multiplet. |
| H-3 | -CH₂ - | 2H | 1.2 - 1.4 | Multiplet (m) | These protons are diastereotopic due to the adjacent C2 chiral center. They will have slightly different chemical shifts and will couple to each other (geminal coupling) and to H-2 (vicinal coupling), creating a complex pattern. |
| H-5 | -CH(CH₃ )- | 3H | 0.90 - 0.95 | Doublet (d) | Coupled to the single H-2 proton (J ≈ 6-7 Hz). |
| H-6 | -C(CH₃ )₃ | 9H | 0.88 - 0.92 | Singlet (s) | These nine protons are chemically equivalent. There are no adjacent protons, so the signal is a sharp singlet. |
Expert Insights:
-
Identifying the -OH Peak: To definitively identify the hydroxyl proton, a D₂O shake experiment can be performed. Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will result in the disappearance or significant reduction of the -OH signal due to proton-deuterium exchange.[9]
-
Diastereotopicity: The protons on the C3 methylene group (H-3) are diastereotopic. This is because C2 is a stereocenter, making the two faces of the C3 methylene group inequivalent. Consequently, these protons are in different chemical environments and will appear as distinct signals, further complicating the spectrum in that region.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. The chemical shift is primarily influenced by the hybridization and the electronic environment of the carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Label | Carbon Group | Predicted δ (ppm) | Rationale |
| C-1 | -C H₂OH | 68 - 72 | The direct attachment to the electronegative oxygen atom causes a significant downfield shift.[10][11] |
| C-3 | -C H₂- | 50 - 55 | Aliphatic methylene carbon. |
| C-2 | -C H(CH₃)- | 38 - 42 | Aliphatic methine carbon. |
| C-4 | -C (CH₃)₃ | 31 - 34 | Quaternary carbon; its signal is expected to be of lower intensity due to the lack of a Nuclear Overhauser Effect (NOE) enhancement.[10] |
| C-6 | -C(C H₃)₃ | 29 - 31 | Equivalent methyl carbons of the tert-butyl group. |
| C-5 | -CH(C H₃)- | 23 - 26 | Methyl carbon attached to the chiral center. |
Workflow Visualization:
Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by the principles of chemical shift theory and spin-spin coupling, allows for the unambiguous structural verification of this compound. This application note provides the necessary protocols and interpretive framework for researchers to confidently characterize this and structurally related molecules. Adherence to these detailed methodologies ensures the generation of high-quality, reproducible data, which is paramount for scientific integrity in research and industrial settings.
References
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. 2,4,4-Trimethyl-1-pentanol [webbook.nist.gov]
- 3. This compound | 16325-63-6 | FT133303 [biosynth.com]
- 4. This compound | CAS#:16325-63-6 | Chemsrc [chemsrc.com]
- 5. This compound | C8H18O | CID 85984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. ou.edu [ou.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry: Alcohol NMR [openchemistryhelp.blogspot.com]
- 10. Carbon NMR Chemical Shifts [sites.science.oregonstate.edu]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Application Note: FT-IR Spectroscopy of 2,4,4-Trimethylpentan-1-ol Functional Groups
Abstract: This document provides a detailed guide to the analysis of 2,4,4-trimethylpentan-1-ol using Fourier-Transform Infrared (FT-IR) spectroscopy. It outlines the theoretical basis for the characteristic infrared absorptions of the primary alcohol and alkane functional groups present in the molecule. Comprehensive, step-by-step protocols for sample preparation and spectral acquisition using Attenuated Total Reflectance (ATR) FT-IR are provided, along with a detailed interpretation of the resulting spectrum. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize FT-IR for molecular characterization.
Introduction: The Role of FT-IR in Molecular Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify and characterize organic and inorganic compounds.[1][2] The fundamental principle of FT-IR lies in the absorption of infrared radiation by a molecule, which excites vibrations of its constituent chemical bonds.[2] Each type of bond (e.g., O-H, C-H, C-O) vibrates at a characteristic frequency, and therefore absorbs light at a specific wavenumber (cm⁻¹).[3] The resulting infrared spectrum is a unique molecular "fingerprint," providing valuable information about the functional groups present in a sample.[4]
This compound is a branched primary alcohol. Its structure contains several key functional groups that give rise to distinct and identifiable peaks in an FT-IR spectrum: a hydroxyl (-OH) group, and numerous methyl (-CH₃) and methylene (-CH₂) groups within its alkane framework. Understanding the FT-IR spectrum of this compound is crucial for its identification, purity assessment, and the study of its chemical transformations.
Molecular Structure and Vibrational Modes
The unique arrangement of atoms in this compound dictates its FT-IR spectrum. The primary functional groups and their expected vibrational modes are detailed below.
Figure 1. Molecular structure of this compound highlighting key functional groups.
Interpreting the FT-IR Spectrum of this compound
The FT-IR spectrum of this compound is characterized by several distinct absorption bands corresponding to its primary alcohol and alkane functionalities.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Description of Absorption Band |
| 3500 - 3200 | O-H Stretching | Alcohol (-OH) | A strong and characteristically broad band resulting from intermolecular hydrogen bonding.[5] |
| 3000 - 2850 | C-H Stretching | Alkane (-CH₃, -CH₂) | Strong, sharp absorptions. Asymmetric and symmetric stretches of methyl and methylene groups fall within this region.[3][4][6] |
| 1470 - 1450 | C-H Bending (Scissoring) | Methylene (-CH₂) | Medium intensity absorption. |
| 1370 - 1350 | C-H Bending (Rocking) | Methyl (-CH₃) | Medium intensity absorption. The presence of a gem-dimethyl group may lead to a split in this region. |
| 1260 - 1000 | C-O Stretching | Primary Alcohol (C-OH) | A strong, intense absorption. For primary alcohols like this compound, this peak is typically found between 1075-1000 cm⁻¹.[5][7][8] |
Causality Behind Spectral Features:
-
Broad O-H Stretch: The hydroxyl group of an alcohol can act as both a hydrogen bond donor and acceptor. In a pure liquid sample, extensive intermolecular hydrogen bonding occurs. This creates a variety of O-H bond environments, each with a slightly different vibrational energy. The FT-IR spectrum reflects this as a broad, rather than a sharp, absorption band.[7][9] In very dilute solutions in a non-polar solvent, a sharp "free" O-H stretching band may be observed around 3600 cm⁻¹.[9]
-
Intense C-O Stretch: The carbon-oxygen single bond is highly polar. The stretching of this bond leads to a significant change in the molecule's dipole moment, resulting in a strong absorption of infrared radiation.[7] The position of this band can help distinguish between primary, secondary, and tertiary alcohols.[8]
-
Alkane C-H Vibrations: The absorptions due to C-H stretching and bending are characteristic of the alkane backbone of the molecule. The region below 1500 cm⁻¹ is often referred to as the "fingerprint region" because the complex pattern of absorptions is unique to the specific molecule.[4]
Experimental Protocol: ATR-FT-IR Analysis
Attenuated Total Reflectance (ATR) is a widely used sampling technique for liquid and solid samples due to its minimal sample preparation requirements.[10] The principle involves placing the sample in direct contact with a high-refractive-index crystal (often diamond or zinc selenide). An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection. At each reflection point, an evanescent wave penetrates a short distance into the sample, where it can be absorbed.[10]
Figure 2. Workflow for ATR-FT-IR analysis of a liquid sample.
Protocol Steps:
-
Instrument Preparation and Background Scan:
-
Rationale: A background spectrum of the clean, empty ATR crystal must be collected before analyzing the sample. This allows the instrument's software to subtract any interfering signals from the environment, such as atmospheric water vapor and carbon dioxide, as well as any intrinsic absorptions from the ATR crystal itself.
-
Procedure:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Thoroughly clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Acquire a background spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
-
Sample Application:
-
Rationale: For a liquid sample like this compound, only a small volume is needed to completely cover the surface of the ATR crystal, ensuring good contact for analysis.
-
Procedure:
-
Using a clean pipette, place a single drop of this compound onto the center of the ATR crystal.
-
-
-
Spectral Acquisition:
-
Rationale: The instrument will now measure the infrared absorption of the sample. Co-adding multiple scans improves the quality of the spectrum by averaging out random noise.
-
Procedure:
-
Acquire the sample spectrum using the same parameters (e.g., number of scans, resolution) as the background scan. A typical spectral range is 4000 to 400 cm⁻¹.[11]
-
-
-
Cleaning and Data Analysis:
-
Rationale: Proper cleaning prevents cross-contamination of subsequent samples. The acquired data is then processed to identify and label the characteristic absorption peaks.
-
Procedure:
-
Remove the sample from the ATR crystal and clean the crystal surface thoroughly with a suitable solvent.
-
Use the spectrometer's software to perform any necessary data processing, such as baseline correction.
-
Identify the wavenumbers of the major absorption peaks and correlate them with the known vibrational modes of the functional groups in this compound.
-
-
Conclusion
FT-IR spectroscopy provides a rapid and reliable method for the identification and characterization of this compound. The key spectral features are a broad O-H stretching absorption between 3500-3200 cm⁻¹, strong C-H stretching absorptions in the 3000-2850 cm⁻¹ region, and an intense C-O stretching band in the 1260-1000 cm⁻¹ range. The ATR-FT-IR technique offers a simple and efficient protocol for obtaining high-quality spectra of this liquid alcohol, making it an invaluable tool for quality control, reaction monitoring, and structural elucidation in research and industrial settings.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Infrared Spectrometry [www2.chemistry.msu.edu]
- 10. jascoinc.com [jascoinc.com]
- 11. drawellanalytical.com [drawellanalytical.com]
Application Note: 2,4,4-Trimethylpentan-1-ol as a High-Boiling, Non-Polar Solvent for Advanced Organic Synthesis
Abstract
The selection of a solvent is a critical parameter in organic synthesis, profoundly influencing reaction kinetics, yield, and safety. While traditional non-polar solvents such as toluene and xylenes are widely used, their operational temperature ranges and specific solvation properties can be limiting. This application note introduces 2,4,4-Trimethylpentan-1-ol, a branched-chain C8 alcohol, as a versatile and advantageous non-polar solvent for high-temperature organic reactions. We will explore its unique physicochemical properties, provide a rationale for its application, and present a detailed protocol for its use in a model Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, chemists, and process development professionals seeking to expand their toolkit of effective and specialized solvent systems.
Introduction: The Rationale for a Novel Non-Polar Solvent
In the landscape of organic chemistry, solvents are not merely inert media but active participants that can dictate the course of a reaction. Non-polar solvents are essential for dissolving non-polar reactants and reagents, but the ideal solvent should offer more than just solubility.[1] Key considerations include a high boiling point for thermally demanding reactions, a favorable safety profile, and unique solvation characteristics that can enhance reaction performance.
This compound (also known as isooctanol) emerges as a compelling alternative to conventional non-polar solvents. Its structure, featuring a bulky, branched alkyl chain, imparts a predominantly non-polar character, while the terminal hydroxyl group introduces a localized site of polarity and hydrogen-bonding capability.[2] This unique combination, coupled with a high boiling point, opens new possibilities for controlling reaction environments and improving outcomes in challenging syntheses.
Physicochemical Profile of this compound
A thorough understanding of a solvent's physical properties is paramount to its effective application. This compound possesses a distinct profile that makes it suitable for specific applications in organic synthesis.
Table 1: Key Physicochemical Properties of this compound and Comparison with Standard Non-Polar Solvents
| Property | This compound | Toluene | Heptane |
| Molecular Formula | C₈H₁₈O[3] | C₇H₈ | C₇H₁₆ |
| Molecular Weight | 130.23 g/mol [3] | 92.14 g/mol | 100.21 g/mol |
| Boiling Point | ~165-175 °C (isomer dependent)[4][5] | 111 °C | 98.4 °C |
| Melting Point | -70 °C[5] | -95 °C | -91 °C |
| Density | ~0.821 g/cm³[4] | 0.867 g/cm³ | 0.684 g/cm³ |
| Flash Point | 56.6 °C[4] | 4 °C | -4 °C |
| Water Solubility | Low (540 mg/L at 25°C)[6] | Very Low (526 mg/L at 25°C) | Insoluble (3.4 mg/L at 25°C) |
| Log Kₒw | 3.00[6] | 2.73 | 4.66 |
| Classification | Flammable Liquid (Category 3)[3][7] | Flammable Liquid (Category 2) | Flammable Liquid (Category 2) |
The data clearly illustrates the primary advantage of this compound: its significantly higher boiling point. This allows for a much wider operational temperature range, enabling reactions that require high thermal energy to proceed at atmospheric pressure. Its flash point is also considerably higher than that of toluene or heptane, contributing to a more favorable safety profile during handling and heating.[4][7]
Core Advantages in Synthetic Applications
The utility of this compound is grounded in several key advantages over conventional solvents.
-
Expanded Thermal Window: The high boiling point is ideal for reactions requiring sustained high temperatures, such as certain cross-coupling reactions, rearrangements, or syntheses involving sterically hindered substrates.
-
Enhanced Solubility for Polar Intermediates: While fundamentally non-polar, the hydroxyl group can solvate and stabilize charged or highly polar intermediates and catalysts through hydrogen bonding. This can prevent the aggregation of catalytic species and improve reaction rates in systems where purely hydrocarbon solvents might fail.
-
Improved Safety Profile: A higher flash point reduces the risk of ignition from stray sparks or hot surfaces, a critical consideration in laboratory and pilot-plant settings.[7]
-
Low Water Solubility: Its limited miscibility with water simplifies aqueous workups and phase separations.[6]
The logical decision to employ this solvent stems from a need to push reaction temperatures beyond the limits of toluene or to introduce a subtle polar interaction without resorting to a fully polar protic medium like traditional alcohols.
Caption: Logical flow for selecting this compound.
Protocol: Suzuki-Miyaura Coupling Using this compound
This section provides an exemplary protocol for a Suzuki-Miyaura cross-coupling, a reaction that often benefits from high temperatures to facilitate the oxidative addition and reductive elimination steps, particularly with challenging substrates.
Reaction: Coupling of 4-bromoanisole with phenylboronic acid.
Materials and Reagents
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 mmol, 414 mg)
-
This compound (5 mL)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
Experimental Procedure
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Inerting the Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.
-
Causality: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.
-
-
Addition of Reagents: Under a positive pressure of inert gas, add 4-bromoanisole, phenylboronic acid, and this compound.
-
Reaction Setup: Attach a reflux condenser to the flask, ensuring the inert gas line is connected to the top of the condenser.
-
Heating and Reaction: Lower the flask into a pre-heated oil bath at 140°C. Allow the reaction to stir vigorously for 4-6 hours.
-
Causality: The high temperature (140°C), well above the boiling point of toluene, ensures efficient rates of oxidative addition and reductive elimination, overcoming the activation energy barriers for these key steps in the catalytic cycle. The solvent's slight polarity helps maintain the homogeneity of the inorganic base and the catalytic species.
-
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.
-
Workup and Purification: a. Once the reaction is complete, cool the flask to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). c. Transfer to a separatory funnel and separate the layers. The organic layer contains the product. d. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and filter. e. Concentrate the solvent in vacuo. Note that the high boiling point of this compound requires a good vacuum source for efficient removal. f. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed.
-
Classification: this compound is classified as a Flammable Liquid, Category 3.[3]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Handle in a well-ventilated fume hood.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8]
-
Fire Safety: In case of fire, use CO₂, dry chemical, or foam extinguishers.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Caption: Key safety considerations for handling the solvent.
Conclusion
This compound represents a valuable and underutilized solvent in the field of organic synthesis. Its high boiling point provides a significant advantage for thermally demanding reactions, while its unique structural combination of non-polar and polar moieties offers novel solvation properties. The exemplary Suzuki-Miyaura coupling protocol demonstrates its practical utility as a substitute for traditional high-boiling aromatic solvents. By understanding its properties and adhering to safe handling practices, researchers and drug development professionals can leverage this compound to overcome synthetic challenges and access a wider range of reaction conditions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | C8H18O | CID 85984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2,4-trimethylpentan-1-ol | 123-44-4 [chemnet.com]
- 5. 2.2.4-TRIMETHYL-1-PENTANOL | 123-44-4 [chemicalbook.com]
- 6. env.go.jp [env.go.jp]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Navigating the Olfactory Landscape: A Technical Guide to 2,4,4-Trimethylpentan-1-ol for Fragrance Formulation
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on 2,4,4-Trimethylpentan-1-ol, specifically addressing its potential applications within fragrance formulation. As Senior Application Scientists, our goal is to provide a deep, evidence-based exploration of this molecule, moving beyond simple data points to offer actionable insights and protocols for its evaluation.
Executive Summary: An Uncharted Scent Profile
This compound is a C8 branched-chain alcohol with well-documented physicochemical properties but a conspicuously absent olfactory profile in perfumery literature.[1][2][3][4] While structurally related to molecules used in fragrance applications, our extensive review of current data suggests that this compound is not a conventional fragrance ingredient.[3][5] In fact, a related isomer, 2,2,4-trimethyl-1-pentanol, is explicitly recommended as "not for fragrance use".[3]
This guide, therefore, takes a dual approach. Firstly, it consolidates the known scientific data on this compound. Secondly, it provides a robust framework of protocols for researchers to systematically evaluate this, or any novel chemical entity, for its potential as a fragrance material. This ensures that even in the absence of established use, scientific rigor can be applied to determine its suitability and potential applications.
Physicochemical Profile of this compound
A thorough understanding of a molecule's physical and chemical properties is the foundation of its application in any formulation, including fragrances. These properties dictate its behavior, from evaporation rate to solubility in common fragrance carriers.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O | [1][2] |
| Molecular Weight | 130.23 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 168-169 °C at 740 mmHg | [6] |
| Flash Point | 60 °C (closed cup) | [6] |
| Density | 0.818 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.427 | [4][6] |
| Solubility | Soluble in most organic solvents, insoluble in water. | [1] |
| CAS Number | 16325-63-6 | [1][2] |
Expert Insights: The relatively high boiling point and flash point of this compound suggest it would likely function as a middle to base note in a fragrance pyramid, should it possess a desirable scent. Its solubility in organic solvents indicates good compatibility with typical fragrance diluents like ethanol and carrier oils.[1][6]
Olfactory Evaluation: A Methodical Approach
Given the lack of established data on the olfactory profile of this compound, a systematic evaluation is necessary. The following protocol is designed for a comprehensive and safe assessment.
Protocol for Olfactory Characterization
Objective: To determine the odor profile, intensity, and tenacity of this compound.
Materials:
-
This compound (98% purity or higher)[6]
-
Ethanol (perfumer's grade, odorless)
-
Glass vials with caps
-
Pipettes
-
Fragrance blotters (smelling strips)
-
Odor-free environment
Procedure:
-
Preparation of Dilutions: Prepare a series of dilutions of this compound in ethanol: 10%, 5%, 1%, and 0.1% (w/w). This is crucial for safety and to assess the character of the odor at different concentrations.
-
Initial Assessment:
-
Dip a clean fragrance blotter into the 1% dilution.
-
Allow the ethanol to evaporate for approximately 10-15 seconds.
-
Wave the blotter a few inches from the nose and inhale gently. Never inhale directly from the concentrated sample.
-
Record initial impressions: odor family (e.g., woody, floral, citrus), and any specific facets (e.g., camphoraceous, green).
-
-
Odor Development (Top, Middle, Base Notes):
-
Label the blotter with the time of dipping.
-
Evaluate the scent from the blotter at regular intervals: immediately after dipping (top notes), after 30 minutes (middle notes), and after 2, 4, and 8 hours (base notes/tenacity).
-
Note any changes in the odor profile over time.
-
-
Intensity and Threshold:
-
If the 1% solution is too weak, cautiously move to the 5% and then 10% solutions, repeating the evaluation process.
-
If the odor is still faint at 10%, this may indicate a low-impact material.
-
-
Comparative Analysis:
-
Compare the scent to known fragrance materials. For instance, based on the profile of the related 2,2,4-trimethylpentane (isooctane), one might compare it to camphor, borneol, or other woody/fresh materials.[7]
-
Data Interpretation Workflow:
Caption: Workflow for Olfactory Evaluation.
Application in Fragrance Formulations: A Hypothetical Framework
Should this compound be found to have a desirable and safe olfactory profile, the following protocols would guide its incorporation into fragrance formulations.
Protocol for Assessing Compatibility and Performance
Objective: To evaluate the compatibility and performance of this compound in a simple fragrance accord and a finished product base.
Part A: Simple Accord Creation
-
Design a Simple Accord: Based on the determined olfactory profile, create a simple three-part accord. For example, if it has a woody character, blend it with a citrus top note (e.g., Limonene) and a musky base (e.g., Galaxolide).
-
Blending and Maturation:
-
Prepare the blend in a glass vial.
-
Allow the blend to mature for at least 48 hours in a cool, dark place.
-
Evaluate the matured accord on a blotter to see how this compound interacts with other ingredients. Note any synergistic or dissonant effects.
-
Part B: Evaluation in a Product Base (e.g., Shower Gel)
-
Select a Base: Use an unscented shower gel base.
-
Incorporate the Fragrance: Add the simple accord containing this compound to the shower gel base at a typical concentration (e.g., 1%).
-
Stability Testing:
-
Store samples of the fragranced shower gel under different conditions: room temperature, 40°C, and under UV light.
-
Evaluate the color, viscosity, and scent of the samples at 1, 2, and 4 weeks. Any significant changes may indicate instability.
-
-
Performance Testing:
-
Conduct a simple wash test to evaluate the scent performance in use (bloom) and the lingering scent on the skin (substantivity).
-
Logical Relationship of Formulation Testing:
Caption: Logical Flow of Formulation and Stability Testing.
Safety and Regulatory Considerations
Safety is paramount in fragrance formulation. This compound is classified as a flammable liquid.[2][6][8] Standard laboratory safety procedures, including working in a well-ventilated area and away from ignition sources, must be followed.[8]
Currently, this compound is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[8] However, toxicological properties have not been fully investigated.[8] Therefore, any handling should be done with appropriate personal protective equipment, including gloves and safety glasses.[8][9]
Conclusion and Future Directions
While this compound is not currently recognized as a fragrance ingredient, a systematic and scientific approach can elucidate its potential. The protocols outlined in this guide provide a clear pathway for researchers to evaluate its olfactory properties, formulation compatibility, and stability. Should this molecule possess a unique and desirable scent profile, further research into its safety and potential for derivatization would be warranted. For instance, creating esters or ethers, similar to the approach with 2,2,4-trimethylpentane-1,3-diol, could yield novel fragrance materials.[5] This guide serves as a foundational document for any such exploratory work.
References
- 1. This compound | 16325-63-6 | FT133303 [biosynth.com]
- 2. This compound | C8H18O | CID 85984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thegoodscentscompany.com [thegoodscentscompany.com]
- 4. This compound | CAS#:16325-63-6 | Chemsrc [chemsrc.com]
- 5. EP1380559B1 - Ethers of 2,2,4-trimethylpentane-1, 3-diol as fragrance materials - Google Patents [patents.google.com]
- 6. 2,4,4-三甲基-1-戊醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scent.vn [scent.vn]
- 8. fishersci.com [fishersci.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Application Notes & Protocols: Derivatization of 2,4,4-Trimethylpentan-1-ol for Chromatographic Analysis
Abstract
This document provides a comprehensive technical guide on the derivatization of 2,4,4-trimethylpentan-1-ol, a branched primary alcohol, for enhanced analysis by gas chromatography (GC). Direct chromatographic analysis of this compound can be challenging due to its polarity and potential for peak tailing. Derivatization is a critical pre-analytical step that chemically modifies the alcohol's hydroxyl group, thereby increasing its volatility and thermal stability, and improving chromatographic resolution.[1][2][3] This guide details two robust derivatization methodologies: silylation and acylation, providing scientifically grounded protocols, workflow diagrams, and data presentation to aid researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Introduction: The Rationale for Derivatization
This compound, an isomer of octanol, finds application in various industrial and chemical syntheses. Accurate quantification and identification of this compound are often complicated by its physicochemical properties. The presence of a polar hydroxyl (-OH) group can lead to undesirable interactions with the stationary phases of GC columns, resulting in poor peak shape and reduced sensitivity.[4][5] Derivatization addresses these challenges by replacing the active hydrogen of the hydroxyl group with a non-polar functional group.[2][6] This chemical modification effectively masks the polar nature of the alcohol, leading to several analytical advantages:
-
Increased Volatility: The resulting derivatives have lower boiling points, allowing for analysis at lower GC oven temperatures.[7]
-
Improved Thermal Stability: Derivatives are often more stable at the elevated temperatures of the GC inlet and column.[2]
-
Enhanced Chromatographic Resolution: Reduced polarity minimizes peak tailing and improves separation from other components in a mixture.[1][5]
-
Increased Sensitivity: Certain derivatizing agents can introduce moieties that enhance detector response, particularly for electron capture detectors (ECD).[8][9]
This guide will focus on two of the most effective and widely adopted derivatization strategies for alcohols: Silylation and Acylation .
Silylation: Formation of Trimethylsilyl (TMS) Ethers
Silylation is a robust and common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group, -Si(CH₃)₃.[1][10] This process significantly reduces the polarity and hydrogen-bonding capacity of the alcohol, making it highly amenable to GC analysis.[1]
The Silylation Workflow
The general workflow for the silylation of this compound is a straightforward process involving the reaction of the alcohol with a silylating agent, often in the presence of a catalyst and an anhydrous solvent.
Caption: General workflow for TMS derivatization.
Recommended Silylating Agent: BSTFA with TMCS Catalyst
For the silylation of primary alcohols like this compound, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an excellent choice. It is a powerful silylating agent, and its by-products are volatile and generally do not interfere with the chromatography. The addition of a catalyst, such as Trimethylchlorosilane (TMCS), is highly recommended to accelerate the reaction, especially given the slight steric hindrance from the branched alkyl chain.[2][6]
Protocol: Silylation of this compound with BSTFA
Crucial Precaution: Silylating reagents are extremely sensitive to moisture. All glassware, solvents, and samples must be anhydrous to ensure successful derivatization.[1][2] Work in a fume hood and wear appropriate personal protective equipment.[1]
Materials:
-
This compound standard or sample
-
BSTFA + 1% TMCS
-
Anhydrous pyridine or acetonitrile
-
GC vials with inserts and caps
-
Heating block or oven
-
Microsyringes
Procedure:
-
Sample Preparation: Prepare a solution of this compound in an anhydrous solvent (e.g., pyridine, acetonitrile) at a concentration of approximately 1 mg/mL in a GC vial.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The molar ratio of the silylating reagent to the alcohol should be at least 2:1 to ensure the reaction goes to completion.[2]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
| Parameter | Recommended Condition | Rationale |
| Silylating Agent | BSTFA + 1% TMCS | Powerful reagent with volatile by-products; TMCS catalyzes the reaction.[2] |
| Solvent | Anhydrous Pyridine or Acetonitrile | Aprotic solvents that will not react with the silylating agent. |
| Reaction Temperature | 60-70°C | Ensures complete and rapid derivatization without sample degradation. |
| Reaction Time | 30 minutes | Sufficient for the derivatization of primary alcohols.[2] |
Acylation: Formation of Perfluoroacyl Esters
Acylation is another highly effective derivatization technique that involves the reaction of the alcohol with an acylating agent, typically a perfluorinated anhydride, to form a stable ester.[11][12] This method not only increases volatility but also introduces electronegative fluorine atoms, which significantly enhances the response of an Electron Capture Detector (ECD), allowing for trace-level analysis.[8]
The Acylation Reaction
The acylation of this compound with a perfluorinated anhydride like Pentafluoropropionic Anhydride (PFPA) proceeds via nucleophilic acyl substitution to yield a pentafluoropropionyl ester and pentafluoropropionic acid as a byproduct.
Caption: The acylation reaction of an alcohol with PFPA.
Recommended Acylating Agent: Pentafluoropropionic Anhydride (PFPA)
Pentafluoropropionic Anhydride (PFPA) is a highly reactive acylating agent that forms stable, volatile derivatives with alcohols.[8][13] The resulting pentafluoropropionyl esters are particularly well-suited for analysis by GC-ECD or GC-MS in electron-capture negative-ion chemical ionization (ECNICI) mode.[13]
Protocol: Acylation of this compound with PFPA
Safety Precaution: Perfluorinated anhydrides are corrosive and moisture-sensitive. Always work in a fume hood and wear appropriate personal protective equipment.
Materials:
-
This compound standard or sample
-
Pentafluoropropionic Anhydride (PFPA)
-
Anhydrous solvent (e.g., Toluene, Hexane)
-
Base catalyst (e.g., Pyridine or Triethylamine)
-
GC vials with caps
-
Heating block
Procedure:
-
Sample Preparation: In a GC vial, prepare a solution of this compound in 200 µL of an anhydrous solvent like toluene.
-
Reagent Addition: Add 50 µL of PFPA and 10 µL of pyridine (as a catalyst) to the vial. The base catalyst helps to neutralize the acidic byproduct, driving the reaction to completion.[8]
-
Reaction: Tightly cap the vial and heat at 60°C for 20 minutes.
-
Work-up (Optional but Recommended): After cooling, add 1 mL of 5% aqueous sodium bicarbonate solution to neutralize any remaining acid. Vortex and allow the layers to separate.
-
Analysis: Carefully transfer an aliquot of the upper organic layer to a new GC vial for injection.
| Parameter | Recommended Condition | Rationale |
| Acylating Agent | Pentafluoropropionic Anhydride (PFPA) | Forms stable, volatile derivatives with high ECD response.[8][9] |
| Solvent | Anhydrous Toluene or Hexane | Inert aprotic solvents that are immiscible with water for easy work-up. |
| Catalyst | Pyridine or Triethylamine | Acts as an acid scavenger, promoting the forward reaction.[8] |
| Reaction Temperature | 60°C | Provides sufficient energy for the reaction without causing degradation. |
| Reaction Time | 20 minutes | Generally sufficient for complete acylation of primary alcohols. |
Troubleshooting and Method Optimization
-
Incomplete Derivatization: If incomplete derivatization is observed (evidenced by the presence of the underivatized alcohol peak in the chromatogram), consider increasing the reaction time, temperature, or the ratio of derivatizing agent to analyte.[6]
-
Moisture Contamination: The presence of water will deactivate both silylating and acylating reagents, leading to poor derivatization yields.[2] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Analyte Stability: While the derivatives are generally stable, TMS ethers can be susceptible to hydrolysis over time. It is advisable to analyze silylated samples within 24 hours of preparation. Acylated derivatives tend to be more stable.
Conclusion
Derivatization via silylation or acylation is an indispensable tool for the robust and sensitive chromatographic analysis of this compound. By converting the polar alcohol into a more volatile and less polar derivative, significant improvements in peak shape, thermal stability, and chromatographic separation can be achieved. The protocols outlined in this guide provide a solid foundation for developing and validating analytical methods for this compound and other structurally similar alcohols. The choice between silylation and acylation will depend on the specific analytical requirements, such as the desired level of sensitivity and the detector being used.
References
- 1. benchchem.com [benchchem.com]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. weber.hu [weber.hu]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nbinno.com [nbinno.com]
- 10. Silylation - Wikipedia [en.wikipedia.org]
- 11. repositori.udl.cat [repositori.udl.cat]
- 12. osti.gov [osti.gov]
- 13. benchchem.com [benchchem.com]
Application Note: A Robust Protocol for the Oxidation of 2,4,4-Trimethylpentan-1-ol to 2,4,4-Trimethylpentanoic Acid using Jones Reagent
Abstract
This application note provides a detailed experimental protocol for the oxidation of the primary alcohol, 2,4,4-trimethylpentan-1-ol, to its corresponding carboxylic acid, 2,4,4-trimethylpentanoic acid. The selected method employs the Jones oxidation, a reliable and cost-effective procedure for this transformation.[1][2] This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth insights into the experimental setup, safety precautions, reaction mechanism, and product characterization.
Introduction
The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. 2,4,4-Trimethylpentanoic acid, the target molecule of this protocol, is a branched-chain carboxylic acid with potential applications in various fields, including the synthesis of lubricants, polymers, and pharmaceuticals. The structural isomer, 2,2,4-trimethylpentanoic acid, is a known metabolite of 2,2,4-trimethylpentane, a component of unleaded gasoline, and has been studied for its effects on renal transport.[3]
This protocol focuses on the use of Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, for the oxidation of this compound.[4][5] The Jones oxidation is a powerful and well-established method for converting primary alcohols to carboxylic acids in good yields.[6] The reaction proceeds through an aldehyde intermediate which is further oxidized to the carboxylic acid in the aqueous acidic medium.[5][7] While other milder oxidizing agents like pyridinium chlorochromate (PCC) can selectively oxidize primary alcohols to aldehydes, the Jones reagent ensures the complete conversion to the carboxylic acid.[7][8]
Causality of Experimental Choices
The choice of the Jones oxidation for this transformation is based on several key factors:
-
Efficacy and Yield: The Jones reagent is a strong oxidizing agent, ensuring a high conversion of the primary alcohol to the carboxylic acid.[7]
-
Cost-Effectiveness: The reagents required for the Jones oxidation, namely chromium trioxide and sulfuric acid, are relatively inexpensive, making this a scalable and economical choice.[1]
-
Procedural Simplicity: The reaction is typically straightforward to set up and monitor. The characteristic color change from the orange-red of Cr(VI) to the green of Cr(III) provides a visual indication of the reaction's progress.[1][5]
-
Robustness: The Jones oxidation is tolerant of a range of functional groups, although it is not suitable for acid-sensitive substrates.[2]
It is crucial to acknowledge the toxicity of chromium(VI) compounds, which are known carcinogens.[9] Therefore, strict safety precautions must be implemented when handling these reagents. This protocol outlines the necessary safety measures to minimize exposure and ensure a safe laboratory environment.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Chromium trioxide (CrO₃) | ACS Reagent | Commercially Available |
| Sulfuric acid (H₂SO₄), concentrated | ACS Reagent | Commercially Available |
| Acetone | ACS Reagent | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Sodium sulfate (Na₂SO₄), anhydrous | ACS Reagent | Commercially Available |
| Isopropyl alcohol | ACS Reagent | Commercially Available |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, neoprene gloves[10]
Safety Precautions
Chromium trioxide and the prepared Jones reagent are highly toxic, corrosive, and carcinogenic.[11] Handle these substances only in a well-ventilated fume hood and wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.[9][10] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. All chromium-containing waste must be disposed of according to institutional and environmental regulations.
Preparation of Jones Reagent
-
In a fume hood, carefully add 26.7 g of chromium trioxide to a beaker.
-
Add 23 mL of concentrated sulfuric acid slowly and with stirring.
-
Carefully add deionized water to the mixture with continuous stirring until the total volume is 100 mL. The solution will be a deep orange-red color.
-
Allow the solution to cool to room temperature before use.
Oxidation Procedure
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (38.4 mmol) of this compound in 50 mL of acetone.
-
Cool the flask in an ice bath to 0 °C.
-
With vigorous stirring, add the prepared Jones reagent dropwise from a dropping funnel to the solution of the alcohol. Maintain the temperature of the reaction mixture below 20 °C. The addition should take approximately 30 minutes. A color change from orange-red to green should be observed as the Cr(VI) is reduced to Cr(III).[5]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is no longer visible.
-
Once the reaction is complete, quench the excess oxidizing agent by adding isopropyl alcohol dropwise until the orange color disappears and the solution remains green.[5]
Work-up and Purification
-
Decant the supernatant liquid from the green chromium salts.
-
Wash the chromium salts with diethyl ether (3 x 20 mL).
-
Combine the supernatant and the ether washes in a separatory funnel.
-
Add 50 mL of water to the separatory funnel and shake vigorously.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine all organic layers and wash with saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,4,4-trimethylpentanoic acid.
-
The crude product can be further purified by distillation or recrystallization if necessary.
Reaction Mechanism and Workflow
The oxidation of a primary alcohol to a carboxylic acid using Jones reagent proceeds through a two-step mechanism. Initially, the alcohol reacts with chromic acid to form a chromate ester. This is followed by an elimination reaction to yield an aldehyde. The aldehyde then forms a hydrate in the aqueous acidic medium, which is subsequently oxidized by another equivalent of chromic acid to the final carboxylic acid product.[5][7]
Caption: Mechanism of Jones oxidation of a primary alcohol.
The experimental workflow is designed for efficiency and safety, from reagent preparation to product isolation.
Caption: Experimental workflow for the oxidation of this compound.
Product Characterization
The final product, 2,4,4-trimethylpentanoic acid, should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol [3] |
| Appearance | Colorless liquid or low-melting solid |
| Boiling Point | 223.8 °C at 760 mmHg[12] |
| Density | 0.926 g/cm³[12] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different methyl groups, the methylene protons, and the methine proton, as well as a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum should display signals for the eight distinct carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid group.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong, broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, and a strong absorption around 1700-1725 cm⁻¹ for the C=O stretch of the carbonyl group.
Conclusion
This application note provides a comprehensive and detailed protocol for the oxidation of this compound to 2,4,4-trimethylpentanoic acid using the Jones oxidation. By following the outlined procedures and adhering to the stringent safety precautions, researchers can reliably synthesize this valuable branched-chain carboxylic acid. The provided information on the reaction mechanism, experimental workflow, and product characterization will aid in the successful execution and validation of this important organic transformation.
References
- 1. Jones Oxidation [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Buy 2,2,4-Trimethylpentanoic acid (EVT-1637581) | 866-72-8 [evitachem.com]
- 4. Jones oxidation - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. allaboutchemistry.net [allaboutchemistry.net]
- 7. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Content Retired - Compliance Assistance Centers [caiweb.com]
- 10. nj.gov [nj.gov]
- 11. media.laballey.com [media.laballey.com]
- 12. lookchem.com [lookchem.com]
Application Notes and Protocols for the Use of 2,4,4-Trimethylpentan-1-ol as a Standard in Analytical Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, analytical chemists, and professionals in drug development on the application of 2,4,4-trimethylpentan-1-ol as a reference standard in analytical chemistry. We will explore the physicochemical properties of this branched-chain primary alcohol that make it a suitable candidate for use as an internal standard in Gas Chromatography (GC) and as a quantitative standard in Nuclear Magnetic Resonance (qNMR) spectroscopy. Detailed, field-proven protocols for these applications are provided, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Role of Analytical Standards
In the landscape of analytical chemistry, the accuracy and reliability of measurements are paramount. Analytical standards serve as the bedrock of quantitative and qualitative analysis, providing a stable reference point for calibrating instruments, validating methodologies, and ensuring the consistency of results across different laboratories and time points.[1] The selection of an appropriate standard is a critical decision, contingent on the analytical technique and the nature of the analyte. An ideal standard should be of high purity, stable under storage and analytical conditions, and possess physical and chemical properties that are compatible with the chosen methodology.[1]
This guide focuses on this compound, a C8 branched-chain primary alcohol, and proposes its application as a versatile analytical standard. Its unique structural features and physical properties offer distinct advantages in specific analytical workflows, which will be detailed in the subsequent sections.
Physicochemical Properties of this compound
A thorough understanding of the properties of a candidate standard is essential for its effective implementation. This compound is a colorless liquid with a molecular formula of C₈H₁₈O and a molecular weight of 130.23 g/mol .[2]
| Property | Value | Source |
| CAS Number | 16325-63-6 | --INVALID-LINK--[2] |
| Molecular Formula | C₈H₁₈O | --INVALID-LINK--[2] |
| Molecular Weight | 130.23 g/mol | --INVALID-LINK--[2] |
| Appearance | Colorless liquid | --INVALID-LINK--[3] |
| Solubility | Soluble in most organic solvents, insoluble in water | --INVALID-LINK--[3] |
| Boiling Point | Not specified in search results | |
| Density | Not specified in search results | |
| Flash Point | Flammable liquid and vapor | --INVALID-LINK--[2] |
Note: Boiling point and density were not available in the provided search results. These would be important parameters to confirm from a supplier's Certificate of Analysis.
The branched structure of this compound imparts a degree of thermal stability and a unique fragmentation pattern in mass spectrometry, which can be advantageous for its use as an internal standard in GC-MS.[2] Furthermore, its ¹H NMR spectrum exhibits distinct signals that are typically in a region with minimal overlap with many common analytes, a desirable characteristic for a qNMR standard.
Application in Gas Chromatography (GC) as an Internal Standard
Rationale for Use:
The use of an internal standard (IS) is a robust technique in chromatography to correct for variations in sample injection volume, detector response, and sample preparation. An ideal internal standard should be chemically similar to the analyte but well-resolved chromatographically. This compound is a suitable candidate as an IS for the analysis of other volatile and semi-volatile alcohols, esters, and other moderately polar compounds. Its branched structure provides a distinct retention time compared to linear isomers.
Protocol: Quantification of a Volatile Analyte using this compound as an Internal Standard
This protocol outlines the general steps for using this compound as an internal standard for the quantification of a hypothetical analyte, "Compound X," by GC-MS.
1. Materials and Reagents:
-
This compound (analytical standard grade, >99% purity)
-
Analyte of interest ("Compound X")
-
High-purity solvent (e.g., dichloromethane, hexane, methanol)[4]
-
Volumetric flasks and pipettes
-
GC vials with inserts
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
2. Preparation of Standard Solutions:
-
Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with the chosen solvent to achieve a concentration of approximately 1 mg/mL.
-
Analyte Stock Solution (Analyte Stock): Accurately weigh a known amount of Compound X and dissolve it in a volumetric flask with the same solvent to achieve a concentration of approximately 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by adding varying known amounts of the Analyte Stock to volumetric flasks. To each flask, add a constant, known amount of the IS Stock. Dilute to the mark with the solvent. This ensures a constant concentration of the internal standard across all calibration levels.
3. Sample Preparation:
-
Accurately weigh a known amount of the unknown sample containing Compound X into a volumetric flask.
-
Add the same constant, known amount of the IS Stock as used in the calibration standards.
-
Dilute to the mark with the solvent.
4. GC-MS Analysis:
-
Injection: Inject 1 µL of each calibration standard and the prepared sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
5. Data Analysis and Quantification:
-
Identify the peaks corresponding to Compound X and this compound based on their retention times and mass spectra.
-
For each calibration standard, calculate the ratio of the peak area of Compound X to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of Compound X.
-
Calculate the peak area ratio for the unknown sample and use the calibration curve to determine the concentration of Compound X in the sample.
References
Troubleshooting & Optimization
Technical Support Center: Industrial Synthesis of 2,4,4-Trimethylpentan-1-ol
Welcome to the technical support center for the industrial synthesis of 2,4,4-Trimethylpentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on the prevalent industrial method: the hydroformylation of diisobutylene to form C9 aldehydes, followed by hydrogenation to the target alcohol.
I. Overview of the Synthesis Pathway
The industrial production of this compound is a testament to the precise control of catalytic reactions. The overall process can be visualized as a two-stage journey from a C8 olefin feedstock to a C9 alcohol.
Caption: General synthesis route for this compound.
II. Troubleshooting Guide: Hydroformylation Stage
The hydroformylation, or oxo process, is the heart of this synthesis and often the source of many challenges. This section addresses common issues encountered during the conversion of diisobutylene to C9 aldehydes.
FAQ 1: We are observing a rapid decline in catalyst activity. What are the likely causes and how can we mitigate this?
Answer:
Rapid catalyst deactivation is a critical issue in hydroformylation, directly impacting process efficiency and economics. The primary culprits are typically related to impurities in the feedstock and syngas, or suboptimal reaction conditions leading to catalyst degradation.
Potential Causes & Troubleshooting Steps:
| Cause | Explanation | Troubleshooting & Mitigation |
| Feedstock Impurities | Sulfur, nitrogen compounds, and dienes are common poisons for rhodium and cobalt catalysts.[1] They can irreversibly bind to the active metal center, rendering it inactive. | Pre-treatment of Feedstock: Implement purification steps like adsorption or hydrotreating to remove sulfur and nitrogen compounds. Guard Beds: Utilize a sacrificial bed to capture poisons before they reach the main reactor. |
| Oxygen & Peroxides | Traces of oxygen in the syngas or feedstock can lead to the oxidation of the phosphine ligands, which are crucial for catalyst stability and selectivity.[2] | Inert Gas Purging: Ensure all reactors and feed lines are thoroughly purged with an inert gas like nitrogen or argon before introducing reactants. Oxygen Scavengers: Consider the use of oxygen scavengers in the feed streams. |
| Thermal Degradation | Exceeding the recommended temperature range for your catalyst system can lead to sintering of the metal particles or decomposition of the ligands.[3] | Temperature Monitoring & Control: Implement precise temperature control throughout the reactor. Ensure accurate thermocouple placement and calibration. Review Operating Parameters: Confirm that the operating temperature is within the catalyst manufacturer's specifications. |
| Ligand Degradation | Phosphine ligands can degrade under harsh hydroformylation conditions, leading to a loss of catalyst performance.[4] | Ligand-to-Metal Ratio: Maintain an optimal ligand-to-metal ratio to ensure catalyst stability. An excess of free ligand in the reaction mixture can help to stabilize the active catalyst complex.[5] Ligand Selection: For high-temperature operations, consider more robust, sterically hindered phosphine or phosphite ligands. |
Catalyst Regeneration:
For rhodium-based catalysts that have been deactivated, a regeneration process can often restore activity. This typically involves an oxidation step to remove degraded ligands, followed by treatment with syngas and fresh ligands.[6][7]
Caption: Troubleshooting flowchart for catalyst deactivation.
FAQ 2: Our product stream shows a high percentage of undesired C9 aldehyde isomers. How can we improve the regioselectivity of the hydroformylation reaction?
Answer:
Controlling regioselectivity in the hydroformylation of a branched olefin like diisobutylene is a significant challenge. The formation of linear versus branched aldehydes is influenced by steric and electronic effects, which can be manipulated through careful selection of catalysts and reaction conditions.
Key Factors Influencing Regioselectivity:
| Factor | Effect on Regioselectivity | Recommendations for Higher Linearity |
| Catalyst System | Bulky phosphine or phosphite ligands on the metal center can sterically hinder the formation of the branched isomer, favoring the linear product.[8] | Ligand Selection: Employ sterically demanding ligands such as triphenylphosphine (TPP) or bulky diphosphite ligands.[9] |
| Temperature | Lower reaction temperatures generally favor the formation of the linear aldehyde.[4] | Optimize Temperature: Conduct the reaction at the lower end of the catalyst's active temperature range. This may require a trade-off with reaction rate. |
| Carbon Monoxide Partial Pressure | Higher CO partial pressure can increase the selectivity towards the linear aldehyde. | Pressure Adjustment: Increase the partial pressure of CO in the syngas feed. However, be mindful that excessively high CO pressure can inhibit the overall reaction rate. |
| Solvent | The polarity of the solvent can influence the catalyst-substrate interactions and, consequently, the regioselectivity. | Solvent Screening: If the process allows, screen different solvents to find one that favors the desired isomer. |
Experimental Protocol for Optimizing Regioselectivity:
-
Establish a Baseline: Run the reaction under standard conditions and analyze the product mixture using Gas Chromatography (GC) to determine the initial linear-to-branched aldehyde ratio.
-
Vary One Parameter at a Time: Systematically vary one parameter (e.g., temperature, CO pressure, or ligand concentration) while keeping others constant.
-
Analyze and Compare: Analyze the product from each run and compare the regioselectivity to the baseline.
-
Identify Optimal Conditions: Based on the results, identify the combination of parameters that provides the highest selectivity for the desired 2,4,4-trimethylpentanal isomer.
III. Troubleshooting Guide: Hydrogenation & Purification
The final stages of the synthesis involve the hydrogenation of the C9 aldehyde to this compound and subsequent purification.
FAQ 3: We are experiencing incomplete conversion of the aldehyde during the hydrogenation step. What could be the issue?
Answer:
Incomplete hydrogenation can be due to several factors, including catalyst deactivation, insufficient hydrogen pressure, or the presence of inhibitors.
Troubleshooting Incomplete Hydrogenation:
-
Catalyst Activity: The hydrogenation catalyst (e.g., nickel or a precious metal catalyst) may have lost activity. Consider regenerating or replacing the catalyst.
-
Hydrogen Partial Pressure: Ensure that the hydrogen pressure is sufficient for the reaction to proceed to completion. Check for leaks in the reactor system.
-
Presence of Impurities: Certain compounds from the hydroformylation step can act as inhibitors for the hydrogenation catalyst. Ensure the aldehyde feed to the hydrogenation reactor is of high purity.
-
Reaction Time and Temperature: The reaction may require a longer residence time or a higher temperature to achieve full conversion. Optimize these parameters based on laboratory-scale experiments.
FAQ 4: What are the best practices for purifying the final this compound product?
Answer:
Purification is crucial to meet the stringent quality requirements for pharmaceutical and research applications. Distillation is the primary method for purifying this compound.[10]
Purification Workflow:
Caption: A typical purification sequence for this compound.
Key Purification Steps:
-
Catalyst Removal: If a homogeneous catalyst was used, it must be separated. This can be achieved through extraction or by converting the catalyst into a form that precipitates and can be filtered off.[11]
-
Neutralization and Washing: The crude product may contain acidic byproducts. Washing with a dilute base (e.g., sodium bicarbonate solution) followed by water will remove these impurities.[12]
-
Drying: The organic layer should be dried using a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate to remove residual water.
-
Fractional Distillation: The final purification is achieved by fractional distillation under reduced pressure to separate the desired alcohol from any remaining byproducts and solvent.
IV. Analytical Methods
Robust analytical methods are essential for monitoring the reaction progress and ensuring product quality.
| Technique | Application |
| Gas Chromatography (GC) | To determine the conversion of diisobutylene, the selectivity to different aldehyde isomers, and the purity of the final product. |
| High-Performance Liquid Chromatography (HPLC) | For the analysis of non-volatile byproducts and catalyst components. |
| Infrared (IR) Spectroscopy | In-situ monitoring of the hydroformylation reaction to track the formation of the aldehyde carbonyl group. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For structural elucidation of products and byproducts. In-line NMR can provide real-time monitoring of the reaction mixture.[13][14] |
| Mass Spectrometry (MS) | To identify unknown impurities and byproducts. |
V. Safety Considerations
The industrial synthesis of this compound involves hazardous materials and high-pressure operations. A thorough understanding of the safety protocols is paramount.
-
Syngas Handling: Carbon monoxide is a toxic and flammable gas. Hydrogen is highly flammable. All operations involving syngas must be conducted in a well-ventilated area with appropriate gas detection systems.[15][16]
-
High-Pressure Equipment: The hydroformylation reaction is typically carried out at high pressures. Reactors and associated equipment must be designed and maintained to withstand these pressures. Regular inspection and pressure testing are mandatory.
-
Catalyst Handling: Many hydroformylation catalysts are pyrophoric or air-sensitive. They should be handled under an inert atmosphere.
-
Product Hazards: this compound is a flammable liquid.[17] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the product and its intermediates.
VI. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. technology.matthey.com [technology.matthey.com]
- 2. Advances in Catalyst Deactivation and Regeneration [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Hydroformylation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Process for regenerating a deactivated rhodium hydroformylation catalyst system | TREA [trea.com]
- 7. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
- 8. softbeam.net:8080 [softbeam.net:8080]
- 9. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. longdom.org [longdom.org]
- 11. rsc.org [rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. In-Line NMR Diagnostics of Hydroformylation Provided by the Segmented-Flow Microfluidic Regime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In-Line NMR Diagnostics of Hydroformylation Provided by the Segmented-Flow Microfluidic Regime | CoLab [colab.ws]
- 15. new.zodml.org [new.zodml.org]
- 16. Safe Hydroformylation of Aliphatic Alkene in a Flow Reactor [scirp.org]
- 17. This compound | C8H18O | CID 85984 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2,4,4-Trimethylpentan-1-ol
Welcome to the dedicated technical support guide for the purification of crude 2,4,4-trimethylpentan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into common purification challenges. Here, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides for the most effective purification techniques applicable to this sterically hindered primary alcohol.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions you might have about this compound, its common impurities, and initial steps for purity assessment.
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Understanding the physical properties of this compound is fundamental to designing an effective purification strategy, particularly for distillation. Key properties are summarized in the table below.
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₁₈O[1] | - |
| Molecular Weight | 130.23 g/mol [1] | - |
| Boiling Point | ~169.3 °C at 760 mmHg | The relatively high boiling point suggests that vacuum distillation may be necessary to prevent decomposition if thermally sensitive impurities are present. |
| Density | ~0.821 g/cm³[2] | Useful for calculating mass from a measured volume. |
| Solubility | Soluble in most organic solvents, insoluble in water[1] | This property is critical for liquid-liquid extraction and for selecting an appropriate solvent system for column chromatography. |
Q2: What are the likely impurities in my crude this compound sample?
A2: The impurities in your crude sample are largely dependent on the synthetic route used. A common industrial synthesis involves the hydroformylation of diisobutylene followed by reduction of the resulting aldehyde. Diisobutylene itself is typically a mixture of isomers, primarily 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene[3].
Therefore, common impurities may include:
-
Unreacted Starting Materials: 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.
-
Intermediate Aldehyde: 2,4,4-trimethylpentanal (if the reduction step is incomplete).
-
Isomeric Alcohols: Other C8 alcohols formed from different isomers of diisobutylene present in the starting material.
-
Side-Reaction Products: High-boiling point byproducts from aldol condensation of the intermediate aldehyde[4].
-
Solvent Residues: Traces of solvents used during the reaction or initial work-up.
Q3: How can I get a quick assessment of my crude sample's purity?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for a rapid and comprehensive purity assessment of volatile compounds like this compound[5]. GC provides separation of the components in your mixture, while MS aids in their identification by providing mass-to-charge ratio data[6][7][8]. This analysis will give you a clear picture of the number of components and a preliminary identification of the major impurities, which is invaluable for selecting the most appropriate purification strategy.
Part 2: Purification Strategy Selection
The choice of purification method is dictated by the nature and quantity of impurities. The following decision tree provides a general guideline for selecting the most suitable technique or combination of techniques.
Caption: Decision workflow for selecting a purification strategy.
Part 3: Troubleshooting Purification Techniques
This section provides detailed troubleshooting guides for common issues encountered during the purification of this compound.
A. Fractional Vacuum Distillation
Fractional distillation is a powerful technique for separating liquids with close boiling points. Due to the high boiling point of this compound, vacuum distillation is recommended to prevent thermal decomposition.
Q4: My fractional distillation is resulting in poor separation of isomers. What can I do?
A4: Poor separation during fractional distillation is a common issue, especially with isomeric compounds that have very similar boiling points.
Causality: The efficiency of a fractional distillation column is determined by the number of "theoretical plates," which are hypothetical stages where liquid-vapor equilibrium is reached. Insufficient theoretical plates or a non-ideal distillation rate will result in poor separation[1].
Troubleshooting Steps:
-
Increase the Number of Theoretical Plates:
-
Use a Longer Fractionating Column: A longer column provides more surface area for repeated vaporization and condensation cycles, leading to better separation.
-
Use a More Efficient Packing Material: Columns packed with structured packing or random packing (like Raschig rings or metal sponges) offer a higher number of theoretical plates compared to a simple Vigreux column.
-
-
Optimize the Distillation Rate:
-
Slow and Steady Heating: Distilling too quickly does not allow for proper equilibrium to be established within the column, leading to co-distillation of components[2]. Heat the distillation flask slowly and evenly.
-
Maintain a Consistent Reflux: A good reflux ratio (the ratio of condensed vapor returning to the column versus that collected as distillate) is crucial. A higher reflux ratio generally leads to better separation but a slower distillation.
-
-
Ensure Proper Insulation:
-
Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings. This helps maintain the temperature gradient necessary for efficient separation[1].
-
Q5: The temperature at the head of my distillation column is fluctuating, and I'm not getting a steady boiling point.
A5: Temperature fluctuations at the distillation head are indicative of an unstable distillation process.
Causality: This can be caused by uneven heating, bumping of the liquid in the distillation flask, or the presence of azeotropes (constant boiling point mixtures).
Troubleshooting Steps:
-
Ensure Smooth Boiling:
-
Use Boiling Chips or a Magnetic Stirrer: Add a few boiling chips to the distillation flask before heating to promote smooth boiling and prevent bumping. A magnetic stirrer can also be used for the same purpose.
-
Consistent Heat Source: Use a heating mantle with a controller for a stable and even heat supply.
-
-
Check for Leaks in the System:
-
Ensure all ground glass joints are properly sealed. Leaks in the vacuum system can cause pressure fluctuations, leading to unstable boiling points.
-
-
Consider the Possibility of an Azeotrope:
-
While less common with isomeric alcohols, an azeotrope with a solvent or a byproduct could be forming[9]. If you suspect an azeotrope, you may need to employ a different purification technique or use a different solvent system in a prior extraction step to remove the azeotrope-forming component.
-
B. Column Chromatography
Column chromatography is an excellent technique for purifying small to medium-scale batches of this compound, especially for removing impurities with different polarities.
Q6: I am having trouble separating my product from a non-polar impurity (e.g., unreacted diisobutylene) using column chromatography.
A6: Separating compounds with very different polarities, such as an alcohol and an alkene, should be straightforward with the correct solvent system.
Causality: The principle of column chromatography relies on the differential adsorption of compounds to the stationary phase (typically polar silica gel) and their solubility in the mobile phase (eluent)[10][11]. A non-polar eluent will cause non-polar compounds to move quickly through the column, while a more polar eluent is needed to move polar compounds.
Troubleshooting Steps:
-
Optimize the Eluent System:
-
Start with a Non-Polar Solvent: Begin eluting the column with a non-polar solvent like hexane or petroleum ether. This will wash the non-polar diisobutylene through the column while the more polar this compound remains adsorbed at the top.
-
Gradual Increase in Polarity (Gradient Elution): Once the non-polar impurity has been collected, gradually increase the polarity of the eluent by adding a small percentage of a more polar solvent, such as ethyl acetate or diethyl ether[12]. A common starting gradient for separating alcohols from non-polar impurities is a gradual increase from 0% to 10% ethyl acetate in hexane.
-
TLC Analysis: Before running the column, use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between your product and the impurity.
-
Q7: My product is eluting very slowly or not at all from the silica gel column.
A7: This indicates that your product is too strongly adsorbed to the stationary phase.
Causality: The hydroxyl group of the alcohol forms strong hydrogen bonds with the silanol groups on the surface of the silica gel. If the eluent is not polar enough, it cannot effectively displace the alcohol from the stationary phase.
Troubleshooting Steps:
-
Increase the Polarity of the Eluent:
-
Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent mixture. For very polar compounds, a small amount of an even more polar solvent like methanol can be added, but be cautious as this can sometimes lead to solubility issues with the non-polar co-solvent.
-
-
Check for Column Deactivation:
-
If your crude sample is acidic, it can "deactivate" the silica gel, leading to inconsistent elution. You can neutralize your crude sample with a mild base (like a dilute sodium bicarbonate wash) before chromatography. Alternatively, you can use a deactivated silica gel or add a small amount of a neutralizer like triethylamine to your eluent system[13].
-
C. Liquid-Liquid Extraction
Liquid-liquid extraction is a useful first-pass purification step to remove non-polar impurities from the more polar this compound.
Q8: I am performing a liquid-liquid extraction to remove unreacted diisobutylene, but I am getting poor separation and suspect my product is being lost in the organic phase.
A8: While this compound is an alcohol, its long, branched alkyl chain gives it significant non-polar character, which can lead to some partitioning into the organic phase.
Causality: The efficiency of liquid-liquid extraction depends on the differential solubility of the components in two immiscible liquid phases.
Troubleshooting Steps:
-
Increase the Polarity of the Aqueous Phase:
-
Use Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to "salt out" the alcohol, reducing its solubility in the organic phase and driving it into the aqueous phase.
-
-
Perform Multiple Extractions:
-
It is more efficient to perform multiple extractions with smaller volumes of the extraction solvent than one extraction with a large volume. This will maximize the recovery of your product.
-
-
Back-Extraction:
-
After the initial extraction, you can "back-extract" the organic phase with a fresh portion of the aqueous phase to recover any dissolved product.
-
References
- 1. Purification [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ≥90% (3 parts 2, 4, 4-trimethyl-1-pentene + 1 part 2, 4, 4-trimethyl-2-pentene, GC), technical | Sigma-Aldrich [sigmaaldrich.com]
- 4. technology.matthey.com [technology.matthey.com]
- 5. benchchem.com [benchchem.com]
- 6. shimadzu.com [shimadzu.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. jeol.com [jeol.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.uvic.ca [web.uvic.ca]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. researchgate.net [researchgate.net]
- 13. Chromatography [chem.rochester.edu]
identifying byproducts in the synthesis of 2,4,4-Trimethylpentan-1-ol
Technical Support Center: Synthesis of 2,4,4-Trimethylpentan-1-ol
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this chemical synthesis. Our focus is on providing practical, experience-driven insights to help you identify and mitigate the formation of byproducts, ensuring the purity and yield of your target molecule.
Troubleshooting Guide: Identifying & Mitigating Byproducts
This section addresses common issues encountered during the synthesis of this compound, with a focus on byproduct identification and prevention.
Q1: My final product shows multiple peaks on the GC-MS analysis besides the desired this compound. What are the likely byproducts?
The identity of byproducts is intrinsically linked to the synthetic route employed. The most common industrial synthesis is the hydroformylation of diisobutylene, followed by hydrogenation.[1]
For Hydroformylation Routes:
-
Isomeric Aldehydes and Alcohols: The hydroformylation of diisobutylene, a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene, can lead to the formation of isomeric aldehydes. Subsequent hydrogenation will yield the corresponding isomeric alcohols.
-
2,2,4-Trimethylpentan-1-ol: This is a common impurity and structural isomer of the target molecule.[2]
-
Unreacted Aldehydes: Incomplete hydrogenation will result in the presence of 2,4,4-trimethylpentanal in your final product.
-
Over-reduction Products: While less common with selective hydrogenation catalysts, it is possible to have some degree of parent alkane formation (2,4,4-trimethylpentane).
For Grignard-based Syntheses:
If you are employing a Grignard reaction, for instance, reacting a neopentyl magnesium halide with an appropriate epoxide, or isobutyraldehyde followed by further elaboration, you may encounter different byproducts:
-
Unreacted Starting Materials: Incomplete reaction will leave residual starting materials.
-
Products of Reaction with Water: Grignard reagents are highly sensitive to moisture. Any water present will quench the Grignard reagent, leading to the formation of the corresponding alkane (neopentane).
-
Products of Reaction with CO2: Exposure to air can lead to the reaction of the Grignard reagent with carbon dioxide, forming a carboxylic acid after workup.[3]
-
Side reactions with the Carbonyl: With sterically hindered ketones or aldehydes, the Grignard reagent can act as a base, leading to deprotonation and recovery of the starting ketone after workup. A reduction can also occur where a hydride is transferred from the β-carbon of the Grignard reagent.[4]
For Reduction of Carboxylic Acid Routes:
If you are synthesizing this compound by reducing 2,4,4-trimethylpentanoic acid, potential byproducts include:
-
Unreacted Carboxylic Acid: Incomplete reduction will result in the presence of the starting carboxylic acid.[5]
-
Ester Formation: If the reduction is performed in an alcoholic solvent, there is a possibility of ester formation.
Frequently Asked Questions (FAQs)
Q2: I have a lower-than-expected yield. What are the potential causes related to byproduct formation?
Low yields can often be attributed to side reactions that consume your starting materials or intermediates.
-
In Hydroformylation: The formation of significant amounts of isomeric aldehydes that are not the direct precursor to this compound will lower the yield of the desired product.[6] Additionally, hydrogenation of the starting alkene to the corresponding alkane is a competing reaction that reduces the amount of alkene available for hydroformylation.[7]
-
In Grignard Reactions: The high reactivity of Grignard reagents makes them susceptible to reaction with any protic sources in the reaction mixture, such as water or alcohols.[8] This quenching of the Grignard reagent will directly reduce the yield of the desired alcohol.
-
In Carboxylic Acid Reduction: The formation of esters or other side products will consume the starting material and reduce the overall yield of the target alcohol.
Q3: How can I confirm the identity of the byproducts in my reaction mixture?
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile and semi-volatile compounds in a mixture.[9]
-
GC Separation: The gas chromatograph separates the components of your mixture based on their boiling points and interactions with the stationary phase of the column.
-
MS Identification: The mass spectrometer fragments the separated components and provides a unique mass spectrum for each, which can be compared to a library (e.g., NIST) for identification.[10]
Experimental Protocol: GC-MS Analysis of this compound Synthesis
This protocol provides a general guideline for the analysis of your reaction mixture. The specific parameters may need to be optimized for your instrument and the expected byproducts.
1. Sample Preparation: a. Quench a small aliquot of your reaction mixture. b. Dilute the aliquot in a suitable solvent (e.g., dichloromethane or diethyl ether) to a concentration of approximately 1 mg/mL. c. If necessary, filter the sample to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC Column | A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is a good starting point. |
| Injector Temperature | 250 °C |
| Oven Program | Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Acquisition Mode | Full scan from m/z 40 to 300 for impurity identification. |
3. Data Analysis: a. Identify the peak corresponding to this compound based on its retention time and mass spectrum. b. Compare the mass spectra of the other peaks to a reference library (e.g., NIST) to identify the byproducts.[9] c. The relative percentage of each component can be estimated by the area normalization method.[9]
Visualizing Reaction Pathways
The following diagrams illustrate the primary synthesis route and potential side reactions.
References
- 1. Hydroformylation - Wikipedia [en.wikipedia.org]
- 2. 2,2,4-trimethyl-1-pentanol, 123-44-4 [thegoodscentscompany.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. 2,4,4-Trimethylpentanoic acid | C8H16O2 | CID 95306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. technology.matthey.com [technology.matthey.com]
- 8. leah4sci.com [leah4sci.com]
- 9. benchchem.com [benchchem.com]
- 10. 2,4,4-Trimethyl-1-pentanol [webbook.nist.gov]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2,4,4-Trimethylpentan-1-ol
Welcome to the Technical Support Center for the synthesis of 2,4,4-trimethylpentan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions related to this specific chemical synthesis. Our aim is to equip you with the necessary knowledge to navigate the intricacies of this process, ensuring efficiency, high yield, and purity in your experiments.
Introduction to the Synthesis of this compound
The synthesis of this compound, a branched C8 alcohol, is a multi-step process that requires careful control of reaction conditions to achieve optimal results. The most common and industrially relevant route involves a two-step sequence:
-
Hydroformylation of diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene) to produce 2,4,4-trimethylpentanal.
-
Reduction of the resulting aldehyde, 2,4,4-trimethylpentanal, to the desired product, this compound.
This guide will delve into the critical parameters of each step, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Hydroformylation Stage
Question 1: My hydroformylation reaction is showing low or no conversion of diisobutylene. What are the potential causes and how can I address this?
Answer:
Low conversion in hydroformylation can be attributed to several factors, primarily related to catalyst activity and reaction conditions.
-
Catalyst Inactivity:
-
Cause: The catalyst, whether a rhodium or cobalt complex, may be inactive or have decomposed. This can be due to impurities in the starting materials or syngas (CO/H₂), such as oxygen or sulfur compounds.
-
Solution: Ensure the use of high-purity diisobutylene and syngas. If catalyst deactivation is suspected, consider preparing a fresh batch of the catalyst or using a different, more robust catalyst system. For rhodium catalysts, the addition of an excess of the phosphine ligand can help stabilize the active species.
-
-
Insufficient Temperature or Pressure:
-
Cause: Hydroformylation reactions are sensitive to temperature and pressure.[1] Insufficient temperature will lead to slow reaction kinetics, while inadequate pressure results in a low concentration of syngas in the reaction medium.
-
Solution: Gradually increase the reaction temperature within the optimal range for your chosen catalyst (typically 80-150°C for rhodium and 110-180°C for cobalt).[2] Similarly, ensure the reactor is properly pressurized (10-100 atm for rhodium, 200-300 atm for cobalt) to maintain a sufficient concentration of CO and H₂.[2]
-
-
Poor Mass Transfer:
-
Cause: Inefficient mixing of the gaseous reactants (syngas) and the liquid phase (diisobutylene and solvent) can limit the reaction rate.
-
Solution: Increase the stirring speed or agitation in your reactor to improve gas-liquid mass transfer.
-
Question 2: I am observing a high proportion of undesired isomers or byproducts in my hydroformylation product. How can I improve the regioselectivity and minimize side reactions?
Answer:
Controlling regioselectivity and minimizing byproducts such as alkanes (from hydrogenation) and internal isomers of the starting alkene is crucial.
-
Optimizing Regioselectivity:
-
Cause: The formation of different aldehyde isomers is a common challenge in the hydroformylation of branched alkenes like diisobutylene. The choice of catalyst and ligands plays a pivotal role in directing the regioselectivity.
-
Solution: The use of bulky phosphine ligands with rhodium catalysts can favor the formation of the less sterically hindered aldehyde.[3] Experiment with different phosphine ligands (e.g., triphenylphosphine and its derivatives) to find the optimal one for your system. For cobalt catalysts, higher CO partial pressure can sometimes increase the ratio of the desired branched aldehyde.[2]
-
-
Minimizing Side Reactions:
-
Cause: Hydrogenation of the alkene to the corresponding alkane (isooctane) and isomerization of the double bond in diisobutylene are common side reactions.
-
Solution: Fine-tuning the H₂/CO ratio can help minimize hydrogenation. A lower H₂ partial pressure can disfavor the hydrogenation pathway. Isomerization can be influenced by the catalyst system and temperature; sometimes, a lower reaction temperature can reduce the extent of isomerization.
-
Reduction Stage
Question 3: The reduction of 2,4,4-trimethylpentanal is incomplete, or I am observing the formation of byproducts. What should I do?
Answer:
Incomplete reduction or the formation of byproducts during the reduction of the aldehyde can be addressed by carefully selecting the reducing agent and optimizing the reaction conditions.
-
Incomplete Reduction with Sodium Borohydride (NaBH₄):
-
Cause: Insufficient amount of NaBH₄, low reaction temperature, or a short reaction time can lead to incomplete conversion.
-
Solution: Use a molar excess of NaBH₄ (typically 1.5-2 equivalents) to ensure complete reduction.[4] The reaction is often carried out at 0°C to room temperature; allowing the reaction to stir for a sufficient duration (1-3 hours) is important.[5]
-
-
Byproduct Formation in Catalytic Hydrogenation:
-
Cause: Over-reduction or side reactions can occur at high temperatures and pressures. The choice of catalyst is also critical.
-
Solution: Optimize the reaction temperature and pressure. Typical conditions for catalytic hydrogenation of aldehydes to alcohols are temperatures between 110-180°C and pressures of 20-500 psig.[6] Catalysts like Raney nickel or palladium on carbon (Pd/C) are commonly used.[7][8] Ensure the catalyst is not too active to prevent over-reduction to the hydrocarbon.
-
Purification Stage
Question 4: I am having difficulty purifying the final product, this compound, to the desired purity.
Answer:
Purification of this compound often involves removing unreacted starting materials, residual aldehyde, and any byproducts formed during the synthesis.
-
Inefficient Separation by Distillation:
-
Cause: The boiling points of the desired alcohol, the starting aldehyde, and some byproducts might be close, making simple distillation ineffective.
-
Solution: Employ fractional distillation, which provides multiple theoretical plates for a more efficient separation of liquids with close boiling points.[9] Careful control of the heating rate and column insulation is key to achieving good separation.
-
-
Persistent Impurities:
-
Cause: Trace amounts of impurities may co-distill with the product.
-
Solution: If high purity is required, column chromatography over silica gel can be an effective method to remove polar impurities. For routine analysis and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[10]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: Both the hydroformylation and reduction steps are critical and require careful optimization. However, the hydroformylation of the sterically hindered diisobutylene often presents the greater challenge in terms of achieving high conversion and regioselectivity. The choice of catalyst and ligands is paramount in this step.
Q2: Which catalyst is better for the hydroformylation of diisobutylene: rhodium or cobalt?
A2: Rhodium-based catalysts generally offer higher activity and operate under milder conditions (lower temperature and pressure) compared to cobalt catalysts.[1] However, cobalt catalysts are less expensive. For laboratory-scale synthesis where high efficiency and selectivity are prioritized, rhodium catalysts are often preferred.
Q3: Can I use a one-pot procedure for the hydroformylation and reduction steps?
A3: While tandem hydroformylation-hydrogenation reactions are known, they often require specific catalyst systems that are active for both transformations. For the synthesis of this compound, a stepwise approach with isolation and purification of the intermediate aldehyde is generally recommended to ensure higher purity of the final product.
Q4: What are the main safety precautions to consider during this synthesis?
A4: The hydroformylation step involves the use of carbon monoxide, a toxic gas, and hydrogen, a flammable gas, at high pressures and temperatures. This requires the use of a properly rated and maintained high-pressure reactor and appropriate gas handling safety protocols. The reduction step may involve flammable solvents and reactive hydrides. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Part 3: Experimental Protocols
Protocol 1: Hydroformylation of Diisobutylene
This protocol provides a general procedure for the rhodium-catalyzed hydroformylation of diisobutylene.
Materials:
-
Diisobutylene (2,4,4-trimethyl-1-pentene)
-
Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)
-
Phosphine ligand (e.g., triphenylphosphine)
-
Anhydrous toluene (solvent)
-
Syngas (1:1 mixture of CO and H₂)
Procedure:
-
In a glovebox, charge a high-pressure autoclave reactor with the rhodium catalyst precursor and the phosphine ligand in anhydrous toluene.
-
Add diisobutylene to the reactor.
-
Seal the reactor and purge it several times with nitrogen, followed by syngas.
-
Pressurize the reactor with the 1:1 CO/H₂ mixture to the desired pressure (e.g., 50 atm).
-
Heat the reactor to the desired temperature (e.g., 100°C) with vigorous stirring.
-
Maintain the reaction at this temperature and pressure for the desired time (e.g., 4-12 hours), monitoring the pressure to track gas uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
The crude product containing 2,4,4-trimethylpentanal can be analyzed by GC-MS and then purified by distillation before proceeding to the next step.
Protocol 2: Reduction of 2,4,4-Trimethylpentanal with Sodium Borohydride
This protocol describes the reduction of the aldehyde to the corresponding alcohol.
Materials:
-
2,4,4-trimethylpentanal
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol (solvent)
-
Deionized water
-
Dilute hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
Procedure:
-
Dissolve 2,4,4-trimethylpentanal in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.[11]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.[5]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Quench the reaction by slowly adding deionized water.
-
Acidify the mixture with dilute hydrochloric acid to a pH of ~2-3.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 3: Purification by Fractional Distillation
This protocol outlines the purification of the final product.
Procedure:
-
Set up a fractional distillation apparatus with a Vigreux column.[9]
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Slowly heat the flask.
-
Collect the fractions that distill at the boiling point of this compound (approximately 169°C at atmospheric pressure).[12]
-
Monitor the purity of the collected fractions by GC-MS.
Part 4: Data Presentation & Visualization
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Hydroformylation (Rhodium Catalyst) | Reduction (NaBH₄) |
| Temperature | 80 - 120 °C | 0 - 25 °C |
| Pressure | 20 - 80 atm (CO/H₂) | Atmospheric |
| Catalyst/Reagent | Rh(acac)(CO)₂ / PPh₃ | Sodium Borohydride |
| Solvent | Toluene | Methanol or Ethanol |
| Typical Reaction Time | 4 - 12 hours | 1 - 3 hours |
Diagrams
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low hydroformylation yield.
References
- 1. mt.com [mt.com]
- 2. ethz.ch [ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. EP1094051B1 - A liquid phase catalytic hydrogenation process to convert aldehydes to the corresponding alcohols - Google Patents [patents.google.com]
- 7. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP [beilstein-journals.org]
- 9. Purification [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Sodium Borohydride [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 2,4,4-Trimethylpentan-1-ol Stability and Degradation
Welcome to the technical support center for 2,4,4-Trimethylpentan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this branched-chain primary alcohol. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
I. Understanding the Stability of this compound: A Proactive Approach
This compound [(CH₃)₃CCH₂CH(CH₃)CH₂OH] is a valuable synthetic intermediate due to its unique steric and physicochemical properties.[1] However, its branched structure, while conferring desirable characteristics, can also influence its stability and degradation profile. A thorough understanding of its potential degradation pathways is crucial for developing robust formulations and ensuring the integrity of your experimental results.
This guide is structured to anticipate and address the challenges you may face. We will explore the principal degradation pathways, provide actionable troubleshooting advice for unexpected results, and detail the analytical methodologies required for accurate assessment.
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the handling and stability of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Refrigeration at 2°C - 8°C is often recommended to minimize potential degradation.[2]
Q2: Is this compound susceptible to degradation under normal laboratory conditions?
A2: Under ambient conditions and protected from light and strong oxidants, this compound is relatively stable. However, like all primary alcohols, it can be susceptible to oxidation over time, especially if exposed to air and light. The presence of trace metal impurities can also catalyze oxidative degradation.
Q3: What are the primary degradation pathways I should be aware of?
A3: The most probable degradation pathways for this compound are:
-
Oxidation: As a primary alcohol, it can be oxidized to form 2,4,4-trimethylpentanal and subsequently 2,4,4-trimethylpentanoic acid.[3][4]
-
Thermal Decomposition: At elevated temperatures, dehydration to form alkenes is a possible degradation pathway.[4]
-
Photodegradation: Exposure to UV light can initiate radical-based degradation, potentially leading to a complex mixture of products.[5]
Q4: Are there any known incompatibilities for this compound?
A4: Yes, avoid contact with strong oxidizing agents (e.g., potassium permanganate, chromium trioxide), strong acids, and acid chlorides. These substances can initiate vigorous and potentially hazardous reactions.
III. Troubleshooting Guide: Addressing Experimental Challenges
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Appearance of a new peak in my chromatogram after sample preparation. | Oxidative Degradation: The primary alcohol may have been oxidized to the corresponding aldehyde (2,4,4-trimethylpentanal) or carboxylic acid (2,4,4-trimethylpentanoic acid). | 1. Inert Atmosphere: Prepare samples under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. 2. Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if compatible with your downstream application. 3. Temperature Control: Keep samples cool during preparation and analysis to reduce the rate of oxidation. |
| Loss of parent compound purity over time, even with proper storage. | Slow Oxidation or Contamination: Trace contaminants in the storage container or gradual air ingress can lead to slow degradation. | 1. Re-purification: If purity is critical, consider re-purifying the alcohol before use. 2. Inert Gas Blanket: Store the compound under an inert gas blanket to displace air. 3. Container Material: Ensure the storage container is made of an inert material (e.g., amber glass) to prevent leaching of contaminants. |
| Inconsistent results in bioassays or downstream reactions. | Formation of Reactive Impurities: The presence of even small amounts of the aldehyde degradant can interfere with biological assays or subsequent chemical reactions due to its higher reactivity. | 1. Purity Check: Always verify the purity of your this compound stock before use with a suitable analytical method like GC-MS. 2. Fresh Samples: Use freshly opened or recently purified material for sensitive experiments. |
| Unexpected pH changes in unbuffered solutions of the alcohol. | Formation of Carboxylic Acid: Oxidation to 2,4,4-trimethylpentanoic acid will lower the pH of the solution. | 1. Monitor pH: Regularly check the pH of your stock solutions. 2. Buffered Systems: If appropriate for your experiment, use a buffered solution to maintain a stable pH. |
IV. In-Depth Look at Degradation Pathways
A foundational understanding of the chemical transformations this compound may undergo is essential for predicting and identifying impurities.
A. Oxidative Degradation
As a primary alcohol, this compound can undergo a two-step oxidation. The initial product is the corresponding aldehyde, 2,4,4-trimethylpentanal. With stronger oxidizing agents or prolonged exposure, the aldehyde can be further oxidized to the carboxylic acid, 2,4,4-trimethylpentanoic acid.[3][4]
Caption: Oxidative degradation pathway of this compound.
B. Thermal Degradation
Under thermal stress, particularly in the presence of acid catalysts, alcohols can undergo dehydration to form alkenes.[4] For this compound, this would likely result in the formation of 2,4,4-trimethyl-1-pentene.
References
Technical Support Center: Synthesis of 2,4,4-Trimethylpentan-1-ol
Welcome to the technical support center for the synthesis of 2,4,4-trimethylpentan-1-ol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into optimizing synthesis, troubleshooting common issues, and understanding the underlying chemical principles. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to achieve high-yield, high-purity production of this branched-chain primary alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial and lab-scale methods for synthesizing this compound?
The most prevalent and industrially scalable method for synthesizing this compound is a two-step process starting from diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene).
-
Step 1: Hydroformylation (Oxo Process): Diisobutylene is reacted with synthesis gas (a mixture of carbon monoxide, CO, and hydrogen, H₂) in the presence of a catalyst to produce the intermediate aldehyde, 2,4,4-trimethylpentanal.[1] This reaction is challenging due to the sterically hindered nature of the branched alkene.[2]
-
Step 2: Hydrogenation: The resulting 2,4,4-trimethylpentanal is then reduced to the target alcohol, this compound, typically through catalytic hydrogenation.
An alternative, though less common for bulk synthesis, is the Grignard reaction . This could involve reacting a suitable Grignard reagent, such as isobutylmagnesium bromide, with an appropriate epoxide, or reacting 2,4,4-trimethylpentylmagnesium bromide with formaldehyde.[3][4] While versatile for creating specific carbon-carbon bonds in a lab setting, Grignard reactions often present challenges with scalability, cost of reagents, and strict anhydrous requirements.[5]
Q2: Why is the hydroformylation of diisobutylene considered a challenging reaction to optimize?
The core challenge lies in the steric hindrance of the diisobutylene molecule. The bulky tert-butyl group significantly influences the kinetics and selectivity of the hydroformylation reaction. Traditional cobalt or rhodium catalysts that are highly efficient for linear alkenes may show reduced activity and selectivity with branched substrates.[6] Key optimization parameters that require careful tuning include the choice of catalyst metal, the ligand system, temperature, and pressure to favor the formation of the desired aldehyde over side reactions like hydrogenation of the alkene to 2,2,4-trimethylpentane or isomerization of the starting material.[7][8]
Q3: What types of catalysts are most effective for the hydroformylation of diisobutylene?
Both cobalt and rhodium-based catalysts are used for hydroformylation.
-
Cobalt Catalysts: Traditionally, unmodified cobalt carbonyls (e.g., Co₂(CO)₈) have been used, but they require high pressures and temperatures.[2] More advanced systems use phosphine-modified cobalt catalysts that can operate under milder conditions.[6] Recent research has also explored cobalt complexes embedded in porous organic polymers to enhance stability and recyclability.[1]
-
Rhodium Catalysts: Rhodium catalysts, typically modified with phosphine ligands (e.g., triphenylphosphine), are significantly more active than cobalt, allowing for lower temperatures and pressures. However, rhodium is considerably more expensive.[6] For a sterically demanding substrate like diisobutylene, the design of the phosphine ligand is critical to achieve good conversion and selectivity.
The choice often comes down to a trade-off between the high activity and cost of rhodium versus the lower cost and more demanding conditions of cobalt.
Synthesis Workflow Overview
The following diagram illustrates the principal two-step synthesis route from diisobutylene.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Conversion of Diisobutylene in the Hydroformylation Step
-
Question: My hydroformylation reaction is stalling, and I'm recovering a large amount of unreacted diisobutylene. What's going wrong?
-
Answer: Low conversion is typically linked to catalyst activity or suboptimal reaction conditions.
-
Potential Cause 1: Catalyst Inactivity or Degradation. The catalyst, whether a cobalt or rhodium complex, may not have been properly activated or could have degraded. Cobalt carbonyls, for instance, require a pre-activation step to form the active catalytic species, HCo(CO)₄.[2]
-
Solution: Ensure your catalyst pre-activation protocol is followed precisely. If using a pre-formed catalyst, verify its age and storage conditions. For heterogeneous catalysts, check for signs of fouling or poisoning from impurities in the feedstock (e.g., sulfur compounds).
-
-
Potential Cause 2: Insufficient Temperature or Pressure. Hydroformylation reactions have a specific activation energy and are highly dependent on the partial pressures of CO and H₂.
-
Solution: Gradually increase the reaction temperature in increments of 5-10°C. Similarly, increase the total syngas pressure. Be aware that excessive temperature can lead to catalyst degradation and side reactions. The optimal conditions balance reaction rate with catalyst stability and selectivity.
-
-
Potential Cause 3: Poor Mass Transfer. In a multiphase reaction (gas-liquid or gas-liquid-solid), inefficient mixing can limit the availability of H₂ and CO at the catalytic sites.
-
Solution: Increase the stirring rate or agitation to improve gas dissolution and create a homogenous reaction environment. Ensure the reactor design promotes efficient gas-liquid mixing.
-
-
Issue 2: Poor Selectivity - Formation of 2,2,4-Trimethylpentane
-
Question: My GC-MS analysis shows a significant peak corresponding to 2,2,4-trimethylpentane alongside my desired aldehyde. How can I improve selectivity?
-
Answer: The formation of the corresponding alkane is due to a competing hydrogenation side reaction. This is often influenced by the H₂/CO ratio and the catalyst system.
-
Potential Cause 1: High H₂/CO Ratio. An excess of hydrogen in the synthesis gas can favor the direct hydrogenation of the alkene feedstock over hydroformylation.
-
Solution: The ideal H₂/CO ratio is typically between 1:1 and 2:1 for hydroformylation. Adjust your mass flow controllers to decrease the partial pressure of hydrogen relative to carbon monoxide. This shifts the kinetic balance away from the hydrogenation pathway.
-
-
Potential Cause 2: Catalyst Choice. Some catalysts inherently have higher hydrogenation activity.
-
Solution: If using a rhodium-based catalyst, the choice of phosphine ligand is crucial. Bulky or electron-donating ligands can sometimes suppress hydrogenation activity. If the problem persists, consider screening alternative catalyst systems known for high chemoselectivity towards aldehydes.
-
-
Issue 3: Incomplete Hydrogenation of 2,4,4-Trimethylpentanal to the Final Alcohol
-
Question: After the hydrogenation step, I still have a significant amount of the intermediate aldehyde in my crude product. How can I drive the reaction to completion?
-
Answer: Incomplete reduction points to issues with the hydrogenation catalyst, hydrogen availability, or the presence of inhibitors.
-
Potential Cause 1: Catalyst Poisoning. The hydrogenation catalyst (e.g., Palladium on Carbon, Raney Nickel) is highly susceptible to poisoning. Trace impurities from the hydroformylation step, such as residual CO or sulfur compounds, can deactivate the catalyst.
-
Solution: Purify the 2,4,4-trimethylpentanal intermediate via vacuum distillation before the hydrogenation step. This removes non-volatile catalyst poisons. Ensure the hydrogen gas used is of high purity.
-
-
Potential Cause 2: Insufficient Catalyst Loading or Activity. The amount or quality of the catalyst may be inadequate for the scale of the reaction.
-
Solution: Increase the catalyst loading (e.g., from 1 mol% to 2-5 mol%). If the catalyst is old or has been used before, its activity may be diminished; use fresh catalyst.
-
-
Potential Cause 3: Low Hydrogen Pressure or Temperature. Catalytic hydrogenation is dependent on both H₂ pressure and temperature.
-
Solution: Ensure a constant and sufficient overpressure of hydrogen is maintained throughout the reaction. Gently warming the reaction (e.g., to 40-60°C) can also increase the reaction rate, but be cautious of over-reduction at excessively high temperatures.
-
-
Troubleshooting Decision Logic
References
troubleshooting peak tailing in GC analysis of 2,4,4-Trimethylpentan-1-ol
Troubleshooting Peak Tailing in the GC Analysis of 2,4,4-Trimethylpentan-1-ol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak shape issues, specifically peak tailing, during the Gas Chromatography (GC) analysis of the polar alcohol this compound. As a Senior Application Scientist, my goal is to provide you with a systematic, in-depth approach to not only fix the problem but also to understand its root cause.
Peak tailing is a common chromatographic problem where the peak's trailing edge is drawn out, creating an asymmetrical shape.[1] This phenomenon can severely compromise analytical accuracy by affecting peak integration and reducing resolution between adjacent peaks.[2][3] For polar analytes like this compound, the primary cause is often unwanted secondary interactions with "active sites" within the GC system.[2][4]
This guide will walk you through a logical troubleshooting process, from initial diagnosis to advanced solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing, but my non-polar hydrocarbon peaks look fine?
This is a classic symptom of chemical interaction.[5] The polar hydroxyl (-OH) group on your alcohol is likely forming hydrogen bonds with active sites in your system.[3] These sites are typically exposed silanol groups (Si-OH) on surfaces like the inlet liner, glass wool, or the front end of the column.[6] Non-polar hydrocarbons are unaffected because they don't have a polar group to interact with these active sites. The solution lies in improving the inertness of your flow path.[5][7]
Q2: All of my peaks, including the solvent peak, are tailing. What's the problem?
When all peaks tail indiscriminately, the cause is more likely physical rather than chemical.[5][8] This points to a disruption in the carrier gas flow path. The most common culprits are:
-
A poor column cut: The end of the column is not a clean, 90-degree square cut.[2][8]
-
Incorrect column installation: The column is positioned at the wrong height in the inlet, creating dead volume.[2][5][9]
-
A leak in the system: A leak at the inlet fitting can disrupt the flow path.
Q3: My peak tailing has gotten progressively worse over a series of injections. What's happening?
This suggests a build-up of contamination.[10][11] Non-volatile matrix components from your samples are accumulating in the inlet liner or at the head of the column.[11][12] This residue can either be active itself or can mask the deactivated surfaces, exposing underlying active sites. This is a common issue and is resolved through routine system maintenance.[13][14]
Q4: Can my choice of solvent affect peak tailing for this compound?
Yes, especially in splitless injection mode. A mismatch between the solvent polarity and the stationary phase polarity can cause poor peak shape.[13][14] Additionally, for splitless injections, the initial oven temperature must be set correctly relative to the solvent's boiling point (typically 10-20°C below) to achieve proper "solvent focusing," which helps ensure sharp peaks for early eluting compounds.[14][15]
Systematic Troubleshooting Guide
Effective troubleshooting is a process of elimination. This guide is structured to help you logically diagnose the problem, starting with the easiest and most common fixes.
Initial Diagnosis: Chemical vs. Physical Problem
The first step is to determine the nature of the tailing.
-
Inject a Non-Polar Probe: Inject a simple, non-polar compound like hexane or another hydrocarbon.
-
Analyze the Result:
-
If the hydrocarbon peak shows good, symmetrical shape while your alcohol peak tails, the problem is chemical . This indicates specific interactions between your polar analyte and active sites.
-
If the hydrocarbon peak also tails , the problem is likely physical . This points to a flow path disruption affecting all compounds.[4][5]
-
Below is a workflow to guide your troubleshooting process.
Part 1: Addressing Chemical Activity (The Most Likely Cause)
If only your polar alcohol is tailing, focus on eliminating active sites from the sample flow path. Activity can be introduced from the inlet, the column, or contamination.
1.1 Inlet Maintenance: The First Line of Defense
The inlet is the hottest part of the system and where most sample matrix components will deposit. It is the most common source of activity.[13][16]
Why it works: The glass inlet liner, septum, and metal surfaces of the inlet can all become contaminated or active over time. Replacing these consumable parts is the quickest way to restore an inert flow path.[5][7] A highly deactivated liner is essential for analyzing polar compounds.[17][18][19]
Experimental Protocol: Inlet Maintenance
-
Cool Down: Set the GC inlet temperature to ambient (e.g., 40 °C) and wait for it to cool completely.
-
Depressurize: Turn off the carrier gas flow to the inlet.
-
Remove Column: Carefully lower the oven ramp to expose the column fitting and remove the column from the inlet.
-
Replace Consumables:
-
Unscrew the inlet septum nut. Remove the old septum and the liner using clean tweezers.
-
Wipe the accessible internal surfaces of the inlet with a lint-free swab lightly dampened with methanol or isopropanol.
-
Install a new, highly deactivated liner . For splitless analysis of polar compounds, a single taper liner with deactivated glass wool is an excellent choice.[20]
-
Install a new, high-quality septum.
-
-
Re-install Column & Pressurize: Re-install the column (after performing column maintenance as described below), pressurize the system, and check for leaks using an electronic leak detector.
-
Condition: Heat the inlet to your method temperature and allow the system to equilibrate before running a sample.
| Component | Recommended Action | Rationale |
| Inlet Liner | Replace with a new, highly deactivated (silanized) liner. | This is the primary point of sample vaporization and a major source of activity.[17][18] |
| Septum | Replace with a new, high-temperature, low-bleed septum. | Old septa can shed particles and bleed, contaminating the liner.[21] |
| O-Ring/Seal | Replace the O-ring or gold seal at the base of the inlet. | A worn seal can be a source of leaks and activity.[5] |
1.2 Column Maintenance: Restoring Inertness
The front section of the GC column is exposed to the entire vaporized sample and is prone to contamination and degradation.[12]
Why it works: Trimming 15-20 cm from the front of the column removes the section where non-volatile residues have accumulated and where the stationary phase may be damaged, exposing fresh, inert column surface to the sample.[2][6][12]
Experimental Protocol: Column Trimming and Installation
-
Make a Clean Cut: Using a ceramic scoring wafer or diamond scribe, lightly score the fused silica tubing. Gently flex the column to break it at the score.
-
Inspect the Cut: Use a small magnifier to inspect the cut. It should be a clean, 90-degree angle with no jagged edges or shards.[8] A poor cut can cause peak tailing for all compounds.[2]
-
Install Correctly: Slide a new nut and ferrule onto the column. Set the correct column insertion distance into the inlet as specified by your instrument manufacturer. This is critical to avoid dead volume.[2][9]
-
Tighten and Leak Check: Tighten the fitting according to the manufacturer's instructions and perform a leak check.
1.3 Advanced Solution: Derivatization
If maintenance and method optimization fail to produce a symmetric peak, the inherent polarity of this compound may be too high for your column system.
Why it works: Derivatization is a chemical reaction that converts the polar -OH group into a less polar, more volatile functional group (e.g., a trimethylsilyl ether).[22][23] This new compound is less likely to interact with active sites, resulting in a sharp, symmetrical peak.[23][24] Silylation is a common and effective derivatization method for alcohols.[22]
Example Protocol: Silylation with BSTFA
-
Dry Sample: Ensure your sample extract is free of water, as silylation reagents react with moisture.
-
Add Reagent: In a clean vial, add your sample and an excess of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). A catalyst like 1% Trimethylchlorosilane (TMCS) is often included.
-
React: Gently mix and heat the vial (e.g., 70 °C for 30 minutes). Reaction conditions may need optimization.
-
Inject: Inject the derivatized sample directly into the GC.
Part 2: Addressing Physical Problems
If all peaks in your chromatogram are tailing, the issue is mechanical.
2.1 Column Cut and Installation
As described in Section 1.2, a poor column cut or incorrect installation depth is a very common cause of universal peak tailing.[2][9] Re-cutting and re-installing the column should be your first action.
2.2 System Leaks
A small leak at the inlet can disrupt the pressure and flow dynamics as the sample is introduced onto the column, causing band broadening and peak tailing. Use an electronic leak detector to check all fittings, especially the column nut and septum nut, while the system is pressurized.
Part 3: Method Optimization
Sometimes, the issue is not with the hardware but with the analytical method parameters.
| Parameter | Potential Issue Leading to Tailing | Recommended Optimization Step |
| Inlet Temperature | Too low for efficient vaporization of the alcohol. | Increase the inlet temperature in 10-20 °C increments. Do not exceed the column's maximum temperature limit.[21] |
| Initial Oven Temp. | (Splitless Injection) Too high, preventing solvent focusing. | Set the initial oven temperature 10-20 °C below the boiling point of your sample solvent.[9][14][25] |
| Carrier Gas Flow | Too low, leading to excessive residence time in the inlet. | Ensure your flow rate is optimal for your column diameter (e.g., 1-2 mL/min for a 0.25 mm ID column). |
| Split Ratio | (Split Injection) Too low, causing slow sample transfer from the inlet. | Increase the split ratio. A minimum total flow of 20 mL/min through the inlet is recommended.[13][14] |
By following this structured guide, you can efficiently diagnose the cause of peak tailing for this compound and implement the correct solution, leading to more accurate and reliable GC results.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Blogs | Restek [discover.restek.com]
- 10. Blogs | Restek [discover.restek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. youtube.com [youtube.com]
- 15. cannabissciencetech.com [cannabissciencetech.com]
- 16. GC Tech Tip: Peak Problems - Sensitivity Loss | Phenomenex [phenomenex.com]
- 17. glsciences.eu [glsciences.eu]
- 18. trajanscimed.com [trajanscimed.com]
- 19. cpiinternational.com [cpiinternational.com]
- 20. Restek - Artikel [restek.com]
- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. diverdi.colostate.edu [diverdi.colostate.edu]
- 24. benchchem.com [benchchem.com]
- 25. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Resolving Isomeric Impurities of 2,4,4-Trimethylpentan-1-ol
Welcome to the technical support center for the analysis of 2,4,4-Trimethylpentan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the isomeric purity of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in resolving isomeric impurities and ensuring the quality of your materials.
Frequently Asked Questions (FAQs)
Q1: What are isomeric impurities and why are they a concern for this compound?
A: Isomeric impurities are molecules that have the same molecular formula as this compound (C8H18O) but differ in the arrangement of their atoms.[1] These can be structural isomers, where the atoms are connected in a different order, or stereoisomers, which have the same connectivity but a different spatial arrangement. This compound possesses a chiral center at the second carbon, meaning it can exist as two non-superimposable mirror images called enantiomers ((2R)- and (2S)-2,4,4-trimethylpentan-1-ol).[2]
In the pharmaceutical industry, different isomers of a chiral compound can have significantly different pharmacological activities and toxicological profiles.[3] Therefore, it is crucial to separate and quantify all isomeric impurities to ensure the safety, efficacy, and quality of the final drug product.
Q2: What are the likely isomeric impurities of this compound?
A: The specific isomeric impurities present in a sample of this compound can depend on the synthetic route used for its manufacture. A common route involves the aldol condensation of isobutyraldehyde, which can lead to the formation of various C8 isomers.[4] Some potential isomeric impurities include other branched-chain octanols such as 2,2,4-trimethyl-1-pentanol.[5]
Q3: What are the primary analytical techniques for resolving isomers of this compound?
A: Gas chromatography (GC) is the most powerful and widely used technique for the analysis of volatile compounds like C8 alcohols and their isomers.[6][7] For the separation of enantiomers, specialized chiral GC columns are necessary.[8] High-performance liquid chromatography (HPLC) with a chiral stationary phase can also be employed, particularly for less volatile derivatives.
Q4: How can I identify the resolved isomeric impurities?
A: Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for identifying unknown impurities.[9] The mass spectrometer provides a fragmentation pattern for each separated component, which can be compared against spectral libraries (e.g., NIST) for identification.[10] High-resolution mass spectrometry (HRMS) can provide even greater confidence in the identification by determining the elemental composition of the impurities.[9]
Troubleshooting Guide for GC Analysis
Resolving structurally similar isomers can be challenging. Below are common issues encountered during the GC analysis of this compound and its isomers, along with their potential causes and solutions.
| Problem | Potential Causes | Solutions |
| Poor Peak Resolution / Co-elution | - Inappropriate GC column (stationary phase) - Suboptimal oven temperature program - Incorrect carrier gas flow rate | - Column Selection: For separating positional isomers, a mid-polarity column (e.g., containing trifluoropropyl groups) or a polar column (e.g., polyethylene glycol - WAX) can provide better selectivity than a non-polar column.[11][12] - Temperature Program: Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting peaks.[8] - Flow Rate: Ensure the carrier gas flow rate is optimized for the column dimensions to achieve maximum efficiency. |
| Peak Tailing | - Active sites in the GC inlet or column - Column contamination - Sample overload | - Inlet Maintenance: Use a deactivated inlet liner and replace it regularly.[9] - Column Trimming: Trim the first few centimeters of the column to remove any non-volatile residues. - Sample Concentration: Reduce the sample concentration to avoid overloading the column. |
| Peak Splitting | - Improper injection technique - Incompatible solvent with the stationary phase - Column degradation | - Injection: Ensure a fast and smooth injection to introduce the sample as a narrow band. - Solvent Choice: Use a solvent that is compatible with the stationary phase. - Column Replacement: If the column is old or has been subjected to harsh conditions, it may need to be replaced. |
| No Separation of Enantiomers | - Use of a non-chiral (achiral) GC column - Inappropriate chiral stationary phase | - Chiral Column: A chiral stationary phase is essential for separating enantiomers. Cyclodextrin-based chiral columns are commonly used for this purpose.[8][13] - Column Screening: Different chiral selectors have different selectivities. It may be necessary to screen several chiral columns to find one that resolves the enantiomers of interest. |
Experimental Protocols
Protocol 1: GC-MS Method for the Analysis of Positional Isomers of this compound
This protocol provides a starting point for the separation and identification of C8 alcohol isomers. Method optimization will likely be required for specific samples.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound sample in a suitable solvent such as dichloromethane or methanol.
-
For quantitative analysis, prepare a series of calibration standards of known concentrations.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A mid-polarity to polar capillary column is recommended. A good starting point is a DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[12]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of the sample is injected in split mode (e.g., 50:1 split ratio).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 5°C/min.
-
Final hold: Hold at 220°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Examine the mass spectrum of each peak and compare it to a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for tentative identification.
-
For confirmation, analyze reference standards of the suspected isomeric impurities under the same conditions.
Protocol 2: Chiral GC Method for the Separation of this compound Enantiomers
This protocol outlines a general approach for the enantioselective analysis of this compound.
1. Sample Preparation:
-
Prepare a dilute solution (e.g., 100 µg/mL) of the this compound sample in a suitable solvent (e.g., hexane or isopropanol).
2. Chiral GC System and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A chiral capillary column, such as one with a derivatized cyclodextrin stationary phase (e.g., beta-cyclodextrin).[8][13] The choice of the specific cyclodextrin derivative may require screening.
-
Carrier Gas: Hydrogen or Helium. Hydrogen often provides better efficiency at higher linear velocities.[13]
-
Injection: 1 µL of the sample in split mode.
-
Inlet Temperature: 220°C.
-
Oven Temperature Program:
-
Isothermal analysis at a low temperature (e.g., 80-120°C) often provides the best chiral separation. An initial screening with a slow temperature ramp (e.g., 1-2°C/min) can help determine the optimal isothermal temperature.
-
-
Detector:
-
FID Temperature: 250°C.
-
MS Conditions: As described in Protocol 1.
-
3. Data Analysis:
-
Identify the two enantiomer peaks in the chromatogram.
-
Calculate the enantiomeric excess (%ee) using the peak areas of the two enantiomers: %ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100
Visualizations
Caption: A logical workflow for troubleshooting common GC peak shape and resolution issues.
Caption: A streamlined workflow for developing a chiral GC separation method.
References
- 1. benchchem.com [benchchem.com]
- 2. (2R)-2,4,4-trimethylpentan-1-ol | C8H18O | CID 6993190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. US5180847A - Processes for preparing 2,2,4-trimethyl-1,3-pentanediol derivatives - Google Patents [patents.google.com]
- 5. 2,2,4-trimethyl-1-pentanol, 123-44-4 [thegoodscentscompany.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. odinity.com [odinity.com]
- 8. gcms.cz [gcms.cz]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 12. agilent.com [agilent.com]
- 13. hplc.sk [hplc.sk]
Technical Support Center: Managing Emulsion Formation with 2,4,4-Trimethylpentan-1-ol in Extractions
Welcome to the Technical Support Center for managing emulsion formation in liquid-liquid extractions. This guide is specifically designed for researchers, scientists, and professionals in drug development who encounter the common yet challenging issue of stable emulsions during their experimental work. Here, we will delve into the use of 2,4,4-trimethylpentan-1-ol as a potential tool in your arsenal against these stubborn interfacial layers, providing in-depth technical insights, troubleshooting strategies, and practical protocols.
Understanding the Challenge: Emulsion Formation in Extractions
An emulsion is a stable dispersion of one immiscible liquid within another, creating a frustrating intermediate layer that hinders the clean separation of aqueous and organic phases.[1] This phenomenon is a significant bottleneck in many extraction protocols, leading to reduced recovery of the target analyte and decreased overall process efficiency.[1]
Several factors contribute to the formation of emulsions, particularly in the context of pharmaceutical and biological extractions:
-
Presence of Surfactant-like Molecules: Endogenous materials such as phospholipids, free fatty acids, proteins, and complex natural products can act as emulsifying agents, stabilizing the oil-water interface.[1]
-
High Shear Mixing: Vigorous shaking or mixing, while intended to maximize interfacial contact for efficient extraction, can also provide the energy needed to form fine droplets that are resistant to coalescence.[2]
-
Similar Densities of Phases: When the densities of the aqueous and organic phases are very close, gravitational separation is less effective, allowing emulsions to persist.
-
Presence of Fine Particulates: Undissolved solids can accumulate at the interface, physically preventing the dispersed droplets from merging.[3]
Introducing this compound: A Potential Demulsifier
This compound, a branched C8 alcohol, possesses properties that make it a candidate for addressing emulsion issues. While specific literature on its direct application as a primary demulsifier in pharmaceutical extractions is limited, its chemical characteristics and the known behavior of similar long-chain alcohols provide a strong basis for its utility.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 169.3°C at 760 mmHg |
| Flash Point | 60°C |
| Solubility | Soluble in most organic solvents; sparingly soluble in water. |
Source: PubChem CID 85984[4]
The amphiphilic nature of this compound, with its polar hydroxyl group and a nonpolar, bulky alkyl chain, allows it to partition at the oil-water interface. This is a key characteristic of demulsifying agents.
The Mechanism of Action: How Might this compound Work?
The primary mechanism by which long-chain and branched alcohols are thought to break emulsions is through the reduction of interfacial tension.[5] The alcohol molecules orient themselves at the interface, with the hydroxyl group in the aqueous phase and the hydrocarbon tail in the organic phase. This disrupts the existing film of emulsifying agents, promoting the coalescence of the dispersed droplets.
However, it is noteworthy that some studies in the context of crude oil demulsification have suggested that straight-chain alcohols may exhibit better performance than their branched-chain counterparts.[1] This is potentially due to the more efficient packing of straight-chain molecules at the interface, leading to a greater reduction in interfacial tension.[1] Despite this, the bulky nature of this compound's branched structure could also play a role in disrupting highly ordered surfactant layers at the interface.
Troubleshooting Guide & FAQs
This section is designed to provide direct answers and actionable advice for common issues encountered during extractions where emulsions are a problem.
Frequently Asked Questions (FAQs)
Q1: I've formed a persistent emulsion. Can I add this compound directly to break it?
A: Yes, this is a viable approach. The addition of a small amount of a "higher alcohol" is a known technique for breaking emulsions.[3] Start with a small volume, on the order of 1-5% of the total volume of your organic phase. Add it directly to the separatory funnel, gently swirl to mix, and then allow the layers to settle. The goal is to alter the properties of the interface without significantly changing the polarity of your bulk organic phase.
Q2: At what concentration should I use this compound?
A: There is no universal concentration, as the optimal amount will depend on the specific composition of your aqueous and organic phases, the nature of the emulsifying agent, and the stability of the emulsion. A good starting point is to perform small-scale trials. Create a stock solution of this compound in your extraction solvent and add it incrementally to a small portion of your emulsified mixture to determine the most effective concentration.
Q3: Will adding this compound affect the recovery of my target compound?
A: It is possible. By altering the polarity of the organic phase, even slightly, the partition coefficient of your analyte of interest could be affected. It is crucial to perform a control experiment to assess any potential impact on your recovery and purity. Analyze both the aqueous and organic phases after breaking the emulsion to ensure your compound of interest has not shifted its partitioning behavior.
Q4: Are there any compatibility issues I should be aware of?
A: this compound is generally soluble in common organic extraction solvents.[6] However, it is always good practice to confirm its miscibility with your specific solvent system before adding it to your main extraction.
Q5: I'm concerned about introducing another component into my extraction. What are some alternative methods to try first?
A: Before adding a chemical demulsifier, several physical and other chemical methods can be attempted:
-
Gentle Mixing: In subsequent extractions, try gentle swirling or rocking of the separatory funnel instead of vigorous shaking.[1]
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous phase.[1] This increases the ionic strength and density of the aqueous layer, which can help to break the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the emulsion can provide the necessary force to separate the phases.
-
Filtration: Passing the emulsion through a bed of glass wool or Celite can sometimes break the emulsion by physically disrupting the droplets.[7]
-
Temperature Change: Gently warming or cooling the separatory funnel can alter the viscosity and interfacial properties, potentially leading to phase separation.[8]
Experimental Protocols
Protocol 1: Screening for Effective Concentration of this compound
-
Prepare a stable emulsion representative of your extraction system.
-
Aliquot 10 mL of the emulsion into several glass vials.
-
Prepare a 10% (v/v) stock solution of this compound in your organic extraction solvent.
-
To each vial, add a different volume of the stock solution (e.g., 10 µL, 25 µL, 50 µL, 100 µL).
-
Gently agitate each vial and allow them to stand.
-
Observe the rate and extent of phase separation over time to determine the optimal concentration range.
Protocol 2: Step-wise Approach to Breaking a Persistent Emulsion
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Minor emulsions may break on their own.
-
Gentle Agitation: Gently swirl the separatory funnel or use a glass stirring rod to gently agitate the emulsion layer.
-
Salting Out: Add a small volume of saturated NaCl (brine) solution, gently invert the funnel a few times, and allow it to stand.
-
Addition of this compound: If the emulsion persists, add this compound at the pre-determined optimal concentration. Gently swirl and allow to settle.
-
Centrifugation: If the above steps fail and the sample volume is appropriate, transfer the mixture to centrifuge tubes and centrifuge for 5-10 minutes.
Visualization of the Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting persistent emulsions.
Concluding Remarks
While the direct application of this compound as a demulsifier in pharmaceutical extractions is not extensively documented in readily available literature, its properties as a branched, long-chain alcohol suggest it can be a useful tool for breaking stubborn emulsions. Its effectiveness should be evaluated on a case-by-case basis, with careful consideration of potential impacts on analyte recovery. The troubleshooting strategies and protocols provided in this guide offer a systematic approach to tackling emulsion formation, with the addition of this compound as a key chemical intervention. Always prioritize preventative measures, such as gentle mixing, to minimize emulsion formation from the outset.
References
- 1. indexmedicus.afro.who.int [indexmedicus.afro.who.int]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of Short-Chain Alcohols on Interfacial Tension, Mechanical Properties, Area/Molecule, and Permeability of Fluid Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cenresinjournals.com [cenresinjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 2,4,4-Trimethylpentan-1-ol Quantification
This guide provides an in-depth, objective comparison of two common chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)—for the quantitative analysis of 2,4,4-Trimethylpentan-1-ol. The content herein is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for analytical method validation, grounded in scientific principles and regulatory expectations.
Introduction: The Analytical Challenge
This compound (TMP-1-ol), a branched-chain primary alcohol (C8H18O), serves as a crucial case study for analytical method validation.[1][2] Its accurate quantification is paramount in various pharmaceutical contexts, whether as a potential residual solvent, a synthetic intermediate, or a specified impurity in active pharmaceutical ingredients (APIs) or finished products. The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[3][4] This guide will dissect the validation process for two distinct methods, explaining the causality behind experimental choices and comparing their performance based on internationally harmonized standards.
Strategic Selection of Analytical Technology
The physicochemical properties of TMP-1-ol dictate the most logical analytical approaches. As a volatile compound, Gas Chromatography (GC) is a primary candidate.[5] However, High-Performance Liquid Chromatography (HPLC) remains a cornerstone of pharmaceutical analysis. The choice between them is a critical first step, guided by the principles of analytical procedure development.
The following decision-making framework illustrates the rationale:
Caption: Method Selection Logic for this compound.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This is the logical primary technique. TMP-1-ol's volatility makes it ideal for GC analysis. The Flame Ionization Detector is highly sensitive to compounds containing carbon-hydrogen bonds, offering excellent sensitivity for this analyte.[5]
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): TMP-1-ol lacks a strong UV chromophore, rendering standard HPLC-UV detection ineffective. The Refractive Index Detector (RID) provides a universal detection method for non-absorbing compounds.[5] This makes HPLC-RID a viable, albeit often less sensitive, alternative, particularly if non-volatile or thermally labile impurities are also of interest.
The Validation Master Plan: A Framework for Trustworthiness
Method validation is not a single experiment but a holistic process designed to demonstrate reliability.[6][7] The validation protocol must define the experiments and pre-set the acceptance criteria for all relevant performance characteristics.[3][8] This framework ensures that the method is self-validating and trustworthy. The process follows a structured workflow, as outlined by guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[8][9][10]
Caption: General Workflow for Analytical Method Validation.
This guide will now detail the execution of this workflow, comparing the GC-FID and HPLC-RID methods across the core validation parameters stipulated by ICH Q2(R2).[3][11]
Comparative Validation: Protocols and Performance Data
This section provides a head-to-head comparison of validation protocols and expected performance data for the quantification of TMP-1-ol.
Specificity
-
Expertise & Experience (The "Why"): Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[11][12] It is the cornerstone of a reliable quantitative method, ensuring that the signal measured is exclusively from the analyte of interest. A lack of specificity can lead to an overestimation of the analyte, compromising product quality decisions.[13]
-
Experimental Protocols:
-
GC-FID Protocol:
-
Sample Preparation: Prepare a solution of TMP-1-ol standard, a placebo (matrix without TMP-1-ol), and a spiked sample (placebo spiked with TMP-1-ol and all potential impurities).
-
Analysis: Inject each sample into the GC system.
-
Evaluation: Confirm that no interfering peaks are observed at the retention time of TMP-1-ol in the placebo chromatogram. In the spiked sample, demonstrate that the TMP-1-ol peak is baseline-resolved from all other component peaks.
-
-
HPLC-RID Protocol:
-
Sample Preparation: Prepare solutions identical to the GC-FID protocol.
-
Analysis: Inject each sample into the HPLC system.
-
Evaluation: Verify the absence of interfering peaks from the placebo at the TMP-1-ol retention time. Ensure the TMP-1-ol peak is resolved from other components in the spiked sample. Peak purity analysis using a photodiode array (PDA) detector, if available in parallel, can provide supplemental specificity data, although it is not the primary detector for this method.
-
-
-
Data Presentation:
Parameter GC-FID Performance HPLC-RID Performance Acceptance Criterion Placebo Interference No peak at TMP-1-ol retention time No peak at TMP-1-ol retention time No significant interference at the analyte retention time. | Peak Resolution (Rs) | > 2.0 from nearest impurity | > 1.5 from nearest impurity | Rs > 1.5 |
Linearity and Range
-
Expertise & Experience (The "Why"): Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal over a specified range.[11][14] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[3] This is critical for ensuring that the method can accurately quantify the analyte at both low and high levels expected during routine analysis.
-
Experimental Protocols:
-
GC-FID & HPLC-RID Protocol:
-
Standard Preparation: Prepare a series of at least five calibration standards by diluting a stock solution of TMP-1-ol. The concentration range should bracket the expected working concentration (e.g., 50% to 150% of the target concentration).
-
Analysis: Inject each standard in triplicate.
-
Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
-
-
-
Data Presentation:
Parameter GC-FID Performance HPLC-RID Performance Acceptance Criterion Range 10 - 150 µg/mL 50 - 750 µg/mL Method-dependent, must cover expected concentrations. Correlation Coefficient (R²) ≥ 0.999 ≥ 0.998 R² ≥ 0.995 | Y-Intercept | Not significantly different from zero | Not significantly different from zero | Confidence interval of y-intercept includes zero. |
Accuracy
-
Expertise & Experience (The "Why"): Accuracy measures the closeness of the test results to the true value.[8][15] It is typically determined by recovery studies, where a known amount of analyte is added to a placebo matrix and the percentage recovered is calculated. This parameter validates that the sample preparation and analytical measurement steps are free from systematic errors or bias.
-
Experimental Protocols:
-
GC-FID & HPLC-RID Protocol:
-
Sample Preparation: Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of TMP-1-ol into the sample matrix.
-
Analysis: Analyze the spiked samples against a calibration curve.
-
Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
-
-
Data Presentation:
Concentration Level GC-FID (% Recovery ± RSD) HPLC-RID (% Recovery ± RSD) Acceptance Criterion Low (e.g., 80%) 100.5% ± 0.8% 99.7% ± 1.3% 98.0% - 102.0% Medium (e.g., 100%) 99.8% ± 0.6% 100.2% ± 1.1% 98.0% - 102.0% | High (e.g., 120%) | 101.1% ± 0.7% | 101.5% ± 1.4% | 98.0% - 102.0% |
Precision
-
Expertise & Experience (The "Why"): Precision expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12] It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).[6]
-
Intermediate Precision: Within-laboratory variations, such as different days, analysts, or equipment.[6] This demonstrates the method's capability to produce consistent results under normal operational variability.
-
-
Experimental Protocols:
-
Repeatability (GC-FID & HPLC-RID):
-
Prepare a minimum of six samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (GC-FID & HPLC-RID):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Use a statistical test (e.g., F-test) to compare the variances and a t-test to compare the means of the two data sets. The overall %RSD for all combined measurements is also calculated.
-
-
-
Data Presentation:
Parameter GC-FID (%RSD) HPLC-RID (%RSD) Acceptance Criterion Repeatability (n=6) ≤ 1.0% ≤ 1.5% %RSD ≤ 2.0% | Intermediate Precision (n=12) | ≤ 1.5% | ≤ 2.0% | %RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Expertise & Experience (The "Why"): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16] The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6] These parameters are crucial for impurity analysis, establishing the method's sensitivity.
-
Experimental Protocols:
-
GC-FID & HPLC-RID Protocol (Based on Signal-to-Noise):
-
Determine LOD: Analyze samples with decreasing concentrations of TMP-1-ol and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1.
-
Determine LOQ: Analyze samples with decreasing concentrations of TMP-1-ol and determine the concentration at which the S/N ratio is approximately 10:1.[6]
-
Confirmation: Prepare and analyze several samples (e.g., n=6) at the determined LOQ concentration to confirm that the precision (%RSD) and accuracy requirements are met at this level.
-
-
-
Data Presentation:
Parameter GC-FID Performance HPLC-RID Performance Acceptance Criterion LOD (S/N ≈ 3:1) 1 µg/mL 10 µg/mL S/N ratio of 2:1 or 3:1. LOQ (S/N ≈ 10:1) 3 µg/mL 30 µg/mL S/N ratio of 10:1; must be verified for precision and accuracy. | Precision at LOQ | %RSD ≤ 5% | %RSD ≤ 8% | %RSD typically ≤ 10% |
Robustness
-
Expertise & Experience (The "Why"): Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[12][14] This provides an indication of its reliability during normal usage and is considered during the development phase. It demonstrates that the method is not overly sensitive to minor fluctuations in operating conditions.[14]
-
Experimental Protocols:
-
GC-FID Protocol:
-
Vary parameters such as injector temperature (±5 °C), oven temperature ramp rate (±10%), and carrier gas flow rate (±10%).
-
Analyze a system suitability standard under each condition.
-
-
HPLC-RID Protocol:
-
Vary parameters such as column temperature (±5 °C), mobile phase flow rate (±10%), and mobile phase composition (e.g., organic modifier ±2%).
-
Analyze a system suitability standard under each condition.
-
-
Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak area, resolution). The results should remain within the pre-defined system suitability criteria.
-
-
Data Presentation:
Varied Parameter GC-FID Impact HPLC-RID Impact Acceptance Criterion Flow Rate (±10%) System suitability passes System suitability passes System suitability criteria must be met. | Temperature (±5 °C) | System suitability passes | System suitability passes | System suitability criteria must be met. |
Summary of Findings and Authoritative Recommendation
The validation data provides a clear picture of the strengths and weaknesses of each method for the quantification of this compound.
| Validation Parameter | GC-FID | HPLC-RID | Commentary |
| Specificity | Excellent | Good | GC offers superior resolving power for volatile isomers. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | Both methods demonstrate excellent linearity. |
| Accuracy (% Recovery) | 99.8% - 101.1% | 99.7% - 101.5% | Both methods are highly accurate. |
| Precision (%RSD) | ≤ 1.5% | ≤ 2.0% | GC-FID shows slightly better precision. |
| Sensitivity (LOQ) | Excellent (~3 µg/mL) | Moderate (~30 µg/mL) | GC-FID is significantly more sensitive. |
| Robustness | High | High | Both methods are robust to minor variations. |
Recommendation:
For the routine quality control and quantification of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the unequivocally superior and recommended method.
Justification: The decision is primarily driven by the significantly higher sensitivity (lower LOQ) and superior precision offered by GC-FID.[17] This is critical for impurity testing where low-level detection is required. The inherent high resolution of capillary GC also provides greater confidence in the method's specificity, particularly if structurally similar impurities are present.
The HPLC-RID method is a valid and workable alternative. Its utility would be most pronounced in a research or investigational setting where the sample may contain non-volatile or thermally labile components that are outside the scope of GC analysis. However, for the specific task of quantifying TMP-1-ol, its lower sensitivity and slightly poorer precision make it a secondary choice.
References
- 1. This compound | C8H18O | CID 85984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,4-Trimethyl-1-pentanol [webbook.nist.gov]
- 3. database.ich.org [database.ich.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. benchchem.com [benchchem.com]
- 6. jru-b.com [jru-b.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. propharmagroup.com [propharmagroup.com]
- 14. m.youtube.com [m.youtube.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to the Solvent Properties of 2,4,4-Trimethylpentan-1-ol and 1-Octanol for Pharmaceutical Applications
In the landscape of pharmaceutical development, the selection of an appropriate solvent is a critical decision that profoundly influences the efficacy, stability, and manufacturability of a drug product. This guide offers an in-depth comparison of two C8 alcohols: the linear 1-octanol and the branched 2,4,4-trimethylpentan-1-ol. While both share the same molecular formula (C₈H₁₈O), their distinct molecular architectures give rise to significant differences in their solvent properties. This comparison aims to provide researchers, scientists, and drug development professionals with the necessary data and experimental frameworks to make informed decisions for their specific applications.
Introduction: A Tale of Two Isomers
1-Octanol, a straight-chain primary alcohol, is a well-characterized and widely utilized solvent in the pharmaceutical industry. It is notably recognized as the standard for determining the octanol-water partition coefficient (log P), a crucial parameter for predicting the lipophilicity of drug molecules. Its amphiphilic nature, arising from the polar hydroxyl head and the long nonpolar alkyl chain, makes it a versatile solvent for a range of compounds.
In contrast, this compound is a branched-chain primary alcohol. Its bulky trimethylpentyl group introduces steric hindrance around the hydroxyl group and disrupts the linear packing observed in 1-octanol. This branching is expected to modulate its solvent characteristics, offering a different profile of polarity, hydrogen bonding, and physical properties. Understanding these differences is key to leveraging its potential as an alternative solvent in drug formulation and synthesis.
Caption: Molecular structures of 1-octanol and this compound.
Physicochemical Properties: A Head-to-Head Comparison
The solvent behavior of a compound is dictated by its fundamental physicochemical properties. The following table summarizes the key properties of 1-octanol and this compound.
| Property | 1-Octanol | This compound | References |
| Molecular Weight ( g/mol ) | 130.23 | 130.23 | [1] |
| Boiling Point (°C) | 195 | 168-169 | |
| Melting Point (°C) | -16 | - | |
| Density (g/mL at 25°C) | 0.824 | 0.818 | |
| Water Solubility | Very slightly soluble | Insoluble | [2][3] |
| log P (octanol/water) | 3.0 | 2.4 (estimated) | [1] |
The lower boiling point of this compound compared to 1-octanol is a direct consequence of its branched structure, which reduces the effectiveness of van der Waals forces. While both are sparingly soluble in water, the more compact structure of the branched isomer is expected to result in slightly higher aqueous solubility, though both are considered immiscible for practical purposes.
Delving Deeper: A Comparative Analysis of Solvent Parameters
To provide a more nuanced understanding of their solvent capabilities, we turn to established solvent parameter scales.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are a powerful tool for predicting solvent-solute interactions by dissecting the total cohesive energy into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4][5]
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Reference |
| 1-Octanol | 16.0 | 5.0 | 11.2 | [6] |
| This compound | 15.4 | 3.55 | 8.55 | [7] |
The HSP data reveals key differences. 1-octanol exhibits a higher polar component (δP) and a significantly greater hydrogen bonding component (δH) compared to its branched isomer. This suggests that 1-octanol is a more polar and a stronger hydrogen bond donor and acceptor. The steric hindrance around the hydroxyl group in this compound likely impedes its ability to participate in hydrogen bonding to the same extent as the linear 1-octanol.
Kamlet-Taft and Reichardt's Dye Parameters: A Call for Experimental Data
Based on the HSP data and general principles of molecular structure, we can hypothesize that this compound will have lower α, β, and ET(30) values than 1-octanol due to the steric shielding of the hydroxyl group. However, experimental verification is crucial. The protocols outlined in Section 4 provide a clear path for researchers to determine these valuable parameters.
Experimental Protocols for In-House Characterization
To empower researchers to conduct their own comparative studies, we provide the following detailed experimental protocols.
Determination of Kamlet-Taft Parameters (α, β, π*) via UV-Vis Spectroscopy
This protocol describes the use of solvatochromic dyes to measure the Kamlet-Taft parameters.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
N,N-dimethyl-p-nitroaniline (for π*)
-
p-Nitroaniline (for β)
-
Reichardt's Dye (for ET(30), which correlates with α)
-
1-Octanol and this compound (high purity)
-
Inert solvent (e.g., cyclohexane)
Procedure:
-
π Determination:*
-
Prepare a stock solution of N,N-dimethyl-p-nitroaniline in the inert solvent.
-
Prepare a series of solutions of the dye in each of the test alcohols.
-
Record the UV-Vis spectrum for each solution and determine the wavelength of maximum absorbance (λmax).
-
Calculate the transition energy (ET) using the equation: ET (kcal/mol) = 28591 / λmax (nm).
-
The π* value is then calculated based on established correlations.
-
-
β Determination:
-
Follow a similar procedure as for π*, using p-nitroaniline as the indicator.
-
-
α Determination (via ET(30)):
-
Use Reichardt's dye and follow the same procedure to determine ET(30).
-
The α value can be derived from the ET(30) value using established linear solvation energy relationships.
-
Caption: Workflow for the experimental determination of Kamlet-Taft parameters.
Comparative Dissolution Study of a Model API (Ibuprofen)
This protocol outlines a method to compare the dissolution rates of a poorly soluble drug, such as ibuprofen, in the two solvents.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
HPLC with UV detector
-
Ibuprofen powder
-
1-Octanol and this compound
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Solubility Determination:
-
Prepare saturated solutions of ibuprofen in both solvents at a constant temperature (e.g., 25°C or 37°C).
-
After equilibration, filter the solutions and determine the concentration of ibuprofen by HPLC.
-
-
Dissolution Rate Study:
-
Fill the dissolution vessels with a known volume of each solvent, maintained at a constant temperature.
-
Introduce a known amount of ibuprofen powder into each vessel simultaneously.
-
At predetermined time intervals, withdraw samples from each vessel, replacing the withdrawn volume with fresh solvent.
-
Analyze the samples by HPLC to determine the concentration of dissolved ibuprofen.
-
Plot the concentration of ibuprofen versus time to obtain the dissolution profiles.
-
Caption: Workflow for the comparative dissolution study of ibuprofen.
Discussion and Implications for Drug Development
The available data and theoretical considerations suggest that 1-octanol and this compound offer distinct advantages and disadvantages as pharmaceutical solvents.
-
1-Octanol: Its higher polarity and hydrogen bonding capacity make it a better solvent for more polar drug molecules. Its well-established role in log P determination provides a wealth of comparative data. However, its linear structure can lead to higher viscosity and a greater tendency to form structured solvent networks, which may sometimes hinder dissolution.
-
This compound: The lower polarity and reduced hydrogen bonding ability suggest it may be a more suitable solvent for less polar, more lipophilic compounds. The steric hindrance that reduces its hydrogen bonding capabilities could also disrupt the formation of solvent cages around a solute, potentially leading to faster dissolution kinetics for certain APIs. Its lower boiling point may also be advantageous in manufacturing processes where solvent removal is a consideration.
The choice between these two solvents will ultimately depend on the specific properties of the active pharmaceutical ingredient and the desired characteristics of the final formulation. For instance, in a formulation where rapid dissolution of a highly lipophilic drug is desired, this compound might be a superior choice. Conversely, for a moderately polar drug requiring strong hydrogen bonding interactions for solubilization, 1-octanol would likely be more effective.
Conclusion
This guide has provided a detailed comparison of the solvent properties of 1-octanol and this compound, highlighting the impact of molecular branching. While 1-octanol is a more polar and stronger hydrogen-bonding solvent, the branched nature of this compound results in lower polarity and reduced hydrogen-bonding potential, which can be advantageous for specific applications.
The provided experimental protocols offer a clear pathway for researchers to generate the necessary data to make a definitive choice between these two solvents for their specific drug development needs. By understanding the fundamental differences between these isomers, scientists can better tailor their solvent selection to optimize drug solubility, stability, and bioavailability.
References
- 1. This compound | C8H18O | CID 85984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2,2,4-trimethyl-1-pentanol, 123-44-4 [thegoodscentscompany.com]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 7. DOSS [doss.turi.org]
- 8. Kamlet-Taft solvent parameters [stenutz.eu]
- 9. Kamlet-Taft solvent parameters [stenutz.eu]
- 10. goldbook.iupac.org [goldbook.iupac.org]
A Comparative Guide to the Performance of 2,4,4-Trimethylpentan-1-ol and Other Octanol Isomers in Reactions
For researchers, scientists, and professionals in drug development, the selection of a reagent is a critical decision that dictates the efficiency, selectivity, and yield of a synthetic pathway. Alcohols, being fundamental building blocks, are no exception. Within the C8 family of alcohols, the isomeric diversity presents a spectrum of reactivity profiles. This guide provides an in-depth comparison of 2,4,4-trimethylpentan-1-ol, a highly branched primary alcohol, against its linear and less-branched isomers, focusing on the structural attributes that govern their performance in common organic transformations.
The Structural Landscape of Octanol Isomers
Octanol (C₈H₁₈O) exists in numerous isomeric forms, but their reactivity is primarily dictated by two factors: the position of the hydroxyl (-OH) group (classifying them as primary, secondary, or tertiary) and the branching of the carbon skeleton. These structural nuances give rise to significant differences in physicochemical properties and, more importantly, chemical reactivity.
The key isomers for this comparison are:
-
1-Octanol: A linear-chain primary alcohol.
-
2-Octanol: A linear-chain secondary alcohol.
-
This compound: A highly branched primary alcohol.[1]
The defining feature of this compound is the presence of bulky methyl groups, particularly the quaternary carbon at position 4, which creates significant steric crowding around the reactive hydroxyl group.[2][3] This "steric shielding" is a dominant factor influencing its chemical behavior.[4]
Comparative Physicochemical Properties
The physical properties of these isomers are a direct consequence of their molecular structure.
| Property | 1-Octanol | 2-Octanol | This compound |
| Structure | CH₃(CH₂)₇OH | CH₃(CH₂)₅CH(OH)CH₃ | (CH₃)₃CCH₂CH(CH₃)CH₂OH |
| Classification | Primary | Secondary | Primary |
| Molecular Weight | 130.23 g/mol [5] | 130.23 g/mol [6] | 130.23 g/mol [7] |
| Boiling Point | 195 °C[8] | 179 °C[6] | ~175-177 °C |
| Density | 0.826 g/cm³[8] | 0.819 g/cm³[6] | ~0.82 g/cm³ |
| Water Solubility | Sparingly soluble (~0.5 g/100 mL)[9] | Slightly soluble (1.12 g/L)[6] | Insoluble[7] |
The more compact, branched structure of this compound results in a lower boiling point compared to its linear isomer, 1-octanol, due to reduced surface area and weaker van der Waals forces.
Performance in Key Chemical Reactions
The structural differences, particularly steric hindrance, manifest profoundly in the reaction kinetics and outcomes of various transformations.
Esterification
Esterification, typically the acid-catalyzed reaction between an alcohol and a carboxylic acid (Fischer esterification), is highly sensitive to steric effects. The reaction proceeds through a tetrahedral intermediate, where the carbon of the carbonyl group is bonded to four other groups. The formation of this crowded intermediate is hindered by bulky substituents on either the alcohol or the carboxylic acid.[3]
-
1-Octanol (Primary, Linear): Being unhindered, 1-octanol reacts relatively quickly in esterification reactions.
-
2-Octanol (Secondary, Linear): The hydroxyl group is on a secondary carbon, presenting more steric bulk than a primary alcohol, leading to slower reaction rates compared to 1-octanol.
-
This compound (Primary, Branched): Despite being a primary alcohol, the bulky alkyl groups adjacent to the reactive site create significant steric hindrance.[2][4] This severely impedes the approach of the carboxylic acid and the formation of the tetrahedral intermediate. Experimental studies consistently show that branching in the alcohol chain retards the rate of esterification.[10][11]
Caption: Fischer Esterification mechanism highlighting the sterically sensitive tetrahedral intermediate.
Oxidation
The outcome of alcohol oxidation is strictly determined by whether the alcohol is primary, secondary, or tertiary.[12]
-
1-Octanol & this compound (Primary Alcohols): Primary alcohols can be oxidized to form aldehydes, which can be further oxidized to carboxylic acids.[13] While both are primary, the steric hindrance in this compound can make the reaction slower compared to 1-octanol, as the oxidant's access to the α-hydrogen is slightly impeded. The choice of oxidant determines the final product (e.g., PCC for aldehydes, CrO₃ for carboxylic acids).
-
2-Octanol (Secondary Alcohol): Secondary alcohols are oxidized to ketones (in this case, 2-octanone). The reaction stops at the ketone stage as there are no further hydrogens on the carbonyl carbon to remove.[13]
-
Tertiary Octanols (e.g., 2,4,4-trimethylpentan-2-ol): Tertiary alcohols are resistant to oxidation under typical conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group.[14]
Etherification
In reactions like the Williamson ether synthesis, which proceeds via an Sₙ2 mechanism, the alcohol is first deprotonated to form a nucleophilic alkoxide. The reactivity is then governed by the steric bulk of both the alkoxide and the alkyl halide.
-
Alkoxide of 1-Octanol: As a primary, unbranched alkoxide, it is a relatively good nucleophile.
-
Alkoxide of this compound: This alkoxide is extremely bulky. The steric hindrance significantly slows the rate of Sₙ2 attack.[15][16] In reactions with secondary or tertiary alkyl halides, the bulky alkoxide is more likely to act as a base, promoting the E2 elimination pathway over the desired Sₙ2 substitution.
Experimental Protocols & Data
To provide a tangible measure of the reactivity differences, a detailed protocol for a comparative experiment is outlined below.
Protocol: Competitive Esterification of 1-Octanol and this compound
This experiment is designed to quantify the relative reactivity of a linear and a highly branched primary alcohol by allowing them to compete for a limited amount of a carboxylic acid.
Objective: To determine the relative formation rate of octyl acetate versus 2,4,4-trimethylpentyl acetate.
Materials:
-
1-Octanol (reagent grade)
-
This compound (reagent grade)
-
Glacial Acetic Acid (reagent grade)
-
Sulfuric Acid (concentrated, catalyst)
-
Toluene (solvent)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Gas Chromatograph with FID detector (GC-FID)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add toluene (40 mL).
-
Add 1-Octanol (1.30 g, 10 mmol) and this compound (1.30 g, 10 mmol) to the flask.
-
Add glacial acetic acid (0.30 g, 5 mmol, 0.5 equivalents).
-
Carefully add 5 drops of concentrated sulfuric acid to the stirring mixture.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 2 hours. Take samples (0.1 mL) at t = 30, 60, 90, and 120 minutes.
-
Quench each sample in 1 mL of saturated sodium bicarbonate solution. Extract with 1 mL of diethyl ether.
-
Analyze the organic layer of each sample by GC-FID to determine the relative peak areas of octyl acetate and 2,4,4-trimethylpentyl acetate.
Expected Outcome & Analysis: The gas chromatogram will show four major peaks: the two starting alcohols and the two ester products. By comparing the integrated peak areas of the two ester products at each time point, a quantitative ratio of their formation can be determined. It is expected that the peak corresponding to octyl acetate will be significantly larger than the peak for 2,4,4-trimethylpentyl acetate, demonstrating the lower reactivity of the branched isomer.
Caption: Workflow for the competitive esterification experiment.
Summary and Recommendations
The performance of an octanol isomer in a chemical reaction is fundamentally linked to its structure. While this compound is a primary alcohol, its reactivity profile is dominated by the profound steric hindrance imparted by its branched alkyl skeleton.
-
For Esterification and Sₙ2 Reactions: this compound is a significantly less reactive alternative compared to linear isomers like 1-octanol. Its use will likely require more forcing conditions (higher temperatures, longer reaction times) and may result in lower yields.
-
For Oxidation Reactions: It behaves as a typical primary alcohol, but its reaction rate may be slower than less hindered isomers. It offers a different product profile than secondary alcohols.
Recommendation for Researchers: When selecting an octanol isomer, a careful analysis of the reaction mechanism is paramount. If the transition state is sterically demanding, as in esterification or Sₙ2 reactions, this compound should be avoided in favor of less branched isomers unless the specific properties imparted by its bulky structure are desired in the final product. For reactions less sensitive to steric effects, it remains a viable primary alcohol.
References
- 1. This compound | C8H18O | CID 85984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | High-Purity Reagent | CAS 16325-63-6 [benchchem.com]
- 3. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Octanol | C8H18O | CID 20083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 16325-63-6 | FT133303 [biosynth.com]
- 8. study.com [study.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. technoarete.org [technoarete.org]
- 12. Identification of primary, secondary and tertiary alcohols [unacademy.com]
- 13. chem.latech.edu [chem.latech.edu]
- 14. quora.com [quora.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
The Fork in the Road: A Comparative Guide to Branched vs. Linear Alcohols as Reaction Media
For the discerning researcher, scientist, and drug development professional, the choice of solvent is a critical decision that can profoundly influence the outcome of a chemical transformation. It is not merely an inert medium but an active participant that can dictate reaction rates, influence stereochemistry, and even alter mechanistic pathways. Among the versatile class of protic solvents, alcohols are ubiquitous. However, the seemingly subtle difference between a linear and a branched alcohol can lead to vastly different experimental results. This guide provides an in-depth, objective comparison of branched versus linear alcohols as reaction media, supported by experimental data and mechanistic insights to empower you in your solvent selection process.
The Fundamental Divide: Physical Properties and Solvation Behavior
The structural isomerism between linear and branched alcohols gives rise to distinct physical properties that fundamentally impact their behavior as solvents. These differences in boiling point, viscosity, and solubility are a direct consequence of the variations in intermolecular forces.
Boiling Points and Intermolecular Forces
Linear alcohols exhibit stronger intermolecular London dispersion forces due to their larger surface area, resulting in higher boiling points compared to their branched counterparts.[1][2] As branching increases, the molecule becomes more compact and spherical, reducing the surface area available for these interactions.[3][4]
Table 1: Comparison of Boiling Points for Isomeric Alcohols
| Alcohol | Structure | Boiling Point (°C) |
| n-Butanol | CH₃(CH₂)₃OH | 117.7 |
| Isobutanol | (CH₃)₂CHCH₂OH | 107.9 |
| sec-Butanol | CH₃CH(OH)CH₂CH₃ | 99.5 |
| tert-Butanol | (CH₃)₃COH | 82.0 |
| n-Propanol | CH₃CH₂CH₂OH | 97.0 |
| Isopropanol | (CH₃)₂CHOH | 82.5[5] |
This trend is a critical consideration for reactions requiring elevated temperatures, where a higher boiling linear alcohol might be preferred for maintaining a liquid phase at atmospheric pressure.
Solubility and Hydrogen Bonding
All alcohols are capable of hydrogen bonding, which governs their miscibility with water and other protic solvents.[6] However, the nature and extent of this hydrogen bonding network differ between linear and branched isomers. Molecular dynamics simulations have revealed systematic differences in the hydrogen-bonded structures of linear and branched alcohols.[7][8]
Interestingly, for isomeric alcohols, branching generally leads to increased solubility in water.[3][9] The more compact structure of a branched alcohol disrupts the hydrogen-bonding network of water to a lesser extent than a long, linear alkyl chain.[3] For example, tert-butanol is miscible with water in all proportions, whereas n-butanol has limited solubility.[8]
The ability of an alcohol to act as a hydrogen bond donor is also influenced by its structure. While seemingly counterintuitive, in the gas phase, the acidity of alcohols increases with alkyl substitution (tertiary > secondary > primary).[10][11] This is attributed to the polarizability of the larger alkyl groups, which stabilizes the resulting alkoxide ion.[11] However, in solution, this trend is reversed due to solvation effects, with linear (primary) alcohols being more acidic than their branched (secondary and tertiary) counterparts.[2][12][13] This difference in acidity can be a crucial factor in reactions where the alcohol also acts as a proton source or in base-catalyzed reactions.
The Impact on Reactivity: A Mechanistic Perspective
The choice between a linear and a branched alcohol as the reaction medium can have a profound impact on the kinetics and selectivity of a reaction. This influence stems primarily from two key factors: steric hindrance and the ability to stabilize charged intermediates.
Nucleophilic Substitution Reactions (SN1 and SN2)
Nucleophilic substitution reactions are a cornerstone of organic synthesis, and the solvent plays a pivotal role in determining the operative mechanism (SN1 or SN2).
The SN1 mechanism proceeds through a carbocation intermediate.[6][14] Polar protic solvents, such as alcohols, are known to facilitate SN1 reactions by stabilizing this charged intermediate through hydrogen bonding and their dielectric properties.[2][15]
Branched alcohols, particularly tertiary alcohols like tert-butanol, are generally superior solvents for promoting SN1 reactions. Their bulky alkyl groups effectively solvate and stabilize the carbocation intermediate.[16] Furthermore, the lower nucleophilicity of branched alcohols (due to steric hindrance) disfavors the competing SN2 pathway.
The SN2 mechanism involves a backside attack by the nucleophile in a single, concerted step.[8][17][18] This pathway is highly sensitive to steric hindrance.[19]
Linear alcohols are generally more suitable solvents for SN2 reactions compared to their branched isomers. The less sterically encumbered nature of linear alcohols allows for better solvation of the nucleophile without impeding its approach to the electrophilic carbon. The increased steric bulk of branched alcohols can hinder the backside attack, slowing down the reaction rate.[19]
Elimination Reactions (E1 and E2)
Elimination reactions, which lead to the formation of alkenes, are often in competition with substitution reactions. The choice of alcohol solvent can tip the balance in favor of one pathway over the other.
Similar to the SN1 mechanism, the E1 reaction proceeds through a carbocation intermediate and is therefore favored by solvents that can stabilize this species.[20] Consequently, branched alcohols are effective media for promoting E1 reactions. [12][13] The dehydration of tertiary alcohols in the presence of a strong acid is a classic example of an E1 reaction.[4][10]
The E2 mechanism is a concerted process that requires a strong base to abstract a proton.[21] While alcohols themselves are not strong bases, they are often used as solvents for reactions involving strong bases like alkoxides. In such cases, the steric nature of the alcohol can be crucial. Using a bulky, branched alcohol like tert-butanol to prepare the corresponding alkoxide base (tert-butoxide) favors elimination over substitution, even with primary alkyl halides, due to the steric hindrance of the base.
Application in Catalysis
The choice of a linear or branched alcohol can also significantly influence the outcome of catalytic reactions, particularly in hydrogenations.
In catalytic transfer hydrogenation, isopropanol is frequently used as a hydrogen donor.[5] Studies on the catalytic hydrogenation of various substrates have shown that the solvent can affect both the rate and selectivity of the reaction.[22] For instance, in the hydrogenation of furfural, the selectivity towards different products can be tuned by using different alcohol solvents, with branched alcohols sometimes enforcing steric hindrance that favors the formation of specific products.[23] The interaction of the alcohol with the catalyst surface can modify its properties and influence the adsorption of reactants and the stability of intermediates.[23]
Experimental Protocols: Illustrative Examples
To provide a practical context, the following are generalized experimental protocols that highlight the comparative aspects of using linear versus branched alcohols.
Protocol: Comparative Solvolysis of tert-Butyl Chloride (SN1 Reaction)
Objective: To compare the rate of an SN1 reaction in a linear (n-propanol) versus a branched (isopropanol) alcohol.
Materials:
-
tert-Butyl chloride
-
n-Propanol
-
Isopropanol
-
0.1 M Sodium hydroxide solution
-
Phenolphthalein indicator
-
Test tubes, pipettes, stopwatch, water bath
Procedure:
-
Prepare two sets of test tubes. To one set, add 5 mL of n-propanol. To the other set, add 5 mL of isopropanol.
-
Add 2-3 drops of phenolphthalein indicator to each test tube.
-
Add a small, precisely measured amount of 0.1 M NaOH to each tube to make the solutions slightly basic (pink).
-
Place the test tubes in a constant temperature water bath and allow them to equilibrate.
-
Initiate the reaction by adding a small, equal amount of tert-butyl chloride to each test tube simultaneously. Start the stopwatch.
-
Record the time it takes for the pink color to disappear in each test tube. This indicates the consumption of the added base by the HCl generated during the solvolysis reaction.
-
Compare the reaction times. A shorter reaction time indicates a faster reaction rate.
Expected Outcome: The reaction is expected to be faster in isopropanol (the branched alcohol) due to better stabilization of the tertiary carbocation intermediate.
Protocol: Dehydration of 2-Methyl-2-butanol (E1 Reaction)
Objective: To demonstrate an E1 dehydration reaction in which the branched alcohol is the reactant.
Materials:
-
2-Methyl-2-butanol (tert-amyl alcohol)
-
Concentrated sulfuric acid
-
Distillation apparatus
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, cautiously add a measured amount of concentrated sulfuric acid to a measured amount of 2-methyl-2-butanol while cooling the flask in an ice bath.
-
Assemble a simple distillation apparatus and gently heat the reaction mixture.
-
Collect the distillate, which will be a mixture of alkene products (2-methyl-2-butene and 2-methyl-1-butene).
-
Wash the distillate with 5% sodium bicarbonate solution in a separatory funnel to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Characterize the product mixture, for example, by gas chromatography, to determine the relative amounts of the different alkene isomers formed, illustrating Zaitsev's rule.[13]
Expected Outcome: The tertiary alcohol readily undergoes dehydration via an E1 mechanism to yield a mixture of alkenes, with the more substituted alkene being the major product.
Conclusion: Making an Informed Choice
The selection between a branched and a linear alcohol as a reaction medium is a nuanced decision that hinges on the specific requirements of the chemical transformation.
-
Choose a linear alcohol when minimal steric hindrance is desired, such as in SN2 reactions, or when a higher boiling point is necessary. Their greater acidity in solution can also be a factor in certain reactions.
-
Choose a branched alcohol to promote reactions that proceed through carbocation intermediates, such as SN1 and E1 reactions, due to their superior ability to stabilize these species. Their increased steric bulk can also be leveraged to favor elimination over substitution when used to form alkoxide bases.
By understanding the fundamental differences in their physical properties and how these translate to their solvation behavior and influence on reaction mechanisms, researchers can make a more strategic and informed choice of solvent, ultimately leading to improved reaction outcomes, higher yields, and greater selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Acidity of Alcohols and Phenols: Acidity and Order of Acidity of Alcohols, Acidity of Phenol and Substituted Phenol, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. Effect of Alcohol Structure on the Kinetics of Etherification and Dehydration over Tungstated Zirconia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of steric hindrance and π electrons on alcohol self-association - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Variable structure diversification by multicatalysis: the case of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogen-bond networks in linear , branched and tertiary alcohols | Semantic Scholar [semanticscholar.org]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Hydrogen Bonding in the Liquid State of Linear Alcohols: Molecular Dynamics and Thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Steric Effects in Light-Induced Solvent Proton Abstraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 20. researchgate.net [researchgate.net]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Quantitative Analysis of 2,4,4-Trimethylpentan-1-ol in Complex Matrices
For researchers, scientists, and professionals in drug development, the accurate quantification of specific compounds within complex biological or environmental matrices is a foundational requirement for robust and reliable data. 2,4,4-Trimethylpentan-1-ol, a branched-chain primary alcohol, presents unique analytical challenges due to its volatility and the potential for significant matrix interference. This guide provides an in-depth comparison of analytical methodologies, grounded in experimental principles, to empower you to select and implement the most effective strategy for your research. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a self-validating and scientifically sound approach.
The Analytical Challenge: Matrix Complexity
The primary obstacle in quantifying any analyte in a complex matrix—be it plasma, urine, soil, or water—is the presence of endogenous or contaminating components that can interfere with the analysis. For this compound, these interferences can mask the analyte signal, suppress instrument response, or co-elute during chromatographic separation, leading to inaccurate and imprecise results. Therefore, the analytical workflow is critically dependent on two core stages: rigorous sample preparation to isolate the analyte and a highly selective chromatographic and detection technique.
Part 1: Strategic Sample Preparation: Isolating the Target
Sample preparation is the most critical and often the most variable step in the analytical workflow. The goal is to efficiently extract this compound from the matrix, remove interfering components, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique is dictated by the matrix type, the required level of sensitivity, and throughput needs.[1]
Common Methodologies: A Comparative Overview
-
Protein Precipitation (PPT): Primarily used for biological fluids like plasma or serum, PPT is a rapid and straightforward technique for removing the bulk of proteins.[2] It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) to the sample, which disrupts the hydration shell of the proteins, causing them to precipitate.[2]
-
Expert Insight: While fast and inexpensive, PPT is a non-selective, "brute-force" method. It does not remove other significant interferences like phospholipids, which are a primary cause of ion suppression in mass spectrometry.[3] Therefore, PPT is best suited for initial screening or when analyte concentrations are high and matrix effects are minimal.
-
-
Liquid-Liquid Extraction (LLE): LLE separates analytes from interferences by partitioning the sample between two immiscible liquid phases—typically an aqueous sample and a water-immiscible organic solvent.[4] The choice of organic solvent is critical and is based on the polarity and solubility of this compound.
-
Expert Insight: LLE provides a cleaner extract than PPT because it selectively partitions the analyte into the organic phase, leaving behind polar, water-soluble interferences like salts and proteins.[4] However, it can be labor-intensive, difficult to automate, and prone to emulsion formation, which can lead to analyte loss.[3] Supported Liquid Extraction (SLE) is a modern alternative that uses a solid support (diatomaceous earth) to immobilize the aqueous phase, preventing emulsions and simplifying automation.[1]
-
-
Solid-Phase Extraction (SPE): SPE is the most powerful and selective sample preparation technique.[5] It uses a solid sorbent packed into a cartridge or plate to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong organic solvent.
-
Expert Insight: The power of SPE lies in the variety of available sorbent chemistries (e.g., reversed-phase, normal-phase, ion-exchange), allowing for highly targeted method development.[5] For a moderately non-polar compound like this compound, a reversed-phase sorbent (e.g., C8 or C18) is an excellent starting point. SPE provides the cleanest extracts, leading to the best sensitivity and minimal instrument downtime.
-
References
comparing the efficacy of different catalysts for 2,4,4-Trimethylpentan-1-ol synthesis
An In-Depth Comparative Guide to Catalytic Systems for 2,4,4-Trimethylpentan-1-ol Synthesis
Introduction: The Significance of Branched Primary Alcohols
This compound is a branched-chain primary alcohol with unique physicochemical properties stemming from its sterically hindered structure.[1][2] These properties, including low volatility and moderate hydrophobicity, make it a valuable intermediate in the synthesis of specialized esters used as plasticizers, lubricant additives, and specialty solvents.[1] Its incorporation into polymers can modify critical properties such as flexibility and thermal stability.[1]
The industrial synthesis of this compound is not a direct, single-step process. It is most efficiently achieved via a two-step pathway starting from 2,4,4-trimethyl-1-pentene (commonly known as diisobutylene). This guide provides a comprehensive comparison of the catalytic strategies for each step of this synthesis, offering experimental insights and performance data to aid researchers in catalyst selection and process optimization.
Part 1: Hydroformylation of 2,4,4-Trimethyl-1-pentene
The cornerstone of this synthesis is the hydroformylation (or oxo process) of 2,4,4-trimethyl-1-pentene. This reaction involves the addition of a formyl group (–CHO) and a hydrogen atom across the double bond to produce 2,4,4-trimethylpentanal.[3] The choice of catalyst is paramount as it dictates reaction efficiency, selectivity, and operating conditions.
dot
Caption: Two-step synthesis of this compound.
Homogeneous Catalysis: The Industrial Workhorse
Homogeneous catalysts, which are soluble in the reaction medium, are the dominant choice for industrial hydroformylation due to their high activity and selectivity.[4][5] The primary metals used are Cobalt and Rhodium.[6]
Cobalt-Based Catalysts
-
Mechanism & Active Species: The precatalyst, typically dicobalt octacarbonyl (Co₂(CO)₈), forms the active catalyst hydridocobalt tetracarbonyl (HCo(CO)₄) under reaction conditions.[7] The catalytic cycle involves olefin coordination, migratory insertion, CO insertion, and finally hydrogenolysis to release the aldehyde and regenerate the catalyst.[3][7]
-
Performance & Conditions: Traditional cobalt catalysts require high pressures (200–300 bar) and temperatures (110–180 °C) to maintain catalyst stability and achieve reasonable reaction rates.[8] While effective, these harsh conditions necessitate significant capital investment in high-pressure equipment. A key advantage is the low cost of cobalt metal.
-
Ligand Modification: The use of phosphine ligands, such as tributylphosphine ((n-Bu)₃P), can modify the cobalt catalyst. This modification, used in processes like the Shell process, allows for milder operating conditions (4 to 8 MPa) and can directly hydrogenate the aldehyde to the alcohol, although the catalyst is generally less active.[3][8]
Rhodium-Based Catalysts
-
Mechanism & Active Species: Rhodium catalysts, often modified with phosphine ligands like triphenylphosphine (PPh₃), are significantly more active than their cobalt counterparts.[6][9] This allows for much milder reaction conditions, typically at lower pressures (15 to 25 atmospheres) and temperatures (<120 °C).[9]
-
Performance & Selectivity: Rhodium systems offer high selectivity towards the desired linear aldehyde, which is a crucial factor for many feedstocks.[6] However, for a sterically hindered alkene like 2,4,4-trimethyl-1-pentene, the formation of the branched aldehyde is inherently favored. The major drawback of rhodium catalysts is the extremely high and volatile cost of the metal.[10]
Heterogeneous Catalysis: Addressing Catalyst Recovery
A significant challenge with homogeneous catalysts is their separation from the product mixture. Heterogeneous catalysts, where the active metal is immobilized on a solid support, offer a straightforward solution via simple filtration.[11][12][13]
-
Supported Metal Catalysts: Research has explored embedding cobalt sites within porous organic polymers (POPs).[14] For the hydroformylation of diisobutylene, a Co@POPs catalyst demonstrated good performance. The addition of phosphorus atoms into the polymer framework was shown to substantially enhance catalyst stability, allowing for reuse over multiple cycles without significant deactivation.[14]
-
Challenges: Heterogeneous catalysts often suffer from lower activity and selectivity compared to their homogeneous counterparts. Metal leaching from the support can also be a concern, diminishing the catalyst's long-term stability and contaminating the product.
Data Summary: Hydroformylation Catalyst Comparison
| Catalyst System | Metal | Ligands | Typical Temperature (°C) | Typical Pressure (bar) | Key Advantages | Key Disadvantages |
| Classical Oxo Process [8] | Cobalt | None (Carbonyl) | 110 - 180 | 200 - 300 | Low metal cost; robust. | Harsh conditions; lower activity. |
| Shell Process [3][8] | Cobalt | Phosphines (e.g., (n-Bu)₃P) | 150 - 190 | 40 - 80 | Milder conditions; can produce alcohol directly. | Lower activity than unmodified Co. |
| Low-Pressure Oxo Process [9][10] | Rhodium | Phosphines (e.g., PPh₃) | 40 - 120 | 10 - 100 | High activity; very mild conditions. | Extremely high metal cost. |
| Supported Cobalt [14] | Cobalt | Porous Organic Polymer | ~140 | 40 | Easy separation; reusable. | Potential for lower activity/leaching. |
Part 2: Hydrogenation of 2,4,4-Trimethylpentanal
The second step is the reduction of the aldehyde intermediate to the primary alcohol, this compound. This is a standard catalytic hydrogenation reaction.[15]
dot
Caption: A typical workflow for screening hydrogenation catalysts.
Heterogeneous Metal Catalysts
This transformation is almost exclusively performed using heterogeneous catalysts due to their efficiency, ease of separation, and reusability.[16]
-
Common Catalysts: The most widely used catalysts for aldehyde hydrogenation are based on platinum group metals or nickel.[15]
-
Palladium on Carbon (Pd/C): A highly effective and versatile catalyst for this purpose.
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): Another excellent, albeit more expensive, option.
-
Raney Nickel (Raney Ni): A cost-effective alternative, prepared as a fine powder of a nickel-aluminium alloy.[17] It is highly active but can be pyrophoric and requires careful handling.
-
-
Reaction Conditions: The hydrogenation of aldehydes is generally facile and can be carried out under relatively mild conditions (room temperature to 100 °C, 1-10 bar H₂ pressure), though industrial processes may use higher pressures to increase throughput. The choice of solvent is typically an alcohol, such as ethanol or methanol.
Biocatalysis: The Green Alternative
For certain applications, particularly in the pharmaceutical industry, enzymes offer a highly selective and environmentally benign route for carbonyl reduction.[18][19]
-
Enzyme Classes: Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs) are classes of enzymes that catalyze the reduction of ketones and aldehydes to alcohols with exquisite stereoselectivity.[18]
-
Cofactor Recycling: These enzymes require a nicotinamide cofactor (NADH or NADPH) as a hydride source. For process viability, this expensive cofactor must be recycled in situ, typically by using a sacrificial alcohol like isopropanol in large excess.[19]
-
Applicability: While this compound is achiral, making the stereoselectivity of enzymes redundant for this specific product, biocatalysis remains a powerful tool for producing chiral alcohols. The mild, aqueous reaction conditions (ambient temperature and pressure) are a significant advantage.[20]
Experimental Protocols
Protocol 1: Two-Step Synthesis via Homogeneous Hydroformylation and Heterogeneous Hydrogenation
Step A: Cobalt-Catalyzed Hydroformylation of 2,4,4-Trimethyl-1-pentene
-
Catalyst Preparation: In an inert atmosphere (glovebox), charge a high-pressure autoclave reactor with dicobalt octacarbonyl (Co₂(CO)₈, 0.5 mol%).
-
Reactor Charging: Add 2,4,4-trimethyl-1-pentene (1.0 eq) and a suitable solvent (e.g., toluene).
-
Reaction: Seal the reactor. Purge several times with syngas (1:1 H₂/CO). Pressurize the reactor to 150 bar with syngas.
-
Heating & Monitoring: Heat the reactor to 150 °C with vigorous stirring. Monitor the reaction progress by observing the pressure drop. Maintain the pressure by feeding additional syngas as required.
-
Work-up: After the reaction is complete (typically 4-6 hours), cool the reactor to room temperature and carefully vent the excess pressure. The resulting solution containing 2,4,4-trimethylpentanal can be carried forward to the next step.
Step B: Pd/C-Catalyzed Hydrogenation of 2,4,4-Trimethylpentanal
-
Setup: Transfer the crude aldehyde solution from Step A to a suitable hydrogenation vessel or a separate autoclave. Add 10% Palladium on Carbon (Pd/C, ~1 mol%) to the solution.
-
Hydrogenation: Seal the vessel, purge with nitrogen, then with hydrogen. Pressurize with H₂ gas (5 bar).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic. Monitor progress by H₂ uptake or by taking samples for GC analysis.
-
Work-up: Once the reaction is complete, carefully vent the H₂ pressure and purge with nitrogen.
-
Purification: Remove the Pd/C catalyst by filtration through a pad of celite. The solvent can be removed from the filtrate by rotary evaporation. The resulting crude this compound can be further purified by distillation if required.
Conclusion and Future Outlook
The synthesis of this compound is a well-established industrial process dominated by a two-step hydroformylation-hydrogenation sequence. For the critical hydroformylation step, homogeneous cobalt and rhodium catalysts remain the industry standard, offering a trade-off between the high cost of rhodium and the harsh conditions required for cobalt. Advances in heterogeneous catalysis, particularly with supported and stabilized cobalt systems, show promise for simplifying product separation and improving catalyst longevity.[14] The subsequent hydrogenation of the aldehyde intermediate is a robust and high-yielding reaction, effectively catalyzed by standard heterogeneous catalysts like Pd/C. While biocatalysis offers a green alternative for carbonyl reduction, its primary advantage of stereoselectivity is not required for this achiral target, making chemocatalysis the more practical approach. Future research will likely focus on developing more active and stable heterogeneous hydroformylation catalysts that can operate under milder conditions, bridging the performance gap with expensive homogeneous rhodium systems.
References
- 1. This compound | High-Purity Reagent | CAS 16325-63-6 [benchchem.com]
- 2. This compound | C8H18O | CID 85984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydroformylation - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ethz.ch [ethz.ch]
- 9. m.youtube.com [m.youtube.com]
- 10. lsu.edu [lsu.edu]
- 11. chemiitkgp-mcdaslab.com [chemiitkgp-mcdaslab.com]
- 12. Heterogeneous Catalysis - Publications [sites.google.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. tcichemicals.com [tcichemicals.com]
- 16. m.youtube.com [m.youtube.com]
- 17. CN1228354A - Processing for preparation of catalyst for synthesizing 2-methyl-2,4-pentanediol - Google Patents [patents.google.com]
- 18. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Hitchhiker's guide to biocatalysis: recent advances in the use of enzymes in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Industrial Age of Biocatalytic Transamination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2,4,4-Trimethylpentan-1-ol and Its Isomers in Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the selection of appropriate excipients and process chemicals is paramount to ensuring the efficacy, stability, and safety of the final drug product. Among the vast array of available options, branched-chain alcohols, particularly isomers of trimethylpentanol, offer a unique set of physicochemical properties that can be leveraged in various applications. This guide provides a comprehensive literature review and comparative analysis of 2,4,4-trimethylpentan-1-ol and its isomers, offering insights into their potential roles as solvents, skin penetration enhancers, and specialty chemicals in the pharmaceutical industry.
Introduction to Trimethylpentanols: The Impact of Isomerism
This compound and its isomers are C8 branched-chain alcohols. Their molecular structure, characterized by the presence of multiple methyl groups, imparts distinct properties compared to their linear counterpart, 1-octanol. The position of the hydroxyl group and the branching pattern significantly influence their polarity, steric hindrance, and, consequently, their behavior in different chemical and biological systems. Understanding the nuances of each isomer is critical for their effective application.
The fundamental concept of isomerism is of profound importance in pharmacology and drug development. Different isomers of a molecule can exhibit varied pharmacokinetic and pharmacodynamic properties, with one isomer potentially offering therapeutic benefits while another might be inactive or even toxic. This principle extends to excipients and process chemicals, where the isomeric form can influence solubility, stability, and interaction with active pharmaceutical ingredients (APIs).
Physicochemical Properties: A Comparative Overview
The utility of this compound and its isomers in pharmaceutical applications is rooted in their physical and chemical characteristics. The table below provides a summary of key properties for this compound and one of its common isomers, 2,2,4-trimethylpentan-1-ol, alongside the linear 1-octanol for comparison.
| Property | This compound | 2,2,4-Trimethylpentan-1-ol | 1-Octanol (for comparison) |
| Molecular Formula | C₈H₁₈O | C₈H₁₈O | C₈H₁₈O |
| Molecular Weight | 130.23 g/mol | 130.23 g/mol | 130.23 g/mol |
| Boiling Point | 168-169 °C | Not available | 195 °C |
| Density | 0.818 g/mL at 25 °C | Not available | 0.824 g/mL at 20 °C |
| Water Solubility | Insoluble | Moderately soluble | 0.3 g/L at 25 °C |
| LogP (Octanol-Water Partition Coefficient) | 2.051 (estimated) | Not available | 2.9 |
The branched structure of trimethylpentanols generally leads to a lower boiling point and potentially different solvency characteristics compared to the straight-chain 1-octanol. These differences can be exploited in various pharmaceutical processes.
Applications in Pharmaceutical Formulations and Manufacturing
While direct, extensive research on the pharmaceutical applications of this compound and its isomers is not as prevalent as for some other excipients, their properties suggest several potential uses. We can infer and draw comparisons from studies on other branched-chain alcohols.
Solvents for Active Pharmaceutical Ingredients (APIs)
The branched, lipophilic nature of trimethylpentanols makes them potential solvents for poorly water-soluble APIs, particularly in topical and transdermal formulations. The choice of solvent is critical in drug delivery as it directly impacts the solubility and, consequently, the bioavailability of the API.
Comparative Performance:
While specific solubility data for a wide range of APIs in this compound is limited in publicly available literature, we can look at the principles of solvency. The "like dissolves like" principle suggests that these branched alcohols would be effective in solubilizing nonpolar drug molecules.
For instance, studies on the solubility of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen in various solvents have shown that its solubility is highly dependent on the solvent's polarity and hydrogen bonding capacity. While ethanol and propylene glycol are excellent solvents for ibuprofen, the branched structure of trimethylpentanols could offer unique advantages in specific formulations, potentially influencing viscosity and skin feel.[1][2][3][4]
Experimental Protocol: Determining API Solubility
A standardized method to determine the equilibrium solubility of an API in a given solvent is crucial for formulation development.
Objective: To determine the saturation solubility of an API (e.g., Ibuprofen) in this compound.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
This compound (or its isomer)
-
Glass vials with screw caps
-
Shaking incubator or magnetic stirrer with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for the API
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Add an excess amount of the API powder to a series of glass vials.
-
Accurately pipette a known volume of this compound into each vial.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC).
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved API.
-
Calculate the solubility in mg/mL or other appropriate units.
Caption: Experimental workflow for determining API solubility.
Skin Penetration Enhancers in Topical Formulations
Branched-chain alcohols are known to act as skin permeation enhancers, facilitating the transport of APIs through the stratum corneum, the outermost layer of the skin. They achieve this by disrupting the highly ordered lipid structure of this layer, thereby increasing its fluidity.
Comparative Performance:
Mechanistic studies have shown that the branching of the alkyl chain in alcohols influences their potency as penetration enhancers. Generally, linear-chain alcohols (1-alkanols) are more potent than their branched-chain counterparts. The potency tends to decrease as the hydroxyl group moves from the end of the chain towards the center.[5] This suggests that while trimethylpentanols can function as penetration enhancers, they may be less potent than 1-octanol. However, their unique molecular shape might offer advantages in specific formulations, such as improved skin feel or reduced irritation potential.
The effectiveness of a penetration enhancer is also related to its octanol/water partition coefficient (Koct). A general trend suggests that a certain threshold of the product of the enhancer's concentration and its Koct is required to induce significant skin permeation enhancement.[6]
Experimental Protocol: In Vitro Skin Permeation Study (Franz Diffusion Cell)
Objective: To evaluate the effect of this compound on the in vitro permeation of a model drug across a skin membrane.
Materials:
-
Franz diffusion cells
-
Excised skin membrane (e.g., human or animal skin)
-
Model drug
-
This compound (and other comparative enhancers)
-
Phosphate buffered saline (PBS) as receptor medium
-
HPLC system for drug quantification
Procedure:
-
Prepare donor formulations of the model drug in a vehicle with and without the penetration enhancer (e.g., this compound).
-
Mount the excised skin membrane on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to mimic skin surface temperature.
-
Apply a known amount of the donor formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh PBS.
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Plot the cumulative amount of drug permeated per unit area against time to determine the steady-state flux (Jss) and the permeability coefficient (Kp).
Caption: Workflow for an in vitro skin permeation study.
Antifoaming Agents in Bioprocessing
Foaming can be a significant issue in fermentation processes, leading to loss of product and contamination. Antifoaming agents, or defoamers, are crucial for controlling foam. These agents are typically water-insoluble and have a low surface tension.
Comparative Performance:
While specific studies on trimethylpentanols as antifoaming agents in pharmaceutical fermentation are scarce, their properties align with those of effective defoamers. Common antifoams include silicone-based compounds, polypropylene glycols, and natural oils.[7] Branched-chain alcohols could potentially serve as components in oil-based defoamer formulations. Their low water solubility and surface activity would allow them to spread at the gas-liquid interface and disrupt foam bubbles.
The selection of an antifoam must consider its impact on the fermentation process, including potential toxicity to the microorganisms and interference with downstream processing.[8][9] Further research would be needed to evaluate the efficacy and compatibility of trimethylpentanols in specific fermentation systems compared to standard antifoaming agents.
Precursors for Ester Synthesis
Esters are widely used in the pharmaceutical industry as prodrugs, flavorings, and fragrances. They are typically synthesized through the reaction of an alcohol with a carboxylic acid.
Potential Application:
This compound and its isomers can serve as the alcohol component in esterification reactions. The resulting esters would possess a bulky, branched alkyl group, which could influence their properties, such as lipophilicity, steric hindrance, and enzymatic hydrolysis rates if used as a prodrug moiety.
The synthesis of esters from terpenoids (which are also alcohols) and amino acids has been explored for creating compounds with analgesic and anti-inflammatory properties.[10] A similar approach could be taken with trimethylpentanols to create novel ester-based compounds for pharmaceutical evaluation.
Toxicology and Safety Considerations
A critical aspect of using any compound in pharmaceutical applications is its safety profile.
-
This compound: This compound is classified as a flammable liquid.[11]
-
2,2,4-Trimethylpentan-1-ol: This isomer is considered harmful if swallowed and can be a moderate skin and eye irritant.[5]
-
Metabolism and Nephrotoxicity: Research on the metabolism of 2,2,4-trimethylpentane (a related hydrocarbon) has shown that it is metabolized to trimethylpentanol isomers. One of the major metabolites, 2,4,4-trimethyl-2-pentanol, has been linked to male-rat-specific nephrotoxicity due to its accumulation in the kidneys. This highlights the importance of thorough toxicological evaluation of these compounds, especially for oral or parenteral applications.
Conclusion and Future Perspectives
This compound and its isomers represent a class of branched-chain alcohols with potential, yet largely underexplored, applications in the pharmaceutical industry. Their physicochemical properties suggest their utility as solvents for poorly soluble drugs in topical formulations, as skin penetration enhancers, as components of antifoaming agents, and as precursors for the synthesis of novel esters.
However, a significant gap exists in the literature regarding direct comparative studies of these specific isomers against each other and against established alternatives in these applications. Future research should focus on:
-
Quantitative solubility studies of a range of APIs in different trimethylpentanol isomers.
-
Comparative in vitro and in vivo studies to evaluate their efficacy and safety as skin penetration enhancers.
-
Evaluation of their performance and compatibility as antifoaming agents in various pharmaceutical fermentation processes.
-
Synthesis and pharmacological evaluation of novel esters derived from trimethylpentanols.
By systematically investigating these areas, the pharmaceutical industry can gain a clearer understanding of the potential benefits and limitations of this compound and its isomers, ultimately leading to the development of more effective and safer drug products.
References
- 1. researchgate.net [researchgate.net]
- 2. "Thermodynamic evaluation of ibuprofen solubility in aqueous and non-aq" by Ismail Mahmoud Khalifeh [docs.lib.purdue.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic studies of branched-chain alkanols as skin permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Skin Permeation Enhancement in Aqueous Solution: Correlation with Equilibrium Enhancer Concentration and Octanol/water Partition Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Control Foaming in Microbial Fermentation Processes [synapse.patsnap.com]
- 8. bionet.com [bionet.com]
- 9. A review of antifoam mechanisms in fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound | C8H18O | CID 85984 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4,4-Trimethylpentan-1-ol
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and compliance of your laboratory practices. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2,4,4-Trimethylpentan-1-ol, ensuring the protection of personnel and the environment.
Understanding the Chemical Profile of this compound
This compound (CAS No: 16325-63-6) is a colorless liquid with the molecular formula C8H18O[1]. While it is a valuable compound in various research applications, its properties necessitate careful handling and disposal. It is soluble in most organic solvents but insoluble in water[1].
Crucially, this chemical is classified as a flammable liquid and vapor[2]. Understanding its flammability characteristics is the first step in determining the correct disposal pathway.
Hazard Classification and Regulatory Framework
The cornerstone of safe disposal is a thorough understanding of the regulatory landscape. In the United States, the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) provide the primary framework for hazardous waste management.
Flammability Classification
The flashpoint of a liquid is the lowest temperature at which it can vaporize to form an ignitable mixture in air. The flashpoint of this compound is approximately 60°C (140°F). According to OSHA standard 29 CFR 1910.106, this places it into Category 3 of flammable liquids[3][4].
| Parameter | Value | OSHA Classification |
| Flashpoint | 60 °C (140 °F) | Category 3 Flammable Liquid[3][4] |
| Boiling Point | 168-169 °C | N/A for this classification |
This classification mandates specific handling and disposal protocols to mitigate the risk of fire or explosion.
Core Principles of this compound Waste Management
The fundamental principle is that flammable liquid waste must be managed as hazardous waste. This means it is illegal and unsafe to dispose of this compound down the sanitary sewer or in regular trash[5]. The overarching goal is to prevent environmental contamination and ensure the safety of all personnel.
The Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe handling and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling any chemical waste, it is imperative to wear the appropriate PPE to minimize exposure. This includes, but is not limited to:
-
Safety Goggles: To protect against splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Flame-Resistant Laboratory Coat: To protect against spills and potential ignition.
Waste Collection and Segregation
-
Dedicated Waste Stream: Establish a dedicated waste stream for this compound and other compatible flammable liquids.
-
Incompatible Materials: Do not mix this compound waste with incompatible chemicals. Incompatible materials include strong oxidizing agents, acid anhydrides, and acid chlorides[6]. Mixing can lead to vigorous reactions, heat generation, and potential fire or explosion. Always consult the Safety Data Sheet (SDS) for detailed incompatibility information.
-
Container Selection: Collect the waste in a designated, properly sealed, and chemically compatible container. The original container can be used if it is in good condition[5]. Otherwise, use a container made of a material that will not react with the chemical, such as glass or a suitable plastic or metal safety can[7][8].
Labeling of Waste Containers
Proper labeling is a critical component of hazardous waste management and is mandated by law. The label must be clearly visible and include the following information:
-
The words "Hazardous Waste"
-
The name and concentration of all chemical constituents (e.g., "Waste this compound")
-
The date of accumulation
-
The appropriate hazard warnings (e.g., "Flammable")
Storage of Waste
-
Satellite Accumulation Areas: Store waste containers in a designated satellite accumulation area near the point of generation.
-
Ventilation: The storage area must be well-ventilated to prevent the buildup of flammable vapors[9].
-
Ignition Sources: Keep waste containers away from all sources of ignition, including open flames, sparks, and hot surfaces[6].
-
Secondary Containment: It is best practice to store waste containers in secondary containment to prevent the spread of material in case of a leak.
Final Disposal
-
Licensed Waste Management: The disposal of this compound must be carried out by a licensed and reputable hazardous waste management company[8][9]. These companies are equipped to handle and transport flammable liquids safely and in accordance with all local, state, and federal regulations.
-
Regulatory Compliance: Ensure that all paperwork and manifests for the waste disposal are completed accurately and retained as required by law. These documents track the waste from its point of generation to its final disposal, a process often referred to as "cradle-to-grave" management.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
Evacuation and Notification
-
For large spills, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department or emergency response team.
Control Ignition Sources
-
Immediately extinguish any open flames and turn off any equipment that could create a spark.
Containment and Cleanup
-
For small, manageable spills, and only if you are trained to do so, contain the spill using a chemical spill kit with an absorbent material suitable for flammable liquids (e.g., vermiculite, sand).
-
Use non-sparking tools for cleanup[6].
-
Place the absorbed material into a sealed, labeled container for disposal as hazardous waste.
Ventilation
-
Ventilate the area to disperse any flammable vapors.
Conclusion
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding its chemical properties, adhering to regulatory requirements, and following a systematic disposal protocol, you can ensure a safe and compliant research environment. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your scientific endeavors.
References
- 1. This compound | 16325-63-6 | FT133303 [biosynth.com]
- 2. This compound | C8H18O | CID 85984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. Flammable liquid - Wikipedia [en.wikipedia.org]
- 5. triumvirate.com [triumvirate.com]
- 6. fishersci.com [fishersci.com]
- 7. How Do You Discard Class 3 Flammable Liquids List Chemicals? [ewastedisposal.net]
- 8. m.youtube.com [m.youtube.com]
- 9. samex-env.com [samex-env.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2,4,4-Trimethylpentan-1-ol
This document provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 2,4,4-Trimethylpentan-1-ol (CAS No. 16325-63-6). The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the "what" but the "why" of each safety measure. Our objective is to create a self-validating system of safety that builds trust and ensures the well-being of laboratory personnel.
Section 1: Hazard Profile of this compound
Before selecting PPE, a clear understanding of the chemical's hazards is paramount. This compound is primarily classified as a Flammable liquid and vapor (Category 3) according to the Globally Harmonized System (GHS).[1][2] This flammability risk is a primary driver for many of the handling and PPE requirements. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2][3]
While comprehensive toxicological data is limited, symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[2] Therefore, preventing exposure through all potential routes—inhalation, skin contact, and eye contact—is a critical aspect of safe handling.
Section 2: The Core Principle: Risk-Based PPE Selection
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment that adapts to the specific experimental context. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees, but the efficacy of this PPE depends on its correct selection based on the task's hazards.[4][5] The guiding principle is to use a hierarchy of controls, where PPE is the final barrier between the researcher and the chemical hazard.
The following diagram illustrates a logical workflow for determining the appropriate level of PPE based on the nature of the task involving this compound.
Caption: PPE selection workflow for this compound.
Section 3: Detailed PPE Protocols
Eye and Face Protection
The eyes are highly susceptible to chemical splashes. The choice of protection depends directly on the anticipated splash hazard.
-
Minimum Requirement (Low-Splash Risk): For handling small quantities (e.g., preparing solutions from stock) at a well-ventilated lab bench, safety glasses with side shields compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[2]
-
Elevated Risk (High-Splash Potential): When transferring larger volumes, working with heated solutions, or performing vigorous agitation, chemical splash goggles are required. They form a seal around the eyes, offering superior protection against splashes from all angles.
-
Maximum Protection: For tasks with a high risk of energetic splashes or when a significant spill occurs, a face shield should be worn in conjunction with chemical splash goggles . The goggles protect the eyes, while the face shield protects the entire face from direct contact.
Hand Protection: The Critical Barrier
No single glove material protects against all chemicals.[5] For this compound, the primary considerations are preventing skin contact and ensuring the glove material does not degrade upon exposure. While specific permeation data for this exact compound is not widely published, recommendations can be made based on its chemical class (C8 alcohol) and data for similar solvents.
Recommended Glove Materials:
| Glove Material | Breakthrough Time (General Alcohols) | Degradation Resistance | Recommended Use |
| Nitrile | Good | Good | Primary recommendation for general lab use. Offers good dexterity and protection against incidental splashes.[6] |
| Neoprene | Very Good | Very Good | Recommended for prolonged handling or immersion. Offers better resistance than nitrile to a range of organic chemicals.[7] |
| Butyl Rubber | Excellent | Excellent | Recommended for spill cleanup and situations with high exposure potential. Provides excellent protection against a wide variety of chemicals but offers less dexterity.[7] |
| Natural Rubber (Latex) | Fair to Poor | Poor | Not recommended. Can degrade with exposure to organic solvents.[7] |
Protocol for Glove Use:
-
Inspect: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: To prevent self-contamination, remove gloves by peeling them off from the cuff, turning them inside out. Never touch the outside of the glove with bare skin.
-
Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container.[2]
-
Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[8]
Body Protection
Body protection prevents contamination of personal clothing and skin.
-
Standard Use: A clean, buttoned laboratory coat is mandatory for all procedures.
-
Enhanced Protection: For large-scale work or during spill cleanup, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat to provide an additional barrier against splashes. In situations with a high risk of widespread contamination, chemical-resistant coveralls may be necessary.
Respiratory Protection
Under normal laboratory conditions with adequate engineering controls (i.e., working in a certified chemical fume hood), respiratory protection is typically not required.[2] However, it becomes necessary when engineering controls are insufficient or during an emergency.
When to Use a Respirator:
-
A large-volume spill outside of a fume hood.
-
Insufficient ventilation in the work area.
-
Heating the chemical, which increases its vapor pressure.
Respirator Selection:
-
Use a NIOSH-approved air-purifying respirator equipped with an organic vapor (OV) cartridge .
-
All personnel required to wear a respirator must be part of a formal respiratory protection program, including medical evaluation and fit-testing, as mandated by OSHA.
Section 4: Operational and Emergency Plans
Standard Handling & Storage
-
Preparation: Before handling, ensure safety showers and eyewash stations are accessible and unobstructed.[6]
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling quantities greater than a few milliliters or when heating.[9]
-
Ignition Sources: As a flammable liquid, keep it away from heat, sparks, open flames, and other ignition sources.[2] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[3][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][6] Keep it segregated from incompatible materials such as strong oxidizing agents.[2]
Emergency Plan: Spill Response
The response to a spill depends critically on its size and location.
Caption: Decision and action flow for a chemical spill.
Minor Spill Cleanup Protocol (<1 Liter, contained and in a well-ventilated area):
-
Alert: Notify colleagues in the immediate area.[10]
-
PPE: Don appropriate PPE, including chemical splash goggles, a face shield, and heavy-duty nitrile or butyl gloves.[10]
-
Control Ignition: Extinguish all nearby ignition sources.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial solvent spill pad.[11] Work from the outside of the spill inward to prevent spreading.[10]
-
Collect: Once fully absorbed, use non-sparking tools to carefully scoop the material into a labeled, sealable container for hazardous waste.[12]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials (gloves, pads, etc.) as hazardous waste.[2]
First Aid in Case of Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek medical attention if irritation develops.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Section 5: Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Segregation: Use a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's Environmental Health & Safety (EHS) office.
-
Container: The container must be chemically compatible, in good condition, and have a secure, tight-fitting lid.[13]
-
Labeling: Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable).
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by EHS personnel for final disposal at an approved facility.[2][13]
By adhering to these detailed protocols, researchers can handle this compound with a high degree of confidence and safety, ensuring the integrity of their work and the protection of their health.
References
- 1. This compound | C8H18O | CID 85984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. threesixtysafety.com [threesixtysafety.com]
- 5. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 6. greenfield.com [greenfield.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. nwsci.com [nwsci.com]
- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 10. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 11. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 12. il.mahidol.ac.th [il.mahidol.ac.th]
- 13. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
